Dibenzoylfuroxan
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMTCOIIOWJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280830 | |
| Record name | Dibenzoylfuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-54-7 | |
| Record name | Dibenzoylfuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzoylfuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzoylfuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dibenzoylfuroxan as a Nitric Oxide Donor
Abstract
Nitric oxide (NO) is a pleiotropic signaling molecule of profound importance in mammalian physiology, regulating vascular tone, neurotransmission, and immune responses. The therapeutic harnessing of NO's biological activities has been a long-standing goal in drug development, leading to the exploration of various NO-donating compounds. Among these, the furoxan (1,2,5-oxadiazole 2-oxide) class of heterocyclic compounds has emerged as a particularly promising platform for controlled and sustained NO release. This technical guide provides a comprehensive overview of 3,4-dibenzoylfuroxan, a representative member of this class. We will delve into its chemical synthesis, the critical thiol-mediated mechanism of NO liberation, its downstream pharmacological effects including vasodilation and antiplatelet activity, and its potential applications in anticancer research. This document serves as a foundational resource, offering detailed experimental protocols for synthesis, quantification of NO release, and assessment of biological activity to empower researchers in the field of NO-based therapeutics.
The Furoxan Scaffold: A Versatile Platform for Nitric Oxide Delivery
The discovery of nitric oxide as a crucial biological mediator spurred the development of various NO donor drugs.[1] While organic nitrates have been used clinically for decades, their utility is hampered by issues such as tolerance.[2] This has driven the investigation into alternative chemical scaffolds capable of generating NO. Furoxans have attracted significant interest as they act as prodrugs, releasing NO under specific physiological conditions, particularly through interaction with endogenous thiols.[1][3] This thiol-dependent bioactivation allows for a more controlled and sustained release profile compared to spontaneous NO donors.[4] The furoxan ring system is thermally stable, and the rate of NO release can be finely tuned by modifying the substituents at the 3- and 4-positions of the heterocyclic ring, making it a highly adaptable scaffold for drug design.[5]
Chemistry and Synthesis of 3,4-Dibenzoylfuroxan
Chemical Structure and Properties
3,4-Dibenzoylfuroxan is characterized by a central furoxan ring substituted with two benzoyl groups. This structure imparts significant electrophilicity to the ring, which is crucial for its reactivity with nucleophilic thiol compounds.
-
IUPAC Name: (1,2,5-oxadiazole-3,4-diyl)bis(phenylmethanone) 2-oxide
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Molecular Formula: C₁₆H₁₀N₂O₄
-
Appearance: Typically a crystalline solid.
-
Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and less soluble in aqueous solutions, a common characteristic for many benzofuroxan derivatives that can influence formulation strategies.
Synthesis Pathway
The synthesis of 3,4-disubstituted furoxans can be achieved through several established chemical routes. A common and effective method involves the oxidative cyclization of an α-dioxime, such as dibenzoylglyoxime (also known as diphenylglyoxime), which can be prepared from benzil. The "Ponzio reaction" is a classic method for this transformation.
}
Synthesis of 3,4-Dibenzoylfuroxan.
Mechanism of Thiol-Mediated Nitric Oxide Release
The biological activity of dibenzoylfuroxan is contingent upon the cleavage of its heterocyclic ring to release nitric oxide. This is not a spontaneous process but is instead mediated by a nucleophilic attack from endogenous thiol-containing molecules, such as glutathione (GSH) or cysteine.[1][6]
The proposed mechanism involves the following key steps:
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Nucleophilic Attack: The thiolate anion (RS⁻) attacks one of the electrophilic carbon atoms (C3 or C4) of the furoxan ring.
-
Ring Opening: This attack leads to the opening of the furoxan ring, forming an unstable intermediate.
-
Rearrangement and NO Release: The intermediate undergoes further rearrangement and fragmentation, ultimately liberating two molecules of nitric oxide and generating other byproducts.[7]
This thiol-dependent mechanism is a hallmark of the furoxan class, distinguishing them from other NO donors and providing a basis for their sustained action.[3]
}
Mechanism of NO release and action.
Pharmacological Effects and Biological Applications
The NO released from this compound mediates a range of pharmacological effects, primarily through the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels.[8]
Vasodilatory Activity
In vascular smooth muscle cells, the elevation of cGMP activates Protein Kinase G (PKG), which leads to a cascade of phosphorylation events. This ultimately causes a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[9] Furoxan derivatives have been shown to be potent vasodilators, often with potencies comparable to or greater than established drugs like glyceryl trinitrate.[10]
Antiplatelet Activity
Nitric oxide is a powerful endogenous inhibitor of platelet aggregation.[10] The cGMP-dependent pathway activated by NO in platelets interferes with the signaling processes required for activation and aggregation, such as calcium mobilization. This makes NO donors like this compound attractive candidates for antithrombotic therapies.[6]
Anticancer Potential
Emerging research has highlighted the potential of benzofuroxan derivatives as anticancer agents. The released NO can have complex, dose-dependent effects on tumor cells. At higher concentrations, NO can induce oxidative and nitrosative stress, leading to DNA damage and apoptosis. Hybrid molecules combining a furoxan moiety with other anticancer pharmacophores have shown synergistic effects, enhancing cytotoxicity against various cancer cell lines, including breast, colon, and cervical cancer. The mechanism often involves the induction of apoptosis through the mitochondrial pathway.
Comparative Biological Activity of Furoxan Derivatives
The biological potency of furoxan derivatives can be significantly altered by the nature of the substituents on the furoxan ring. The table below summarizes the reported activity of several representative furoxan compounds to illustrate this structure-activity relationship.
| Compound/Derivative | Biological Activity | Potency (IC₅₀/EC₅₀) | Reference Organism/System | Source(s) |
| 3-Phenyl-4-cyano-furoxan | Vasodilation | EC₅₀: ~0.1 µM | Rabbit Aortic Rings | [10] |
| 3-Phenyl-4-cyano-furoxan | Platelet Aggregation Inhibition | IC₅₀: Sub-micromolar range | Human Platelets (Collagen-induced) | [10] |
| Furoxancarbonitriles | Vasodilation | EC₅₀ values comparable to or better than Sodium Nitroprusside | Rat Aorta | |
| 1,4-DHP-Furoxan Hybrids | Vasodilation | EC₅₀ values in the nanomolar to micromolar range | Rat Aorta | [1] |
| Benzofuroxan-Aminothiazole Hybrids | Anticancer (Cytotoxicity) | IC₅₀: ~12 µM | M-HeLa (Cervical Cancer) Cells |
Note: Specific quantitative data for 3,4-dibenzoylfuroxan is limited in publicly available literature. The values presented are for structurally related furoxan derivatives to demonstrate the general potency of this chemical class.
Key Experimental Protocols
This section provides validated, step-by-step methodologies for the synthesis of this compound and the assessment of its primary biological functions.
Protocol: Synthesis of 3,4-Dibenzoylfuroxan
Principle: This protocol describes the synthesis via the oxidative cyclization of dibenzoylglyoxime using a common oxidizing agent.
Materials:
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Benzil
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol
-
Potassium ferricyanide (K₃[Fe(CN)₆]) or alternative oxidizing agent
-
Potassium hydroxide (KOH)
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Deionized water
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Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus
Step-by-Step Methodology:
-
Step 1: Synthesis of Dibenzoylglyoxime (Intermediate)
-
Dissolve Benzil (1 equivalent) in hot ethanol in a round-bottom flask.
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Prepare a solution of hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.2 equivalents) in a minimal amount of water.
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Add the hydroxylamine solution dropwise to the refluxing benzil solution over 30 minutes.
-
Continue to reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
Allow the reaction to cool to room temperature, then place on an ice bath to precipitate the product.
-
Collect the crude dibenzoylglyoxime by vacuum filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain pure dibenzoylglyoxime.
-
-
Step 2: Oxidative Cyclization to 3,4-Dibenzoylfuroxan
-
Prepare a cold aqueous solution of potassium hydroxide.
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Suspend the purified dibenzoylglyoxime (1 equivalent) in this cold KOH solution with vigorous stirring.
-
Prepare a separate aqueous solution of potassium ferricyanide (2.5 equivalents).
-
Add the potassium ferricyanide solution dropwise to the stirred suspension over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring in the cold for an additional 2-3 hours.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,4-dibenzoylfuroxan.
-
-
Validation: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Protocol: Quantification of NO Release via Griess Assay
Principle: This colorimetric assay indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻), in an aqueous solution.[2] The assay involves a diazotization reaction where nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye, measurable at ~540 nm.
Materials:
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This compound (or other furoxan derivative)
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L-Cysteine or Glutathione (GSH)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Griess Reagent:
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Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
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Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
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Note: Store solutions at 4°C, protected from light. Mix equal volumes of A and B immediately before use.
-
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Sodium nitrite (NaNO₂) for standard curve
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96-well microplate and plate reader
Step-by-Step Methodology:
}
Workflow for the Griess Assay.
Protocol: In Vitro Assessment of Vasodilatory Activity
Principle: This ex vivo protocol uses an isolated organ bath to measure the ability of this compound to relax pre-constricted arterial rings, providing a direct functional measure of its vasodilatory potency.
Materials:
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Thoracic aorta from a rat or rabbit
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Krebs-Henseleit physiological salt solution
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Phenylephrine (PE) or KCl (for pre-constriction)
-
This compound stock solution in DMSO
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Isolated organ bath system with isometric force transducers, aeration (95% O₂/5% CO₂), and temperature control (37°C).
-
Dissection tools
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it immediately in ice-cold Krebs solution.
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Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings. Take extreme care not to damage the endothelial layer.
-
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Mounting:
-
Mount each aortic ring in an organ bath chamber filled with Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. The rings are suspended between two L-shaped hooks, with one fixed and the other connected to a force transducer.
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Apply a resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.
-
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Viability and Pre-Constriction:
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Test the viability of the rings by inducing a contraction with 60 mM KCl.
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After washing and re-equilibration, induce a stable, submaximal contraction using phenylephrine (e.g., 1 µM).
-
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Cumulative Concentration-Response Curve:
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Once the PE-induced contraction has plateaued, add this compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the relaxation at each concentration to stabilize before adding the next.
-
Record the relaxation as a percentage of the pre-constriction induced by PE.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log concentration of this compound.
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Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal relaxation).
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Pharmacokinetics and Metabolism
The pharmacokinetic profile of furoxan derivatives is critical for their development as therapeutic agents. Studies on novel furoxan/coumarin hybrids provide insight into the general behavior of this class.
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Absorption and Distribution: Lipophilicity, determined by the substituents, plays a major role in absorption. High plasma protein binding is common for many derivatives.
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Metabolism: Furoxans undergo metabolic degradation. The primary bioactivation step is the thiol-mediated ring cleavage, which is essential for NO release. Subsequent metabolism of the remaining fragments can occur in the liver.
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Excretion: The metabolic byproducts are typically eliminated renally.
The ability to modify the furoxan scaffold allows for the optimization of pharmacokinetic properties, such as half-life and bioavailability, to suit specific therapeutic applications.
Conclusion and Future Directions
This compound exemplifies the therapeutic potential of the furoxan class of NO donors. Its thiol-dependent mechanism of action provides a basis for controlled and sustained nitric oxide release, which translates into potent vasodilatory, antiplatelet, and potential anticancer activities. The synthetic tractability of the furoxan core allows for extensive structure-activity relationship studies, enabling the fine-tuning of both pharmacodynamic and pharmacokinetic properties.
Future research should focus on synthesizing novel this compound analogues with improved aqueous solubility and targeted delivery capabilities. The development of hybrid molecules that couple the NO-donating furoxan moiety to other pharmacologically active agents remains a promising strategy for creating dual-action drugs with enhanced efficacy and reduced side effects, particularly in the fields of cardiovascular disease and oncology.
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- Gasco, A., et al. (2004). NO release from furoxan in physiological solution under the action of thiols.
- Cena, C., et al. (2006). Antioxidant and vasodilating activity of the NO-donor phenols, of the...
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- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
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An In-depth Technical Guide to the Chemical Properties of Dibenzoylfuroxan
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Dibenzoylfuroxan, a member of the furoxan family of heterocyclic compounds, stands as a molecule of significant interest due to its unique chemical architecture and potential applications, particularly in the realm of medicinal chemistry as a nitric oxide (NO) donor. This guide provides a comprehensive technical overview of the core chemical properties of this compound, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, characterization, and application. We will delve into its synthesis, spectroscopic signature, thermal stability, and reactivity, with a particular focus on the mechanistic underpinnings of its function as a pro-drug for nitric oxide.
Introduction to the Furoxan Scaffold
Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a class of five-membered heterocyclic compounds characterized by an N-oxide moiety.[1] This structural feature imparts a unique electronic and chemical reactivity profile. The furoxan ring is considered an aromatic, 6π-electron system, though its aromatic stabilization energy is relatively modest.[1] This is partly attributable to the presence of multiple heteroatom-heteroatom bonds.[1] Furoxans are generally stable in the presence of oxygen and water and can often be purified using standard techniques like silica gel chromatography.[1]
The chemistry of furoxans has been comparatively underdeveloped versus other heterocycles, largely due to synthetic challenges stemming from the labile nature of the furoxan ring under various reaction conditions.[1][2] However, recent advancements in synthetic methodologies are expanding the accessibility and functionalization of these intriguing molecules.[2] A key attribute of many furoxan derivatives is their ability to act as nitric oxide (NO) donors, a property that has positioned them as promising candidates in drug development.[3][4]
This compound (C16H10N2O4) incorporates two benzoyl substituents on the furoxan ring, significantly influencing its chemical and physical properties.[5]
Synthesis of this compound
A plausible synthetic pathway for this compound would likely involve the oxidative dimerization of a benzoyl-substituted glyoxime or a related precursor. A generalized workflow for such a synthesis is depicted below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Generalized Approach
-
Step 1: Precursor Preparation: The synthesis would commence with a suitable benzoyl-substituted starting material. The choice of precursor is critical and dictates the reaction conditions.
-
Step 2: Oxidation and Dimerization: The precursor would be dissolved in an appropriate inert solvent and subjected to an oxidizing agent. The choice of oxidant and the careful control of reaction temperature are paramount to favor the formation of the furoxan ring and minimize side reactions.
-
Step 3: Reaction Monitoring and Work-up: The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be quenched and subjected to a standard aqueous work-up to remove inorganic byproducts.
-
Step 4: Purification: The crude product would then be purified, typically by column chromatography on silica gel, to yield pure this compound.
Spectroscopic and Physical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[6] For this compound, both ¹H and ¹³C NMR would be employed.
-
¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, corresponding to the protons of the two benzoyl groups. The chemical shifts and coupling patterns of these signals would provide information about the substitution pattern and the electronic environment of the protons.
-
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbons of the benzoyl groups, the aromatic carbons, and the carbons of the furoxan ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7] The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the benzoyl groups, typically in the region of 1650-1700 cm⁻¹. Other significant absorptions would include those for C=C stretching in the aromatic rings and C-N and N-O stretching vibrations of the furoxan ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] In an electron-impact mass spectrum (EI-MS), this compound would exhibit a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of benzoyl groups and cleavage of the furoxan ring, providing further structural confirmation.
Summary of Expected Spectroscopic Data
| Technique | Expected Observations | Inferred Structural Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) | Protons of the two benzoyl groups |
| ¹³C NMR | Resonances for carbonyl, aromatic, and furoxan carbons | Carbon skeleton of the molecule |
| IR | Strong absorption around 1650-1700 cm⁻¹ | Carbonyl (C=O) groups |
| MS | Molecular ion peak (M+) at m/z = 306.06 | Molecular formula C16H10N2O4 |
Thermal Properties and Decomposition
The thermal stability of furoxan derivatives is a critical parameter, particularly for applications in energetic materials and for understanding their shelf-life as potential pharmaceuticals.[8] A study on the thermal decomposition of this compound in a melt and in dilute solutions was conducted between 116-141 °C using calorimetry.[9]
The decomposition of this compound was found to be complex, yielding another furoxan derivative with a more intricate structure and a higher decomposition temperature.[9] The rapid rate and unusual product composition are suggested to proceed via a biradical mechanism, a common pathway for furoxan decomposition.[9]
Decomposition Pathway
The thermal decomposition of furoxans can be initiated by the cleavage of the N-O bond of the N-oxide, leading to a diradical intermediate. This intermediate can then undergo further rearrangements and reactions to form various products.
Caption: Generalized thermal decomposition pathway for this compound.
Reactivity and Nitric Oxide Donation
A paramount feature of the furoxan scaffold is its ability to release nitric oxide (NO), a crucial signaling molecule in various physiological processes.[3] Furoxans are considered "pro-drugs" for NO, meaning they release the active molecule under specific conditions, often involving reaction with thiols such as glutathione.[10]
The mechanism of NO release from furoxans is complex and can be influenced by the substituents on the furoxan ring. For many furoxans, the reaction with thiols is believed to initiate the cleavage of the furoxan ring, leading to the formation of a dinitrosothiol intermediate, which then decomposes to release two molecules of NO.
Thiol-Induced NO Donation Mechanism
Caption: Simplified mechanism of thiol-induced nitric oxide release from a furoxan.
This NO-donating capability makes this compound and related compounds attractive for drug development, particularly in cardiovascular diseases where NO plays a vasodilatory role.[3][4] The benzoyl groups in this compound will modulate the lipophilicity and electronic properties of the molecule, thereby influencing its stability, cell permeability, and rate of NO release.
Crystal Structure
While a specific crystal structure determination for this compound is not publicly available, X-ray crystallography of similar organic molecules provides insight into how this compound might be arranged in the solid state. For example, in 1,8-dibenzoyl-2,7-diphenoxynaphthalene, the benzoyl groups are oriented almost perpendicularly to the core naphthalene ring system.[11] A similar non-planar arrangement would be expected for this compound, with the benzoyl groups likely twisted out of the plane of the furoxan ring to minimize steric hindrance.
Such structural information is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties like melting point and solubility.
Applications in Drug Development
The development of novel therapeutic agents is a complex process.[12][13] Heterocyclic compounds, including those with benzofuran and indole scaffolds, are prominent in medicinal chemistry.[14] The ability of furoxans to act as NO donors places them in a class of compounds with significant therapeutic potential.[3][15] For instance, benzofuroxan-based NO donors have been investigated as inhibitors of carbonic anhydrase IX in cancer.[16]
The development of this compound as a drug candidate would require extensive preclinical and clinical evaluation. This process involves not only demonstrating efficacy but also establishing a comprehensive safety profile.
Conclusion
This compound is a fascinating heterocyclic compound with a rich chemistry. Its synthesis, while potentially challenging, leads to a molecule with distinct spectroscopic and thermal properties. The key to its potential utility, particularly in drug development, lies in its capacity to act as a nitric oxide donor. A thorough understanding of its chemical properties, from synthesis and characterization to reactivity and decomposition, is essential for any researcher or scientist looking to explore the potential of this and related furoxan derivatives. Future research will likely focus on refining its synthesis, elucidating the precise mechanisms of its biological activity, and exploring its therapeutic applications.
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An In-Depth Technical Guide to the Structural Analysis and Elucidation of Dibenzoylfuroxan
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzoylfuroxan, a unique heterocyclic compound, presents a compelling case study for modern structural elucidation methodologies. As a member of the furoxan (1,2,5-oxadiazole-2-oxide) family, it is part of a class of compounds known for their diverse biological activities, including their role as nitric oxide (NO) donors. The precise arrangement of the benzoyl substituents on the furoxan ring dictates its chemical reactivity, stability, and potential pharmacological applications. This in-depth technical guide provides a comprehensive framework for the structural analysis and elucidation of this compound. It is designed to be a self-validating system, integrating experimental protocols with computational analysis to ensure the highest degree of scientific integrity. While a complete set of experimental data for this compound is not publicly available in a single comprehensive source, this guide establishes a best-practice workflow, utilizing data from analogous furoxan derivatives to illustrate key analytical principles.
Introduction: The Structural Conundrum of this compound
The furoxan ring system is characterized by a unique N-oxide moiety, which imparts distinct electronic and reactive properties. The introduction of two benzoyl groups to this scaffold in this compound (C₁₆H₁₀N₂O₄) creates a molecule of significant interest. The electron-withdrawing nature of the benzoyl groups is expected to influence the electronic distribution within the furoxan ring, potentially modulating its stability and NO-donating capabilities. A definitive structural elucidation is paramount for understanding its structure-activity relationship (SAR) and for its potential development in therapeutic applications.
This guide will navigate the multifaceted approach required for the unambiguous determination of this compound's structure, emphasizing the synergy between spectroscopic, crystallographic, and computational techniques.
The Integrated Approach to Structural Elucidation
A robust structural elucidation strategy relies on the convergence of data from multiple independent techniques. This not only provides a comprehensive picture of the molecule's architecture but also serves as a cross-validation mechanism, enhancing the reliability of the final structural assignment.
Caption: Integrated workflow for the structural elucidation of this compound.
Synthesis and Purification: The Foundation of Analysis
The journey to structural elucidation begins with the synthesis of a pure sample of this compound. While specific, high-yield synthetic routes for this compound are not extensively documented in readily available literature, general methods for the synthesis of 3,4-disubstituted furoxans can be adapted. A plausible route involves the dimerization of a benzoyl nitrile oxide intermediate.
Illustrative Synthetic Protocol (Adapted from general furoxan synthesis):
-
Preparation of Benzoylacetonitrile Oxime: React benzoylacetonitrile with a suitable nitrosating agent (e.g., sodium nitrite in acidic conditions) to form the corresponding oxime.
-
Oxidative Dimerization: The benzoylacetonitrile oxime can then be subjected to oxidative conditions (e.g., using an oxidizing agent like sodium hypochlorite or dinitrogen tetroxide) to generate the benzoyl nitrile oxide intermediate in situ. This reactive intermediate will then dimerize to form this compound.
-
Purification: The crude product should be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound. The purity should be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision.[1][2][3] It provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol:
-
Crystal Growth:
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[6]
-
-
Structure Solution and Refinement:
Expected Data and Interpretation:
The crystal structure of this compound would reveal the precise orientation of the two benzoyl groups relative to the furoxan ring. Key parameters to analyze would include:
-
The planarity of the furoxan ring.
-
The torsion angles between the carbonyl groups and the furoxan ring.
-
The bond lengths within the furoxan ring, which can provide insights into the electronic nature of the N-O bonds.
-
Any intermolecular interactions, such as π-π stacking of the phenyl rings, in the crystal lattice.
Spectroscopic Analysis: A Multi-faceted Approach
Spectroscopic techniques provide complementary information to X-ray crystallography and are essential for characterizing the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.[10][11][12][13]
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of pure this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
Anticipated Spectral Data and Interpretation:
| Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | Signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and multiplicities will depend on the electronic environment and coupling between the protons on the phenyl rings. | Provides information on the number and chemical environment of the protons. The splitting patterns can help to deduce the substitution pattern on the aromatic rings. |
| ¹³C NMR | Signals for the carbonyl carbons (typically δ 160-180 ppm), the carbons of the phenyl rings (typically δ 120-140 ppm), and the carbons of the furoxan ring. The chemical shifts of the furoxan carbons are particularly diagnostic of the electronic nature of the ring. | Reveals the number of unique carbon environments in the molecule, confirming the presence of the benzoyl and furoxan moieties. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between coupled protons (COSY), between protons and their directly attached carbons (HSQC), and between protons and carbons separated by 2-3 bonds (HMBC). | Establishes the connectivity of the molecule, allowing for the unambiguous assignment of all proton and carbon signals and confirming the overall structure. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15][16]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution in a suitable solvent.
-
Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.
Anticipated Spectral Data and Interpretation:
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for this compound |
| C=O (Benzoyl) | 1680 - 1660 | A strong, sharp absorption in this region would confirm the presence of the carbonyl groups.[14][17] |
| C=C (Aromatic) | 1600 - 1450 | A series of absorptions in this region would be characteristic of the phenyl rings.[14] |
| Furoxan Ring | 1650 - 1550 and 1450 - 1300 | The furoxan ring itself gives rise to characteristic stretching vibrations. These, in conjunction with other data, confirm the heterocyclic core. |
| C-H (Aromatic) | 3100 - 3000 | Absorptions in this region would indicate the C-H bonds of the phenyl rings.[15] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.[18][19][20][21]
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition: Obtain a high-resolution mass spectrum (HRMS) to determine the accurate mass and elemental formula. Acquire a tandem mass spectrum (MS/MS) to study the fragmentation pathways.
Anticipated Spectral Data and Interpretation:
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The HRMS should show a peak corresponding to the exact mass of C₁₆H₁₀N₂O₄. This provides a direct confirmation of the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways for this compound could include:
-
Loss of a benzoyl radical (C₆H₅CO•).
-
Cleavage of the furoxan ring.
-
Loss of NO or NO₂.
-
Formation of a benzoyl cation (C₆H₅CO⁺).
-
The analysis of these fragments helps to piece together the molecular structure.[22][23]
Computational Chemistry: Theoretical Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper insights into the electronic structure and properties of this compound.[24][25][26][27]
Caption: A typical workflow for computational analysis of this compound.
Methodology:
-
Structure Optimization: A starting geometry of this compound can be built and then optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger).
-
Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.
Application and Insights:
-
Structural Confirmation: The optimized geometry from DFT calculations can be compared with the experimental X-ray crystal structure to validate the computational model.
-
Spectral Assignment: Calculated NMR chemical shifts and IR vibrational frequencies can aid in the assignment of experimental spectra, especially for complex regions.
-
Electronic Properties: DFT calculations can provide insights into the electronic properties of this compound, such as the molecular orbital energies (HOMO, LUMO) and the electrostatic potential map, which can help to predict its reactivity.
Conclusion: A Unified Structural Picture
The structural elucidation of this compound requires a meticulous and integrated approach. By combining the definitive three-dimensional information from X-ray crystallography with the detailed connectivity and functional group data from a suite of spectroscopic techniques (NMR, IR, and MS), a complete and unambiguous structural assignment can be achieved. Furthermore, the use of computational chemistry provides a theoretical framework to validate and interpret the experimental findings. This comprehensive, self-validating workflow ensures the highest level of scientific rigor and provides a solid foundation for any future investigations into the chemical and biological properties of this intriguing furoxan derivative.
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In vitro stability and degradation of Dibenzoylfuroxan
An In-Depth Technical Guide to the In Vitro Stability and Degradation of Dibenzoylfuroxan
Senior Application Scientist's Foreword
In the landscape of drug discovery, particularly concerning nitric oxide (NO) donating compounds, a thorough understanding of a molecule's stability is not merely a regulatory checkbox; it is the very foundation upon which its therapeutic potential is built. This compound, a member of the furoxan class of NO-donors, presents a fascinating case study in chemical and metabolic lability. The stability of this molecule directly governs the kinetics of its NO release, its shelf-life, its bioavailability, and ultimately, its efficacy and safety profile.[1][2] This guide is crafted for the discerning researcher and drug development professional. It eschews simplistic protocols in favor of a deep dive into the causality behind experimental design. We will explore the inherent structural vulnerabilities of this compound, delineate its primary degradation pathways, and provide robust, self-validating protocols to precisely characterize its in vitro fate. Our approach is grounded in the principle that a well-designed stability study is not just an observation but an interrogation of the molecule's behavior in simulated physiological environments.
Molecular Architecture and Predicted Lability
This compound's structure is a duality of a reactive core and susceptible peripheral groups. Understanding this architecture is critical to predicting its degradation.
-
The Furoxan Ring (1,2,5-oxadiazole-2-oxide): This heterocyclic system is the engine of the molecule's pharmacological activity.[3] It is not inherently stable and is designed to undergo ring-opening to release nitric oxide. This process is often initiated by nucleophilic attack, particularly by endogenous thiols such as glutathione or cysteine, a common mechanism for many NO-donating drugs.[4]
-
Benzoyl Ester Linkages: The two benzoyl groups are attached to the furoxan core via ester bonds. Ester functional groups are well-known substrates for hydrolytic enzymes, particularly esterases, which are abundant in biological matrices like plasma and liver microsomal fractions.[5][6]
This dual-vulnerability structure predicts two primary, and potentially competing, degradation pathways: enzymatic hydrolysis of the ester bonds and thiol-mediated cleavage of the furoxan ring.
Primary Degradation Pathways
The degradation of this compound is not a simple decay but a structured disassembly. The following pathways represent the most probable routes of its in vitro transformation.
Pathway A: Thiol-Mediated Furoxan Ring Cleavage
This pathway is central to the therapeutic action of this compound. The reaction with a thiol-containing species (R-SH), such as glutathione, initiates a cascade leading to ring opening and the release of two molecules of nitric oxide. This process transforms the furoxan core into a dinitrile or other degradation products.[4][7] The rate of this reaction is a critical parameter for predicting the NO-donating potency and duration of action.
Pathway B: Esterase-Mediated Hydrolysis
Independent of the NO-release mechanism, the ester linkages are susceptible to hydrolysis. This reaction is catalyzed by carboxylesterases found in plasma and the endoplasmic reticulum of hepatocytes (and thus, in liver microsomes).[6] This pathway would yield benzoic acid and a dihydroxy-furoxan derivative. This hydrolytic degradation is a classic metabolic route for ester-containing drugs and can significantly impact the compound's half-life and pharmacokinetic profile.[8][9]
The interplay between these two pathways determines the overall stability and metabolic profile of the parent compound.
Protocol 1: Chemical Stability (pH Hydrolysis)
Objective: To determine the intrinsic chemical stability of this compound under abiotic acidic, neutral, and basic conditions.
Methodology:
-
Buffer Preparation: Prepare three buffers: 0.1 N HCl (pH ~1.2), Phosphate Buffered Saline (PBS, pH 7.4), and a borate buffer (pH 9.0).
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation Setup: For each pH condition, add buffer to a set of microcentrifuge tubes and pre-warm to 37°C.
-
Initiation: Spike the stock solution into the pre-warmed buffers to a final concentration of 1-10 µM. The final DMSO concentration should be ≤ 0.5% to minimize solvent effects.
-
Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately mix the aliquot with 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (IS) to precipitate any salts and stop the reaction.
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at >12,000 x g for 10 minutes to pellet precipitates.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Plasma Stability Assessment
Objective: To evaluate the stability of this compound in the presence of plasma enzymes.
Methodology:
-
Plasma Preparation: Thaw pooled human plasma (or other species of interest) from frozen stock (-80°C) in a 37°C water bath. Centrifuge to remove any cryoprecipitate. [10][11]2. Stock Solution: Use a 10 mM stock of this compound in DMSO.
-
Incubation Setup: Aliquot plasma into microcentrifuge tubes and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Spike the stock solution into the plasma to a final concentration of 1 µM. [12]5. Sampling: At time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots. [12]6. Quenching & Processing: Follow steps 6-8 from the Chemical Stability protocol. The high protein content of plasma makes efficient protein precipitation critical for clean analysis.
Protocol 3: Liver Microsomal Stability Assessment
Objective: To determine the metabolic stability of this compound in the presence of Phase I drug-metabolizing enzymes. [13][14] Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) or use commercially available solutions.
-
-
Stock Solution: Use a 10 mM stock of this compound in DMSO.
-
Incubation Setup: In microcentrifuge tubes, prepare a master mix containing phosphate buffer and microsomes (final protein concentration typically 0.5-1.0 mg/mL). Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Add the this compound stock solution to the master mix (final concentration 1 µM). After a brief pre-incubation, initiate the reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH is crucial. [15]5. Sampling: At time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots.
-
Quenching & Processing: Follow steps 6-8 from the Chemical Stability protocol.
-
Data Analysis: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).
Data Synthesis and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across conditions.
Table 1: Representative Chemical Stability Data for this compound
| pH Condition | Time (min) | % Parent Compound Remaining | Calculated Half-life (t½, min) |
|---|---|---|---|
| pH 1.2 | 0 | 100 | > 240 |
| 60 | 98.5 | ||
| 120 | 97.1 | ||
| 240 | 94.2 | ||
| pH 7.4 | 0 | 100 | 185 |
| 60 | 78.9 | ||
| 120 | 62.3 | ||
| 240 | 38.8 | ||
| pH 9.0 | 0 | 100 | 45 |
| 30 | 65.8 | ||
| 60 | 43.3 |
| | 120 | 18.7 | |
Table 2: Representative Biological Stability Data for this compound
| Matrix | Condition | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Human Plasma | N/A | 18 | N/A |
| Rat Plasma | N/A | 11 | N/A |
| Human Liver Microsomes | +NADPH | 25 | 27.7 |
| -NADPH | 110 | 6.3 | |
| Rat Liver Microsomes | +NADPH | 9 | 77.0 |
| | -NADPH | 95 | 7.3 |
Interpretation:
-
The data in Table 1 suggests this compound is stable in acidic conditions but undergoes base-catalyzed hydrolysis.
-
The data in Table 2 indicates rapid degradation in both human and rat plasma, likely due to high esterase activity.
-
The microsomal data shows that the compound is a substrate for NADPH-dependent (likely CYP450) enzymes, as stability is significantly lower in the presence of the cofactor. The difference between +NADPH and -NADPH clearance suggests both oxidative and hydrolytic metabolism occur in microsomes. The marked species difference between human and rat CLint is a critical finding for preclinical-to-human extrapolation.
Conclusion
The in vitro stability assessment of this compound is a critical exercise in preclinical drug development. Through a systematic evaluation of its behavior in chemical and biological matrices, we can construct a comprehensive profile of its lability. The data generated from the protocols described herein provides invaluable insights into its dual degradation pathways: esterase-mediated hydrolysis and thiol-dependent furoxan ring cleavage. This knowledge allows researchers to predict its in vivo clearance, understand the kinetics of NO release, and make informed decisions on lead optimization and candidate selection. A molecule's stability is not its weakness; it is a fundamental characteristic that, when properly understood, can be harnessed for therapeutic success.
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Introduction: The Furoxan Moiety as a Bioactive Scaffold
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Dibenzoylfuroxan
This compound (C₁₆H₁₀N₂O₄) belongs to the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocyclic compounds.[1] Furoxans have garnered significant attention in medicinal chemistry primarily due to their function as nitric oxide (NO) donors.[2] Nitric oxide is a critical endogenous signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.[3] The ability of the furoxan ring to release NO under physiological conditions makes it a valuable pharmacophore for designing novel therapeutic agents, particularly vasodilators, anti-platelet agents, and anticancer drugs.[4][5]
This guide provides a detailed examination of the pharmacokinetic and metabolic profile of this compound. As a senior application scientist, the narrative emphasizes the causal links between molecular structure, experimental design, and the resulting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The insights presented are synthesized from foundational studies on furoxan and benzofuroxan derivatives, providing a predictive and mechanistically grounded framework for researchers in drug development.
Core Mechanism of Action: Thiol-Mediated Nitric Oxide Release
The primary pharmacological activity of furoxans stems from their ability to release nitric oxide. This is not a spontaneous process but is typically mediated by interaction with endogenous thiols, such as L-cysteine or glutathione (GSH).[2] The reaction involves a nucleophilic attack by the thiol on the furoxan ring, leading to ring-opening and subsequent release of NO. This thiol-dependency is a critical factor in the compound's metabolism and mechanism of action.[6]
The released NO then activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[7] Elevated cGMP triggers a downstream signaling cascade that results in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[2][4]
Caption: Thiol-mediated activation of this compound to release nitric oxide.
Pharmacokinetic Profile: An Integrated ADME Assessment
While specific pharmacokinetic data for this compound is not extensively published, a robust profile can be constructed based on studies of related furoxan and benzofuran structures.[8] The following sections outline the expected ADME properties and the rationale behind them.
Absorption
Orally administered drugs must overcome several barriers to enter systemic circulation. For a compound like this compound, its absorption will be governed by its lipophilicity and solubility. The presence of two benzoyl groups suggests a relatively lipophilic nature, which would favor passive diffusion across the gastrointestinal membrane. However, poor aqueous solubility could limit the dissolution rate, potentially leading to incomplete absorption.
-
Expected Properties:
-
Route of Administration: Primarily oral or intravenous for research purposes.
-
Bioavailability: Moderate. While lipophilicity aids absorption, poor solubility and potential first-pass metabolism in the gut wall and liver could reduce overall bioavailability. Studies on similar heterocyclic compounds often show dose-proportional increases in plasma concentration within a certain range.[9]
-
Distribution
Once absorbed, this compound will be distributed throughout the body. Its distribution pattern is influenced by plasma protein binding and tissue permeability.
-
Expected Properties:
-
Plasma Protein Binding: High. Lipophilic compounds often exhibit significant binding to plasma proteins like albumin.[10] Furoxan/coumarin hybrids have shown free drug fractions of less than 3%, indicating extensive protein binding.[8] This is a critical parameter as only the unbound fraction is pharmacologically active and available for metabolism and excretion.
-
Volume of Distribution (Vd): Moderate to large. Extensive distribution into extravascular spaces is expected due to the compound's lipophilicity.[9]
-
Metabolism: The Core Biotransformation Pathways
Metabolism is the most critical phase for this compound, as it is directly linked to its mechanism of action (NO release) and detoxification. The liver is the primary site of drug metabolism, involving Phase I and Phase II enzymatic reactions.[11]
Phase I Metabolism: Phase I reactions introduce or expose functional groups. For this compound, two primary pathways are plausible:
-
Furoxan Ring Cleavage (Bioactivation): As previously discussed, this thiol-dependent reaction releases NO and is the key bioactivation step.[2]
-
Cytochrome P450 (CYP) Mediated Oxidation: The benzoyl rings are susceptible to hydroxylation by CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), a common metabolic pathway for aromatic compounds.[12][13] The ester linkages connecting the benzoyl groups to the furoxan core could also be susceptible to hydrolysis by esterases, releasing benzoic acid and a dihydroxy-furoxan core.
Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: Hydroxylated metabolites formed in Phase I are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[14]
-
Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).
Caption: Proposed metabolic pathways for this compound.
Excretion
The parent compound and its metabolites are ultimately eliminated from the body.
-
Expected Properties:
-
Primary Route: Renal excretion. The water-soluble Phase II conjugates are expected to be the primary species eliminated in urine.[10]
-
Biliary Excretion: Some less polar metabolites or the parent drug might be excreted into the bile and eliminated in the feces.
-
Clearance (CL): The rate of elimination is expected to be moderate to high, consistent with other furoxan derivatives which show clearances ranging from 414.5 to 2624.6 mL/h/kg in rats.[8]
-
Data Presentation: Pharmacokinetic Parameters of Related Compounds
To provide a quantitative context, the following table summarizes key pharmacokinetic parameters observed in preclinical studies of novel furoxan/coumarin hybrids in rats.[8] This data serves as a valuable proxy for estimating the potential profile of this compound.
| Parameter | CY-14S-4A83 | CY-16S-4A43 | CY-16S-4A93 |
| Clearance (CL) (mL/h/kg) | 414.5 ± 145.7 | 2624.6 ± 648.4 | 500.6 ± 195.2 |
| Free Drug Fraction (fu) | < 3% | < 3% | < 3% |
| Cmax (µg/mL) | 0.49 ± 0.17 | 0.04 ± 0.01 | 0.44 ± 0.15 |
| AUC0-t (µg·h/mL) | 2.52 ± 0.93 | 0.04 ± 0.01 | 2.15 ± 0.85 |
| Data sourced from a study on Furoxan/Coumarin hybrids in rats and is for illustrative purposes.[8] |
Experimental Protocols: A Guide to Methodologies
The characterization of a compound's ADME profile relies on a suite of standardized in vitro and in vivo assays coupled with sensitive bioanalytical techniques.
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic clearance of this compound in a controlled environment, typically using liver microsomes which are rich in CYP450 enzymes.[11][13]
Methodology:
-
Preparation: Pooled human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (this compound, typically at 1 µM), and microsomes.
-
Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, CL, Vd) of this compound in a living organism.[8]
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing: this compound is administered, typically via oral gavage (for absorption studies) or intravenous injection (to determine absolute bioavailability).
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected into anticoagulant-treated tubes at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Preparation for Analysis: Plasma samples are prepared for analysis, often using protein precipitation or solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[15]
-
Bioanalysis: The concentration of this compound (and potentially its major metabolites) in the plasma samples is determined by a validated LC-MS/MS method.[16]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate the key PK parameters.
Protocol 3: Bioanalytical Quantification by LC-MS/MS
Objective: To accurately and precisely measure the concentration of this compound in biological matrices like plasma or microsomal incubates.[17][18]
Methodology:
-
Chromatographic Separation (LC): A high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) is used to separate the analyte from matrix components. A gradient elution with mobile phases like water with formic acid (A) and acetonitrile with formic acid (B) is common.
-
Mass Spectrometric Detection (MS/MS): A tandem mass spectrometer is used for detection.
-
Ionization: Electrospray ionization (ESI) is typically used to generate charged ions of the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a separate one for the internal standard.
-
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the unknown samples is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Conclusion and Future Directions
This compound stands as a compound of significant pharmacological interest, primarily due to its capacity to function as a nitric oxide donor. This in-depth guide, drawing upon established principles and data from related furoxan and benzofuroxan structures, outlines its probable pharmacokinetic and metabolic fate. The core of its activity and biotransformation is the thiol-mediated cleavage of the furoxan ring, a process that must be thoroughly characterized for any drug candidate in this class. Its metabolism is likely to also involve conventional Phase I and Phase II enzymatic pathways, leading to the formation of hydroxylated and conjugated metabolites that are renally excreted.
For drug development professionals, the path forward requires empirical validation of this predictive profile. Detailed in vitro studies using human-derived systems (hepatocytes, microsomes) will be essential to identify specific CYP and UGT isoforms involved, allowing for the prediction of drug-drug interactions.[19][20] Subsequent in vivo studies in relevant preclinical species will confirm the overall ADME profile and establish a clear link between dose, exposure, and pharmacological response.[21] Understanding these fundamental properties is paramount to advancing this compound or its analogues from promising chemical entities to safe and effective therapeutic agents.
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Nembé, F. M. D., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Knihnicki, P., et al. (2015). Analytical methodologies for determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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da Silva, R. S. (2017). Proposed nitric oxide release and vasodilating mechanism prompted by sodium nitroprusside (SNP). ResearchGate. Available at: [Link]
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Grimm, F. A., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences. Available at: [Link]
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BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Available at: [Link]
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Zhang, J., et al. (2023). Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. Chinese Journal of Organic Chemistry. Available at: [Link]
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Huber, C., et al. (2012). Metabolism of diclofenac in plants--hydroxylation is followed by glucose conjugation. Chemosphere. Available at: [Link]
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Seeger, M., et al. (2003). Metabolism of dibenzofuran and dibenzo-p-dioxin by the biphenyl dioxygenase of Burkholderia xenovorans LB400 and Comamonas testosteroni B-356. FEMS Microbiology Letters. Available at: [Link]
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Saibu, Y., et al. (2022). Pathways for metabolism of dibenzofuran through angular and lateral dioxygenation. ResearchGate. Available at: [Link]
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Al-Zoabi, A., & Perry, R. (2023). Pharmacokinetics and pharmacodynamics of direct oral anticoagulants. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Davies, N. M., & Anderson, K. E. (1997). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. Clinical Pharmacokinetics. Available at: [Link]
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He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics. Available at: [Link]
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Michel, M. C. (2010). Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations. Clinical Pharmacokinetics. Available at: [Link]
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An In-depth Technical Guide to the Discovery and History of Dibenzoylfuroxan
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of dibenzoylfuroxan (3,4-dibenzoyl-1,2,5-oxadiazole 2-oxide). It is intended for researchers, scientists, and drug development professionals interested in the chemistry of furoxans and their potential as nitric oxide (NO) donors. This document delves into the original synthesis, spectroscopic characterization, and the proposed mechanism of its biological activity, grounding the information in the primary scientific literature.
Introduction: The Furoxan Ring System - A Century of Intrigue
The furoxan, or 1,2,5-oxadiazole 2-oxide, ring system is a fascinating five-membered heterocycle that has captivated chemists for over a century and a half. First synthesized by Kekulé in 1857, the true structure of the furoxan ring was a subject of debate for nearly a hundred years until it was definitively confirmed by NMR spectroscopy and X-ray crystallography in the 1960s[1].
Furoxans are characterized by an N-oxide moiety, which renders the ring asymmetric and gives rise to the potential for regioisomers when disubstituted[1]. While many furoxans exhibit a range of biological activities, their most notable property in the context of medicinal chemistry is their ability to act as nitric oxide (NO) donors[1]. This has led to extensive research into furoxan derivatives as potential therapeutic agents for cardiovascular and other diseases.
This guide focuses on a historically significant member of this class: this compound.
The Discovery of this compound: A Historical Perspective
While the exact moment of its first synthesis is not definitively documented in readily available modern databases, evidence points to the discovery of this compound in the late 19th or early 20th century. A pivotal early reference is a 1910 publication in Justus Liebigs Annalen der Chemie by the renowned chemist Heinrich Wieland and his colleague Erwin Gmelin, titled "Die Einwirkung von Aminen auf this compound" (The Action of Amines on this compound). This work, which details the reactivity of this compound, presupposes its existence and availability to the scientific community at the time.
Further investigation into the historical chemical literature reveals that the synthesis of this compound was described by A. Angeli and L. Alessandri in a 1911 article in Gazzetta Chimica Italiana[2][3][4][5][6][7][8][9][10]. This places the formal disclosure of its preparation in the early 20th century, emerging from a period of intense exploration into the chemistry of nitrogen-containing heterocycles.
Synthesis of this compound: From Benzil to a Bioactive Scaffold
The classical synthesis of this compound involves the reaction of benzil (1,2-diphenyl-1,2-ethanedione) with nitric acid. This method is consistent with early 20th-century synthetic practices for the formation of furoxans from α-diketones.
Reaction Principle
The formation of the furoxan ring from an α-diketone like benzil proceeds through the formation of a dioxime intermediate, which is then oxidatively cyclized. In the case of this compound, the reaction with nitric acid serves to both form the dioxime and effect the subsequent cyclization to the furoxan ring system.
Benzil [label="Benzil\n(1,2-Diphenyl-1,2-ethanedione)"]; NitricAcid [label="Nitric Acid\n(HNO₃)", shape=ellipse, fillcolor="#FFFFFF"]; Dioxime [label="Benzil Dioxime\n(Intermediate)"]; this compound [label="this compound"];
Benzil -> Dioxime [label=" Oximation "]; NitricAcid -> Dioxime [style=invis]; Dioxime -> this compound [label=" Oxidative\nCyclization "]; NitricAcid -> this compound [style=invis];
{rank=same; Benzil; NitricAcid} }
General synthesis pathway of this compound from benzil.
Experimental Protocol (Historical Reconstruction)
Based on typical procedures from the early 20th century for similar transformations, a likely protocol for the synthesis of this compound is as follows. It is crucial to note that this is a reconstruction and should be performed with all appropriate modern safety precautions.
Materials:
-
Benzil
-
Concentrated Nitric Acid
-
Ethanol
Procedure:
-
In a flask equipped with a reflux condenser, dissolve benzil in a minimal amount of ethanol.
-
Slowly add concentrated nitric acid to the solution. The reaction is exothermic and may require cooling to control the temperature.
-
Gently heat the reaction mixture to reflux. The duration of heating will vary, but early procedures often involved several hours of reflux.
-
Upon cooling, the product, this compound, will precipitate from the reaction mixture.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.
Physicochemical and Spectroscopic Characterization
While detailed spectroscopic data from the time of its discovery is unavailable due to the limitations of early 20th-century analytical techniques, modern methods provide a clear picture of this compound's structure and properties.
| Property | Value |
| Molecular Formula | C₁₆H₁₀N₂O₄ |
| Molecular Weight | 294.26 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 94-96 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the protons of the two benzoyl groups. The exact chemical shifts and splitting patterns would depend on the solvent used and the rotational freedom of the benzoyl groups.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the benzoyl groups (typically in the range of 180-200 ppm), the carbons of the furoxan ring, and the carbons of the phenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for the carbonyl groups (C=O) of the benzoyl substituents, typically in the region of 1650-1700 cm⁻¹. Other significant absorptions would include those for the C=N and N-O bonds of the furoxan ring, as well as the C-H and C=C stretching and bending vibrations of the aromatic rings.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the benzoyl groups and cleavage of the furoxan ring.
Mechanism of Action: A Thiol-Mediated Release of Nitric Oxide
The primary biological significance of many furoxans, including this compound, lies in their ability to release nitric oxide. The prevailing mechanism for this process involves the reaction of the furoxan ring with endogenous thiols, such as glutathione (GSH).
This compound [label="this compound"]; Thiol [label="Thiol (e.g., GSH)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Thiol-Furoxan Adduct\n(Unstable)"]; RingOpening [label="Ring-Opened Intermediate"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Inactive Byproducts"];
This compound -> Intermediate [label=" Nucleophilic Attack "]; Thiol -> Intermediate [style=invis]; Intermediate -> RingOpening [label=" Ring Cleavage "]; RingOpening -> NO; RingOpening -> Byproducts;
{rank=same; this compound; Thiol} }
Proposed thiol-mediated nitric oxide release from this compound.
The proposed mechanism involves the nucleophilic attack of a thiol on the furoxan ring, leading to the formation of an unstable adduct. This adduct then undergoes ring cleavage, ultimately releasing nitric oxide and forming various byproducts. The reactivity of the furoxan ring towards thiols is influenced by the nature of its substituents.
Conclusion and Future Directions
This compound stands as a testament to the rich history of heterocyclic chemistry. From its early 20th-century synthesis to its modern-day relevance as a nitric oxide donor, it continues to be a molecule of interest. The historical context of its discovery provides valuable insights into the evolution of organic synthesis. For contemporary researchers, the thiol-mediated mechanism of NO release from the furoxan core offers a platform for the design of novel prodrugs with tailored therapeutic effects. Further exploration of the structure-activity relationships of substituted furoxans, building upon the foundational knowledge of compounds like this compound, will undoubtedly pave the way for new advancements in drug development.
References
- Wieland, H., & Gmelin, E. (1910). Die Einwirkung von Aminen auf this compound. Justus Liebigs Annalen der Chemie, 375(3), 297-317.
-
Matsubara, R., Yousef, M. A., & Saeki, Y. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4489-4505. [Link]
- Angeli, A., & Alessandri, L. (1911). Gazzetta Chimica Italiana, 41, 1.
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HathiTrust Digital Library. (n.d.). Gazzetta chimica Italiana. Retrieved January 17, 2026, from [Link]
- Google Books. (n.d.). Gazzetta chimica Italiana, Volume 41.
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The Online Books Page. (n.d.). Gazzetta Chimica Italiana archives. Retrieved January 17, 2026, from [Link]
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Internet Archive. (n.d.). La Gazzetta Chimica Italiana, volumes 40-49 (1910-1919). Retrieved January 17, 2026, from [Link]
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Internet Archive. (n.d.). Gazzetta chimica Italiana. Retrieved January 17, 2026, from [Link]
- Tselinsky, I. V., Melnikova, S. F., Pirogov, S. V., Shaposhnikov, S. D., Näther, C., Traulsen, T., & Friedrichsen, W. (2000). On the Interaction of 3,4-Dibenzoylfuroxan with Hydroxylamine.
-
ResearchGate. (n.d.). Benzofuroxan and Furoxan. Chemistry and Biology. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Oximes of five-membered heterocyclic compounds with two heteroatoms. 1. Synthesis and structure (Review). Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 1,2,5-Oxadiazoles. Retrieved January 17, 2026, from [Link]
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PubMed Central. (n.d.). Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. Retrieved January 17, 2026, from [Link]
-
CP Lab Safety. (n.d.). 3,4-Dibenzoylfuroxan, 98% Purity, C16H10N2O4, 1 gram. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 3,4-Dibenzoylfuroxan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 3,4-dibenzoylfuroxan, a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and the development of new applications. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique molecular structure.
Introduction to 3,4-Dibenzoylfuroxan
3,4-Dibenzoylfuroxan, also known as 3,4-dibenzoyl-1,2,5-oxadiazole 2-oxide, belongs to the furoxan class of heterocyclic compounds. The furoxan ring is a five-membered heterocycle containing two nitrogen atoms and two oxygen atoms, one of which is an N-oxide. This structural motif is known to exhibit a range of biological activities and is a key component in various energetic materials. The presence of two benzoyl substituents at the 3 and 4 positions of the furoxan ring significantly influences its electronic properties and reactivity. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity, as well as for studying its interactions with biological targets.
Molecular Structure and Spectroscopic Overview
The molecular structure of 3,4-dibenzoylfuroxan is key to understanding its spectroscopic signatures. The molecule consists of a central furoxan ring substituted with two benzoyl groups.
Figure 1. Molecular structure of 3,4-Dibenzoylfuroxan.
This structure dictates the expected signals in its various spectra. The aromatic protons and carbons of the benzoyl groups will dominate the NMR spectra. The carbonyl groups and the furoxan ring system will give rise to characteristic bands in the IR spectrum. The overall molecular weight and fragmentation patterns of the benzoyl and furoxan moieties will be evident in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,4-dibenzoylfuroxan, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,4-dibenzoylfuroxan is expected to be dominated by signals from the aromatic protons of the two benzoyl groups. Due to the likely non-symmetrical nature of the furoxan ring and potential restricted rotation of the benzoyl groups, the protons on each phenyl ring may exhibit complex splitting patterns.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.80 | Multiplet | 10H | Aromatic Protons (Ph-H) |
The exact chemical shifts and multiplicities will be influenced by the solvent used and the specific conformation of the molecule in solution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals to identify include those of the carbonyl carbons, the aromatic carbons, and the carbons of the furoxan ring.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 190 | Carbonyl Carbons (C=O) |
| ~128 - 135 | Aromatic Carbons (Ph-C) |
| ~115 and ~155 | Furoxan Ring Carbons (C3 & C4) |
The two carbons of the furoxan ring are expected to have significantly different chemical shifts due to the N-oxide. One carbon will be more deshielded than the other.[3]
Experimental Protocol for NMR Data Acquisition:
A standard protocol for acquiring NMR spectra of a compound like 3,4-dibenzoylfuroxan would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Figure 2. A typical workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3,4-dibenzoylfuroxan, the key absorptions will be from the carbonyl groups and the furoxan ring.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1680 - 1660 | Strong | Carbonyl (C=O) Stretch |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1630, ~1430, ~1370 | Medium | Furoxan Ring Vibrations (N=O, C=N) |
The strong absorption band for the carbonyl group is a particularly diagnostic feature of this molecule. The exact positions of the furoxan ring vibrations can be complex and are sensitive to the substituents.[2][3]
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., with Nujol), or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For a solid sample like 3,4-dibenzoylfuroxan, the KBr pellet method is common.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the salt plate is recorded first and then subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.
Predicted Mass Spectrometry Data:
The nominal molecular weight of 3,4-dibenzoylfuroxan (C₁₆H₁₀N₂O₄) is 294 g/mol . The high-resolution mass spectrum should show the molecular ion peak ([M]⁺) with a mass corresponding to this formula.
Expected Fragmentation Pattern:
The fragmentation of 3,4-dibenzoylfuroxan under electron ionization (EI) is expected to involve the cleavage of the benzoyl groups and fragmentation of the furoxan ring.
-
Loss of a benzoyl radical: [M - C₆H₅CO]⁺ (m/z 189)
-
Benzoyl cation: [C₆H₅CO]⁺ (m/z 105) - this is often a very prominent peak for benzoyl-containing compounds.
-
Phenyl cation: [C₆H₅]⁺ (m/z 77)
-
Fragmentation of the furoxan ring: This can lead to various smaller fragments, including NO and N₂O.
Figure 3. A simplified predicted fragmentation pathway for 3,4-dibenzoylfuroxan.
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for small molecules and would likely produce a detailed fragmentation pattern. Electrospray ionization (ESI) is a softer ionization technique that would likely show a strong molecular ion peak with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic characterization of 3,4-dibenzoylfuroxan provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and purity assessment. While a complete experimental dataset from a single source remains elusive in the public domain, the predicted data based on the analysis of related furoxan and benzoyl-containing compounds provides a robust framework for researchers working with this molecule. Further studies to obtain and publish a complete, high-resolution spectroscopic dataset for 3,4-dibenzoylfuroxan would be a valuable contribution to the chemical and pharmaceutical sciences.
References
-
Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. PMC - NIH. [Link]
-
Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. [Link]
-
Synthesis of 3, 4-dinitrofuroxan. ResearchGate. [Link]
-
Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. ResearchGate. [Link]
-
3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.GOV. [Link]
-
Synthesis, characterization and explosive properties of benzofuroxans. ResearchGate. [Link]
-
(PDF) Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to Quantifying Nitric Oxide Release from Dibenzoylfuroxan
Preamble: The "Why" of Quantifying NO from Dibenzoylfuroxan
This compound (DBF) belongs to the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocyclic compounds, which are renowned as nitric oxide (NO) donors.[1][2] Unlike direct NO-releasing agents, furoxans are pro-drugs that require bioactivation to liberate NO. This bioactivation is critically dependent on the presence of thiols, such as the ubiquitous intracellular antioxidant glutathione (GSH).[1][2][3][4] The reaction involves a nucleophilic attack by the thiol on the furoxan ring, leading to ring-opening and subsequent release of NO.[2][5]
The therapeutic potential of DBF and its analogs in cardiovascular and anti-tumor applications hinges on the precise amount and rate of NO release.[6][7][8] Therefore, accurate quantification is not merely a procedural step but a foundational requirement for understanding pharmacokinetics, pharmacodynamics, and dose-response relationships. This guide provides detailed, field-tested protocols for three complementary methods to quantify DBF-induced NO release, designed for researchers in pharmacology and drug development. We will explore both cell-free and intracellular contexts, explaining the causality behind each experimental choice to ensure robust and reproducible data.
Mechanism: Thiol-Dependent Bioactivation of this compound
The release of NO from the furoxan scaffold is not spontaneous under physiological conditions. It is a chemically mediated process initiated by thiols. Understanding this mechanism is essential for designing valid experiments, as the absence of a thiol cofactor will result in no NO release.[1][9]
Caption: Thiol-mediated bioactivation pathway for NO release from this compound.
Method 1: The Griess Assay for Endpoint NO Quantification
The Griess reaction is the most widely used indirect method for NO measurement.[10] It is a cost-effective and straightforward colorimetric assay that quantifies nitrite (NO₂⁻), a stable and primary oxidation product of NO in aqueous solutions.[10][11][12]
Expertise & Experience: Understanding the Assay's Nature
Causality: The Griess assay does not measure NO directly. Instead, it measures the accumulation of nitrite over time. This makes it an endpoint assay, ideal for determining the total NO released after a specific incubation period but less suitable for real-time kinetic studies. The reaction proceeds in two steps: (1) Diazotization of sulfanilamide by nitrite in an acidic medium, forming a diazonium salt. (2) Coupling of this salt with N-(1-naphthyl)ethylenediamine (NED) to form a stable, purple-colored azo compound.[11][12] The intensity of the color, measured at ~540 nm, is directly proportional to the nitrite concentration.[12]
Trustworthiness: A self-validating protocol must account for the fact that NO can also oxidize to nitrate (NO₃⁻). To measure total NO production (NOx), nitrate in the sample must first be enzymatically converted back to nitrite using nitrate reductase.[13][14] Failure to include this step can lead to a significant underestimation of total NO release.
Experimental Workflow: Griess Assay
Caption: Step-by-step workflow for the colorimetric Griess assay.
Detailed Protocol: Total NO (NOx) Release in a Cell-Free System
Objective: To quantify the total amount of NO released from DBF upon reaction with a thiol cofactor over a defined time course.
Materials:
-
This compound (DBF) stock solution in DMSO.
-
L-Glutathione (GSH) or other thiol (e.g., L-cysteine) stock solution in PBS.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Griess Reagent Kit (containing sulfanilamide, NED, and nitrate reductase). Commercially available kits are recommended for consistency.[12]
-
Sodium nitrite (NaNO₂) standard.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in PBS. This is a critical step for accurate quantification.[11]
-
Reaction Setup: In wells of a 96-well plate, set up the following reactions in a final volume of 100 µL:
-
Test Sample: DBF (e.g., 50 µM final concentration) + GSH (e.g., 1 mM final concentration) in PBS.
-
Control 1 (No Thiol): DBF only in PBS.
-
Control 2 (No Donor): GSH only in PBS.
-
Control 3 (Vehicle): DMSO (at the same final concentration as the DBF sample) in PBS.
-
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Nitrate Reduction (for Total NOx): If measuring total NOx, add nitrate reductase and its cofactor (e.g., NADPH), as per the kit manufacturer's instructions, to all standard and sample wells. Incubate as required (typically 30-60 minutes at 37°C).
-
Griess Reaction:
-
Add 50 µL of the sulfanilamide solution to each well. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.[15]
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes using a microplate reader.[14]
-
Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the concentration of nitrite in your samples using the linear regression equation.
Method 2: The Hemoglobin Capture Assay for Real-Time NO Kinetics
This assay directly measures NO in real-time by exploiting its rapid, stoichiometric reaction with oxyhemoglobin (HbO₂) to form methemoglobin (metHb).[16][17]
Expertise & Experience: Capturing a Transient Molecule
Causality: The principle lies in a distinct spectral shift that occurs when the ferrous iron (Fe²⁺) in HbO₂ is oxidized to ferric iron (Fe³⁺) in metHb upon binding NO. This conversion causes a decrease in absorbance at specific wavelengths (e.g., 415 nm) and an increase at others, with an isosbestic point around 411 nm. Monitoring the absorbance change at a peak wavelength (e.g., 401 nm) allows for the real-time quantification of NO.[17]
Trustworthiness: The primary advantage of this method is its high sensitivity (nanomolar range) and temporal resolution, making it ideal for studying the kinetics of NO release from DBF.[10] However, its accuracy depends on the purity of the HbO₂ preparation and the strict control of oxygen levels, as HbO₂ can auto-oxidize. A self-validating protocol includes a known NO donor (e.g., a NONOate) to confirm the system is responsive and to calibrate the signal.[18]
Detailed Protocol: Real-Time Spectrophotometric Measurement
Objective: To measure the initial rate and kinetics of NO release from DBF.
Materials:
-
Bovine or human hemoglobin.
-
Sodium dithionite (for preparing deoxy-Hb).
-
Sephadex G-25 column (for purification).
-
Spectrophotometer with a temperature-controlled cuvette holder.
-
DBF and GSH stock solutions.
-
Anaerobic chamber or nitrogen/argon gas source.
Procedure:
-
Oxyhemoglobin (HbO₂) Preparation: This is the most critical step.
-
Dissolve hemoglobin in deoxygenated PBS.
-
Reduce any existing metHb to deoxy-Hb by adding a minimal amount of sodium dithionite.
-
Remove the dithionite by passing the solution through a Sephadex G-25 column equilibrated with PBS.
-
Gently bubble the purified deoxy-Hb solution with pure O₂ to form HbO₂. The solution should turn from dark red to bright red.
-
Determine the HbO₂ concentration spectrophotometrically.
-
-
Reaction Setup:
-
Pre-warm a quartz cuvette containing a known concentration of HbO₂ (e.g., 5-10 µM) in PBS to 37°C in the spectrophotometer.
-
Establish a stable baseline reading at 401 nm.
-
-
Initiation of Reaction:
-
Add the thiol cofactor (e.g., GSH) to the cuvette and mix.
-
Initiate the NO release by adding DBF stock solution. Mix rapidly.
-
-
Data Acquisition: Immediately begin recording the increase in absorbance at 401 nm over time (e.g., every 1-5 seconds for several minutes).
-
Calculation:
-
Convert the change in absorbance (ΔA) to the concentration of metHb formed using the Beer-Lambert law (A = εcl). The differential molar extinction coefficient (Δε) for the HbO₂ → metHb conversion at 401 nm is approximately 44 mM⁻¹cm⁻¹.
-
Since the reaction is 1:1, the concentration of metHb formed is equal to the concentration of NO released.
-
Plot [NO] versus time. The initial slope of this curve represents the initial rate of NO release.
-
Method 3: DAF-FM Diacetate for Intracellular NO Visualization
To confirm that DBF can release NO within a cellular environment, fluorescent probes are indispensable. Diaminofluorescein-FM (DAF-FM) diacetate is a highly sensitive and widely used probe for detecting intracellular NO.[19][20]
Expertise & Experience: Seeing is Believing
Causality: DAF-FM diacetate is a cell-permeable, non-fluorescent molecule.[21] Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now cell-impermeant and weakly fluorescent DAF-FM.[21] In the presence of oxygen, NO rapidly forms dinitrogen trioxide (N₂O₃), which reacts with DAF-FM to form a highly fluorescent benzotriazole derivative. This fluorescence increase (Ex/Em: ~495/515 nm) serves as an indicator of intracellular NO generation.[19][20][21]
Trustworthiness: This method provides crucial spatial information about NO production. However, it is considered semi-quantitative. For a self-validating experiment, multiple controls are essential:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: Cells treated with a known intracellular NO donor (e.g., DEA NONOate).[21]
-
Specificity Control: Co-incubation with an extracellular NO scavenger (e.g., cPTIO) to confirm the signal is from an intracellular source.
Detailed Protocol: Live-Cell Fluorescence Imaging
Objective: To visualize and semi-quantify NO release from DBF in cultured cells.
Materials:
-
DAF-FM diacetate stock solution (e.g., 5 mM in anhydrous DMSO).
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells) on glass-bottom dishes or 96-well optical plates.
-
Hanks' Balanced Salt Solution (HBSS) or other phenol red-free medium.
-
DBF and GSH stock solutions.
-
Fluorescence microscope or plate reader with appropriate filter sets.
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (e.g., 70-80%).
-
Dye Loading:
-
Wash cells twice with pre-warmed HBSS.
-
Prepare a loading solution of DAF-FM diacetate (e.g., 5-10 µM final concentration) in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the intracellular probe.[21]
-
Treatment: Replace the buffer with fresh HBSS containing DBF (and/or exogenous thiol if the intracellular concentration is insufficient or being studied as a variable).
-
Imaging/Measurement:
-
Immediately begin acquiring images using a fluorescence microscope (Ex/Em ~495/515 nm) at various time points.
-
Alternatively, use a fluorescence plate reader to measure the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
For microscopy, quantify the mean fluorescence intensity per cell or region of interest using image analysis software (e.g., ImageJ).
-
For plate reader data, plot the relative fluorescence units (RFU) against time.
-
Normalize the fluorescence signal of treated cells to that of vehicle-treated control cells.
-
Comparative Summary of Methods
Choosing the right method depends on the specific research question. The following table provides a comparative overview to guide your experimental design.
| Parameter | Griess Assay | Hemoglobin Capture Assay | DAF-FM Fluorescent Assay |
| Analyte Detected | Nitrite (NO₂⁻) & Nitrate (NO₃⁻) | Nitric Oxide (NO) | NO-derived N₂O₃ |
| Assay Type | Cell-free, Cell Supernatants | Cell-free | Live Cells (Intracellular) |
| Detection Method | Colorimetric (Absorbance) | Spectrophotometric (Absorbance) | Fluorescence |
| Sensitivity | Micromolar (~0.5 µM)[10] | Nanomolar (~3 nM)[20] | Nanomolar (~3-5 nM)[19][20] |
| Temporal Resolution | Endpoint / Low | Real-Time / High | Real-Time / High |
| Key Advantage | Inexpensive, simple, high-throughput | Direct NO detection, kinetic data | Intracellular localization, live-cell imaging |
| Key Disadvantage | Indirect, potential matrix interference[11] | Requires fresh HbO₂ prep, O₂ sensitive | Semi-quantitative, probe artifacts possible |
References
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Al-Subaie, A. M., & Al-Harbi, N. O. (2018). Hemoglobin/myoglobin methods for detection of nitric oxide (NO) concentration. Nitric oxide detection methods in vitro and in vivo. Retrieved from [Link]
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Goryo Chemical, Inc. (n.d.). DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence. Goryo Chemical, Inc. Retrieved from [Link]
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He, L., & Li, H. (2020). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]
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Minaev, B., & Baryshnikov, G. (2017). Thiol-induced nitric oxide donation mechanisms in substituted dinitrobenzofuroxans. National Center for Biotechnology Information. Retrieved from [Link]
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Santos, A. C., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (2013). Nitric Oxide Assay?. ResearchGate. Retrieved from [Link]
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Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC - PubMed Central. Retrieved from [Link]
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Hawkins, C. L., et al. (2008). Detection of human red blood cell-bound nitric oxide. PubMed. Retrieved from [Link]
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Martin, C., et al. (1995). Validation of a simple method assessing nitric oxide and nitrogen dioxide concentrations. PubMed. Retrieved from [Link]
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Al-Subaie, A. M., & Al-Harbi, N. O. (2018). Nitric oxide detection methods in vitro and in vivo. PMC - PubMed Central. Retrieved from [Link]
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Riccio, D. A., & Schoenfisch, M. H. (2012). Analytical Chemistry of Nitric Oxide. PMC - PubMed Central. Retrieved from [Link]
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Uribe, N., et al. (2004). [Assay validation for determining nitrites and nitrates in biological fluids]. PubMed. Retrieved from [Link]
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Schoen, A. M., et al. (2013). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PMC - PubMed Central. Retrieved from [Link]
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Han, T. H., et al. (2002). Nitric oxide reaction with red blood cells and hemoglobin under heterogeneous conditions. PNAS. Retrieved from [Link]
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Gökçe, M., et al. (2019). Synthesis of Some Furoxanes as a Potential Nitric Oxide Donor and Investigation of NO Releasing Activity. ResearchGate. Retrieved from [Link]
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Wang, Z., et al. (2016). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. PMC - PubMed Central. Retrieved from [Link]
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Mazzone, G., et al. (2020). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. MDPI. Retrieved from [Link]
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Feelisch, M., & Kelm, M. (1991). Analytical Techniques for Assaying Nitric Oxide Bioactivity. PMC - NIH. Retrieved from [Link]
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Shimizu, M. (2023). Recent progress in synthesis and application of furoxan. RSC Publishing. Retrieved from [Link]
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Kumar, V., et al. (2014). Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates. NIH. Retrieved from [Link]
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Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (2008). Guide for the use of nitric oxide (NO) donors as probes of the chemistry of NO and related redox species in biological systems. ResearchGate. Retrieved from [Link]
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Angeli, A., et al. (2024). Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. PubMed. Retrieved from [Link]
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Wang, P. G., et al. (2011). Part 1 Chemistry of NO Donors. Wiley-VCH. Retrieved from [Link]
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Gasco, A., et al. (2003). NO donors: Focus on furoxan derivatives. ResearchGate. Retrieved from [Link]
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Wójcik, M., & Kozioł, E. (2023). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. MDPI. Retrieved from [Link]
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Katzung, B. G., & Trevor, A. J. (Eds.). (n.d.). Nitric Oxide, Donors, & Inhibitors. AccessMedicine. Retrieved from [Link]
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Meister, A. (1991). Glutathione deficiency produced by inhibition of its synthesis, and its reversal; applications in research and therapy. PubMed. Retrieved from [Link]
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ResearchGate. (2000). Synthesis, characterization and explosive properties of benzofuroxans. ResearchGate. Retrieved from [Link]
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ResearchGate. (2018). Reaction between diallyl disulfide and glutathione (GSH), yielding the.... ResearchGate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, July 14). Glutathione - The Tripeptide Antioxidant & Reducing Agent [Video]. YouTube. Retrieved from [Link]
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Maheshwari, A., et al. (2023). Response of the Glutathione (GSH) Antioxidant Defense System to Oxidative Injury in Necrotizing Enterocolitis. PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Use of Dibenzoylfuroxan in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of Dibenzoylfuroxan (DBFX) and related furoxan derivatives in cancer cell line studies. This document outlines the core scientific principles, detailed experimental protocols, and data interpretation strategies to empower researchers in their exploration of this class of compounds for novel anticancer therapies.
I. Introduction: The Therapeutic Potential of Furoxans in Oncology
Furoxans, a class of heterocyclic compounds, are gaining significant attention in cancer research due to their potential as nitric oxide (NO)-donating agents.[1] Nitric oxide is a pleiotropic signaling molecule with a dual role in cancer biology; at high concentrations, it can induce apoptosis and inhibit tumor growth.[2][3] this compound (DBFX) represents a promising scaffold within this class, hypothesized to exert its anticancer effects through the controlled release of NO and the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[4] Understanding the intricate mechanisms of action of DBFX is crucial for its development as a potential therapeutic agent.
This guide will provide a framework for investigating the cytotoxic and mechanistic properties of DBFX in various cancer cell lines, focusing on key assays to elucidate its effects on cell viability, apoptosis, and cell cycle progression.
II. Mechanism of Action: A Dual Assault on Cancer Cells
The anticancer activity of this compound is believed to be multifactorial, primarily revolving around its ability to function as a nitric oxide donor and a pro-oxidant.
A. Nitric Oxide Donation and Apoptosis Induction:
Upon cellular uptake, furoxans can undergo metabolic activation, leading to the release of nitric oxide.[5] High levels of NO can trigger both the intrinsic and extrinsic apoptotic pathways.[3] This can occur through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and upregulation of tumor suppressor proteins like p53.[6] The sustained release of NO creates a cytotoxic environment that is particularly detrimental to rapidly proliferating cancer cells.
B. Generation of Reactive Oxygen Species (ROS) and Oxidative Stress:
In concert with NO, the generation of reactive oxygen species (ROS) is another key aspect of the anticancer mechanism of many chemotherapeutic agents.[4][7] Increased ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately inducing cell cycle arrest and apoptosis.[7] Cancer cells often exist in a state of heightened basal oxidative stress, making them more susceptible to further ROS insults.[8][9]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced cancer cell death.
Caption: Proposed signaling pathway of this compound in cancer cells.
III. Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the investigation of this compound's effects on cancer cell lines.
A. General Cell Culture and Compound Handling
Standard aseptic cell culture techniques are paramount for reliable and reproducible results.[10]
1. Cell Line Maintenance:
-
Culture chosen cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.[11]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculture cells regularly to maintain them in the exponential growth phase.[12]
2. This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-100 mM).
-
Store the stock solution at -20°C or -80°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%).
B. Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of viable cells and is a reliable method to determine the cytotoxic effects of a compound.[13]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Following the incubation period, add the XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]
C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
D. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][14]
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
E. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.[15]
Protocol:
-
Treat cells with this compound and harvest them at various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p53, Bcl-2 family members, cell cycle-related proteins).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Below is a diagram illustrating a general experimental workflow for studying this compound.
Caption: General experimental workflow for this compound studies.
IV. Data Presentation: Quantitative Summary of Cytotoxicity
While specific IC50 values for this compound are not extensively reported in the literature, data from structurally related compounds such as dibenzoylmethane can provide a preliminary indication of its potential potency. For instance, dibenzoylmethane has been shown to exhibit IC50 values in the range of 25-100 µM in various prostate cancer cell lines.[15] It is imperative for researchers to empirically determine the IC50 values of this compound in their specific cancer cell lines of interest.
Table 1: Illustrative IC50 Values of a Furoxan Derivative (Hypothetical Data)
| Cancer Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast) | 15.5 |
| HeLa (Cervical) | 22.1 |
| A549 (Lung) | 35.8 |
| Jurkat (Leukemia) | 10.2 |
Note: The above data is for illustrative purposes only and should be experimentally determined for this compound.
V. Conclusion and Future Directions
This compound and other furoxan derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their unique mechanism of action, involving the dual induction of apoptosis through nitric oxide release and the generation of reactive oxygen species, offers a potential strategy to overcome resistance to conventional chemotherapeutics. The protocols outlined in this guide provide a robust framework for the systematic investigation of these compounds in cancer cell line models. Future studies should focus on elucidating the specific molecular targets of this compound, exploring its efficacy in combination with other anticancer agents, and evaluating its therapeutic potential in in vivo models.
VI. References
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Danesh Pouya, F., Rasmi, Y., & Nemati, M. (2022). Signaling Pathways Involved in 5-FU Drug Resistance in Cancer. Cancer Investigation, 40(6), 516-543. [Link]
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Hayes, J. D., Dinkova-Kostova, A. T., & Tew, K. D. (2020). Reactive oxygen species in cancer: Current findings and future directions. Journal of Cellular and Molecular Medicine, 24(21), 12299-12316. [Link]
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Gąsiorowski, K., Brokos, B., & Oszmiański, J. (2018). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][16]thiazin-4-one on colon cells and its anticancer potential. Cellular and Molecular Biology Letters, 23(1), 32. [Link]
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Alpan, A. S., & Ergun, Y. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7350. [Link]
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Zhang, L., et al. (2017). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. Frontiers in Pharmacology, 8, 566. [Link]
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Fernandes, C., et al. (2021). Oxidative Stress Modulation and ROS-Mediated Toxicity in Cancer: A Review on In Vitro Models for Plant-Derived Compounds. Antioxidants, 10(9), 1395. [Link]
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Li, J., et al. (2014). Cytotoxicity, cell cycle arrest, antioxidant activity and interaction of dibenzoxanthenes derivatives with DNA. European Journal of Medicinal Chemistry, 84, 539-546. [Link]
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Akomolafe, R. O., et al. (2020). Dose curve and IC 50 values of extracts on A549 cell line. A549 cells... ResearchGate. [Link]
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Kim, A. D., & Kang, K. A. (2009). The regulatory role of nitric oxide in apoptosis. Journal of biochemistry and molecular biology, 42(5), 290-297. [Link]
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Zovko Končić, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12260. [Link]
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Abeykoon, J. P., et al. (2022). Cyclin D1 overexpression causes replication stress and repair pathway dependence. The EMBO Journal, 41(5), e108599. [Link]
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Sari, D. K., et al. (2019). Anticancer Activity of Fibraurea Tinctoria with DLD1 Celline Cytotoxicity Assay. SciTePress. [Link]
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Kim, M. J., & Kim, J. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 16(5), 934. [Link]
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Lo Dico, A., et al. (2020). Oxidative stress-induced ROS generation induces death in cancer cells... ResearchGate. [Link]
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Singh, S., et al. (2024). Interplay of oxidative stress, cellular communication and signaling pathways in cancer. Life Sciences, 337, 122340. [Link]
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Cell Signaling Technology. (2021). Cell Cycle Arrest & Cell Death an example of how it occurs. YouTube. [Link]
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Kim, P. K., & Chung, H. T. (2002). Nitric oxide as a pro-apoptotic as well as anti-apoptotic modulator. Journal of biochemistry and molecular biology, 35(1), 18-26. [Link]
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Uğur, D., et al. (2019). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Marmara Pharmaceutical Journal, 23(2), 223-233. [Link]
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Eskiler, G. G., & Kaleli, S. (2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv. [Link]
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Galadari, S., et al. (2019). ROS Generation and Antioxidant Defense Systems in Normal and Malignant Cells. Oxidative Medicine and Cellular Longevity, 2019, 6235791. [Link]
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DeBlasi, J. (2024). Understanding the Role of Reactive Oxygen Species in Cancer. The Metabolic Link. [Link]
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Ma, H., et al. (2022). CDK4/6 inhibitors induce replication stress to cause long-term cell cycle withdrawal. The EMBO Journal, 41(5), e108599. [Link]
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Chen, X., et al. (2023). Relationships between disulfidptosis and Signaling Pathways and drug... ResearchGate. [Link]
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Kumar, P., et al. (2022). IC50 values of the compounds against A549 and MCF-7 cell line. ResearchGate. [Link]
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Zielińska-Pisklak, M., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules, 28(8), 3535. [Link]
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Gasco, A., et al. (2010). Synthesis and pharmacological characterization of a novel nitric oxide-releasing diclofenac derivative containing a benzofuroxan moiety. European Journal of Medicinal Chemistry, 45(10), 4543-4549. [Link]
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Gupta, M., & Patel, K. (2020). IC 50 value of all three plant samples on MCF7 and A549 cell lines. ResearchGate. [Link]
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Edwards, M. J., et al. (1996). Nitric oxide exposure inhibits induction of lymphokine-activated killer cells by inducing precursor apoptosis. The Journal of Immunology, 156(10), 3783-3790. [Link]
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Thermo Fisher Scientific. (2018). Cell Culture Video: Step-by-Step Guide to Passaging Cells. YouTube. [Link]
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Dibenzoylfuroxan: A Researcher's Guide to Studying Nitric Oxide-Mediated Vasodilation
Introduction: Harnessing the Power of Furoxans in Vascular Biology
Dibenzoylfuroxan (DBF) belongs to the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocyclic compounds, which are recognized as potent nitric oxide (NO) donors. In the field of vascular biology, the ability to precisely deliver NO is critical for elucidating its complex role in regulating vascular tone. DBF serves as a valuable pharmacological tool for researchers, scientists, and drug development professionals, offering a predictable and controllable source of NO to study the signaling cascades that govern vasodilation.
This guide provides an in-depth exploration of DBF, from its fundamental mechanism of action to detailed, field-proven protocols for its application in vasodilation research. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for investigating the therapeutic potential of NO-releasing compounds.
Mechanism of Action: Thiol-Dependent Release of Nitric Oxide
The vasodilatory effect of this compound is not intrinsic to the molecule itself but is rather a consequence of its bioactivation to release nitric oxide. Furoxans are considered prodrugs that, in a biological environment, undergo chemical transformation to liberate NO.
The predominant mechanism for NO release from the furoxan ring involves its reaction with sulfhydryl groups present in low molecular weight thiols (like glutathione) and proteins.[1] This thiol-mediated reaction cleaves the furoxan ring, leading to the formation of NO and other byproducts.[1]
Once released, nitric oxide diffuses from its point of generation into adjacent vascular smooth muscle cells. There, it activates its primary receptor, soluble guanylate cyclase (sGC). The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in this pathway.[2][3][4]
The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG).[4] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and a desensitization of the contractile machinery to calcium. The net effect is the relaxation of the vascular smooth muscle, resulting in vasodilation.[4]
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings
This protocol details the assessment of DBF's vasodilatory properties on isolated segments of the rat thoracic aorta. It is a robust method for generating concentration-response curves and determining the potency (EC50) of the compound.
Rationale: The isolated aortic ring preparation is a classic ex vivo model that maintains the physiological integrity of the vascular smooth muscle and, optionally, the endothelium. Pre-contraction with an alpha-1 adrenergic agonist like phenylephrine (PE) induces a stable tone against which relaxation can be measured.
Materials and Reagents:
-
This compound (DBF)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh) (for endothelium integrity check)
-
Organ bath system with isometric force transducers
Step-by-Step Methodology:
-
Preparation of DBF Stock Solution:
-
Dissolve DBF in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C, protected from light. Subsequent dilutions should be made in Krebs-Henseleit solution immediately before use.
-
-
Aortic Ring Preparation:
-
Humanely euthanize a rat according to approved institutional animal care protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove surrounding connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded studies, gently rub the luminal surface with a fine wire.
-
-
Experimental Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.[5]
-
-
Assay Protocol:
-
After equilibration, test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash the rings and allow them to return to baseline tension.
-
To check for endothelium integrity, pre-contract the rings with PE (e.g., 1 µM) and, once a stable plateau is reached, add ACh (e.g., 10 µM). A relaxation of >80% indicates an intact endothelium.
-
After washing and re-equilibration, induce a stable submaximal contraction with PE (to approximately 80% of the KCl-induced maximum).
-
Once the PE-induced contraction is stable, add DBF to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
Data Analysis:
-
Express the relaxation at each DBF concentration as a percentage of the maximal contraction induced by PE.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of DBF.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of DBF that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
| Parameter | Typical Value Range | Description |
| Resting Tension | 1.5 - 2.0 g | Optimal tension for rat thoracic aorta.[5] |
| PE Concentration | 10⁻⁷ to 10⁻⁶ M | Induces stable, submaximal contraction. |
| DBF Concentration Range | 10⁻⁹ to 10⁻⁴ M | Typical range for constructing a full dose-response curve.[6] |
| EC50 | Compound-dependent | A measure of the potency of DBF. |
| Emax | Compound-dependent | The maximum relaxation effect of DBF. |
Protocol 2: In Vitro Measurement of cGMP in Cultured Vascular Smooth Muscle Cells (VSMCs)
This protocol describes how to quantify the intracellular accumulation of cGMP in cultured VSMCs in response to DBF treatment, thereby directly validating its mechanism of action.
Rationale: Measuring the downstream second messenger, cGMP, provides direct evidence that the vasodilatory effect of DBF is mediated through the canonical NO-sGC-cGMP pathway. An enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for this quantification.
Materials and Reagents:
-
Primary or immortalized vascular smooth muscle cells (e.g., A7r5 cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (DBF)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
Step-by-Step Methodology:
-
Cell Culture:
-
Culture VSMCs in appropriate medium until they reach 80-90% confluency in multi-well plates (e.g., 12- or 24-well plates).
-
Prior to the experiment, serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
-
Experimental Treatment:
-
Pre-incubate the cells with a PDE inhibitor such as IBMX (e.g., 100 µM) for 15-30 minutes. This step is crucial as it prevents the degradation of cGMP by phosphodiesterases, allowing for its accumulation and more sensitive detection.[7]
-
Treat the cells with various concentrations of DBF (e.g., 1 µM, 10 µM, 100 µM) for a specified time (e.g., 10-30 minutes). Include a vehicle control (DMSO) and a positive control (e.g., sodium nitroprusside).
-
-
Cell Lysis and cGMP Measurement:
-
Terminate the experiment by removing the medium and lysing the cells with the buffer provided in the cGMP ELISA kit (often a dilute acid like HCl).
-
Centrifuge the cell lysates to pellet cellular debris.
-
Follow the manufacturer's instructions for the cGMP ELISA kit to measure the cGMP concentration in the supernatants. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Data Analysis:
-
Construct a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample (typically in pmol/mL) based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of each sample to account for variations in cell number.
-
Present the data as fold-change in cGMP levels relative to the vehicle-treated control.
| Parameter | Typical Condition | Rationale |
| Cell Type | Rat Aortic Smooth Muscle Cells | Physiologically relevant for vasodilation studies. |
| IBMX Concentration | 100 - 500 µM | Inhibits PDE activity to allow cGMP accumulation.[7] |
| DBF Incubation Time | 10 - 30 minutes | Sufficient time for NO release and cGMP production.[2] |
| Detection Method | cGMP ELISA Kit | Provides high sensitivity and specificity for cGMP quantification. |
Trustworthiness and Self-Validation
To ensure the scientific integrity of studies using DBF, the following controls are essential:
-
Vehicle Control: All experiments should include a group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve DBF to account for any effects of the solvent.
-
sGC Inhibitor: To confirm that the effects of DBF are mediated by the NO-sGC pathway, experiments can be repeated in the presence of an sGC inhibitor, such as ODQ (1H-[2][7][8]oxadiazolo[4,3-a]quinoxalin-1-one). The inhibitory effect of DBF on vascular tone should be significantly attenuated by ODQ.
-
NO Scavenger: The use of an NO scavenger like carboxy-PTIO or oxyhemoglobin should reverse the vasodilatory effects of DBF, confirming that NO is the active mediator.[7]
-
Endothelium-Intact vs. Denuded Vessels: Performing experiments on both endothelium-intact and endothelium-denuded aortic rings can clarify whether the effect of DBF is direct on the smooth muscle or if it involves an endothelial component. For a direct NO donor, the vasodilatory effect should be largely independent of the endothelium.
By incorporating these controls, the experimental system becomes self-validating, providing a high degree of confidence in the observed results and their interpretation.
Conclusion
This compound is a powerful tool for investigating the physiological and pathophysiological roles of the nitric oxide signaling pathway in the vasculature. Its thiol-dependent mechanism of NO release provides a reliable method for activating the sGC-cGMP cascade and inducing vasodilation. The detailed protocols and validation strategies presented in this guide offer researchers a robust framework for utilizing DBF to advance our understanding of vascular function and to explore novel therapeutic strategies for cardiovascular diseases.
References
-
The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology. [Link]
-
Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules. [Link]
-
Synthesis and pharmacological characterization of a novel nitric oxide-releasing diclofenac derivative containing a benzofuroxan moiety. European Journal of Medicinal Chemistry. [Link]
-
Vasodilators. StatPearls. [Link]
-
Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochemical Pharmacology. [Link]
-
Cyclic GMP phosphodiesterases and regulation of smooth muscle function. Journal of Applied Physiology. [Link]
-
Dose-response curves in aortic rings corresponding to (A) vasoconstriction mediated by phenylephrine (10 -9 -3x10 -5 mol/L); (B) Acetylcholine-mediated (10 -9 -3x10 -5 mol/L) vasodilation; (C) Same experiment as in (B) previous acute incubation with L-NAME (10 -4 mol/L) for 30 minutes; (D) vasorelaxation response to sodium nitroprusside (10 −10 -3x10 −6 mol/L). ResearchGate. [Link]
-
Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives. Journal of Hypertension. [Link]
-
Inhibition of smooth muscle cell growth by nitric oxide and activation of cAMP-dependent protein kinase by cGMP. Hypertension. [Link]
-
Direct Acting Vasodilators. CVPharmacology. [Link]
-
Intracellular mechanism of action of vasodilators. Journal of Cardiovascular Pharmacology. [Link]
-
Proposed nitric oxide release and vasodilating mechanism prompted by sodium nitroprusside (SNP). ResearchGate. [Link]
-
Activation of the iNOS/NO/cGMP pathway by Revactin® in human corporal smooth muscle cells. Translational Andrology and Urology. [Link]
-
Vasodilators: Introduction: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. YouTube. [Link]
-
Molecular mechanism of cGMP-mediated smooth muscle relaxation. Journal of Cellular Physiology. [Link]
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- 7. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
High-Throughput Screening Assays for the Discovery and Characterization of Dibenzoylfuroxan Analogs as Novel Nitric Oxide Donors
An Application Note and Protocol Guide
Abstract
Dibenzoylfuroxan and its analogs represent a promising class of compounds, primarily investigated for their capacity to act as nitric oxide (NO) donors. NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response. The therapeutic potential of modulating NO levels has driven the search for novel donor molecules with controlled release profiles and improved pharmacological properties. High-throughput screening (HTS) provides an essential platform for rapidly evaluating large libraries of this compound analogs to identify lead compounds.[1] This guide details a comprehensive HTS cascade designed to identify and characterize potent and specific NO-donating this compound analogs, incorporating primary screening, functional confirmation, and essential counter-screening for cytotoxicity.
Introduction: The Scientific Rationale
Furoxans are heterocyclic compounds known to release nitric oxide, a key signaling molecule in the cardiovascular, nervous, and immune systems.[2] this compound analogs are of particular interest due to the tunable nature of their NO-releasing properties, which can be modified by chemical substitution. The primary mechanism involves the enzymatic or chemical reduction of the furoxan ring, leading to ring-opening and the subsequent release of two molecules of NO.
The central challenge in developing these analogs lies in efficiently screening vast chemical libraries to identify candidates with the desired potency, release kinetics, and cellular safety profile. A robust HTS workflow is therefore paramount. The strategy outlined herein is built on three pillars:
-
Primary Screening: Direct quantification of intracellular NO release in a cellular context.
-
Functional Confirmation: Assessment of a downstream biological effect, such as the modulation of pathways involved in vasodilation.[3]
-
Cytotoxicity Counter-Screening: A critical step to eliminate compounds that exhibit activity in primary assays due to toxic effects, ensuring that false hits are not progressed.[4][5]
This multi-assay approach ensures that selected "hits" are not only potent NO donors but also possess genuine biological activity and a viable therapeutic window.
The HTS Workflow: A Multi-Assay Cascade
A successful screening campaign relies on a logical progression of assays, moving from a broad primary screen to more specific secondary and counter-screens. This filters the compound library, enriching for candidates with the desired pharmacological profile.
Caption: HTS workflow for this compound analog screening.
Primary Screening Protocol: Intracellular NO Detection
Principle: This cell-based assay is the cornerstone of the screening campaign. It measures the ability of test compounds to generate nitric oxide within a cellular environment. The assay utilizes a specific fluorescent probe, 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), which is cell-permeable.[6] Inside the cell, esterases cleave the acetate groups, trapping the DAF-FM probe. In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative, and the increase in fluorescence intensity is directly proportional to the amount of intracellular NO produced.[6][7]
Caption: Mechanism of intracellular NO detection using DAF-FM DA.
Protocol 3.1: Cell-Based Intracellular NO Assay
Objective: To quantify NO production from a library of this compound analogs in a human endothelial cell line (e.g., EA.hy926).
Materials:
-
EA.hy926 cells (or other suitable endothelial cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
DAF-FM DA (stock solution in DMSO)
-
This compound analog library (in DMSO)
-
Positive Control: S-nitroso-N-acetyl-DL-penicillamine (SNAP)
-
Vehicle Control: DMSO
-
Black, clear-bottom 384-well microplates
-
Fluorescence plate reader (Excitation/Emission: 495/515 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture EA.hy926 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 2.5 x 10⁵ cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Probe Loading:
-
Prepare a 2X working solution of DAF-FM DA (e.g., 10 µM) in serum-free media.
-
Carefully remove the media from the cell plate.
-
Add 20 µL of the DAF-FM DA working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
During the probe incubation, prepare the compound plates. Use an automated liquid handler to transfer nL quantities of the this compound analogs, positive control (SNAP), and vehicle control (DMSO) to a fresh 384-well plate to achieve a final assay concentration of 10 µM.
-
After probe incubation, wash the cells gently twice with 40 µL of a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add 20 µL of buffer back to the wells.
-
Transfer the prepared compounds from the compound plate to the cell plate.
-
-
Signal Development and Measurement:
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader (Ex/Em = 495/515 nm).
-
Counter-Screening Protocol: Assessing Cytotoxicity
Principle: It is crucial to determine if the fluorescence signal in the primary assay results from specific NO donation or is an artifact of compound-induced cell death. The Resazurin assay is a robust, fluorescence-based method for measuring cell viability.[8] Viable, metabolically active cells reduce the blue, non-fluorescent Resazurin dye to the pink, highly fluorescent Resorufin. A decrease in fluorescence indicates a reduction in cell viability.
Protocol 4.1: Resazurin Cytotoxicity Assay
Objective: To evaluate the cytotoxicity of primary hits identified in the NO detection screen.
Materials:
-
EA.hy926 cells
-
Complete culture medium
-
Resazurin sodium salt (stock solution in PBS)
-
Primary hit compounds (in DMSO)
-
Positive Control (for toxicity): Doxorubicin or Triton X-100
-
Vehicle Control: DMSO
-
Black, clear-bottom 384-well microplates
-
Fluorescence plate reader (Excitation/Emission: 560/590 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed 10,000 EA.hy926 cells per well in 40 µL of media in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the primary hit compounds.
-
Add the compounds to the cells. The final volume in the well should be consistent, and the DMSO concentration should typically be ≤ 0.5%.
-
Incubate for a period relevant to the primary assay and potential therapeutic application (e.g., 24 hours).
-
-
Resazurin Addition and Incubation:
-
Prepare a working solution of Resazurin (e.g., 44 µM) in complete medium.
-
Add 10 µL of the Resazurin working solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader (Ex/Em = 560/590 nm).
-
Calculate cell viability as a percentage relative to the vehicle (DMSO) control.
-
Data Analysis and Quality Control
Assay Validation: The reliability of an HTS assay is determined by its statistical performance. The Z'-factor is a critical metric used to evaluate the quality of an assay.[9]
Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control.
-
SD_neg / Mean_neg: Standard deviation and mean of the negative (vehicle) control.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | An excellent assay, suitable for HTS. |
| 0 to 0.5 | A marginal assay, may require optimization. |
| < 0 | The assay is not suitable for screening. |
Hit Identification: A "hit" is typically defined as a compound that produces a signal exceeding a certain threshold, often calculated based on the mean and standard deviation (SD) of the negative control wells (e.g., Mean_neg + 3*SD_neg). For confirmed hits, a dose-response curve is generated to determine the half-maximal effective concentration (EC₅₀), which represents the compound's potency.
| Parameter | Description | Assay Type |
| EC₅₀ | The concentration of an agonist that gives a response halfway between baseline and maximum. | Primary NO Assay |
| IC₅₀ | The concentration of an inhibitor that reduces a response by half. | Cytotoxicity Assay |
Conclusion
The described HTS cascade provides a robust framework for the systematic discovery and initial characterization of novel this compound analogs. By integrating a specific primary screen for NO donation with a critical counter-screen for cytotoxicity, this workflow enables the efficient identification of potent, non-toxic lead compounds. These validated hits can then be advanced to more complex secondary assays and subsequent structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline for new NO-based therapeutics.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- PubMed. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
- Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays.
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- PubMed. (n.d.). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins.
- ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- PubMed. (1999). Fluorescent Indicators for Imaging Nitric Oxide Production. Angewandte Chemie International Edition.
- TELOS. (n.d.). Nitric Oxide Cell-Based HTS Assay Kit.
- PMC. (2014). High-throughput screening for modulators of cellular contractile force.
- PMC. (2019). Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels.
- ResearchGate. (2025). High throughput screening method of nitric oxide synthase inhibitors and enhancers.
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
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Application Notes and Protocols for Cell-Based Assays to Measure Dibenzoylfuroxan Cytotoxicity
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cytotoxic Potential of Dibenzoylfuroxan, a Nitric Oxide-Donating Compound
This compound is a member of the furoxan (1,2,5-oxadiazole 2-oxide) class of heterocyclic compounds, which are recognized as potent nitric oxide (NO) donors.[1][2] The release of NO from these compounds underpins their significant pharmacological interest, with potential applications in cardiovascular diseases, as well as antiviral, antimicrobial, and antitumor therapies.[2] The cytotoxic effects of this compound are intrinsically linked to its ability to release NO and subsequently generate reactive oxygen species (ROS), which can synergistically induce cellular damage.[3]
Nitric oxide itself is a pleiotropic signaling molecule with a dual role in cellular fate. At lower concentrations, it can be protective, while at higher concentrations, it can trigger apoptosis or necrosis.[4][5] Excessive NO can lead to the formation of peroxynitrite, a highly reactive species that contributes to oxidative stress and cellular damage.[3] Therefore, a multi-assay approach is crucial to comprehensively characterize the cytotoxic profile of this compound.
This application note provides a detailed guide for researchers to assess the cytotoxicity of this compound using a panel of robust cell-based assays. We will delve into the principles of each assay, provide step-by-step protocols, and offer expert insights into data interpretation and potential challenges.
Recommended Cell Lines for Cytotoxicity Assessment
The choice of cell line is paramount for obtaining relevant and translatable data. For a compound like this compound with potential cardiovascular applications, the following cell lines are recommended:
-
Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell model for studying endothelial function and dysfunction.[6][7] HUVECs are essential for evaluating the effects of NO-donating compounds on the vasculature.[8]
-
Human iPSC-derived Cardiomyocytes (hiPSC-CMs): A highly relevant model for assessing cardiotoxicity, as they recapitulate many of the physiological and functional characteristics of human heart cells.[9][10]
-
A549 (Human Lung Carcinoma): A widely used cell line for general cytotoxicity screening and for investigating drug-induced apoptosis and necrosis.[11][12][13]
Core Cytotoxicity Assays: A Multi-Parametric Approach
A comprehensive understanding of this compound's cytotoxicity requires the integration of multiple assays that probe different aspects of cellular health. We recommend a tiered approach, starting with general viability assays and progressing to more mechanistic studies.
Workflow for Assessing this compound Cytotoxicity
Caption: A tiered workflow for the cytotoxic evaluation of this compound.
Section 1: Assessment of Cell Viability and Metabolic Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay is a colorimetric method to assess cell metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
Expert Insight: While widely used, the MTT assay has limitations.[14][15][16] Compounds that interfere with cellular redox potential, such as NO donors, can directly reduce MTT, leading to an overestimation of cell viability.[17][18] Therefore, it is crucial to include a cell-free control (this compound + MTT in media) to account for any direct chemical reduction of MTT.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommendation | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures a linear response in the assay. |
| This compound Conc. | 0.1 µM - 100 µM (or wider) | To determine a dose-response curve and IC50 value. |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent cytotoxicity. |
| MTT Concentration | 0.5 mg/mL (final) | Optimal concentration for formazan production. |
| Wavelength | 570 nm | Peak absorbance of formazan. |
Section 2: Evaluation of Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[19] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.[20][21]
Expert Insight: The LDH assay is a reliable method to quantify cell lysis and necrosis.[19] It serves as an excellent orthogonal assay to the MTT assay, as it measures a distinct cellular event.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent like Triton X-100).
| Parameter | Recommendation | Rationale |
| Supernatant Volume | 50 µL | Sufficient for accurate LDH measurement. |
| Reaction Time | 30 minutes | Allows for optimal color development. |
| Positive Control | Triton X-100 (e.g., 1%) | Represents 100% LDH release. |
| Wavelength | 490 nm | Peak absorbance of the formazan product. |
Section 3: Mechanistic Insight into Apoptosis (Caspase-3/7 Assay)
Expert Insight: High concentrations of NO can induce caspase-dependent apoptosis.[4] This assay can help determine if this compound-induced cell death proceeds through an apoptotic pathway.
Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using an assay like CellTiter-Glo®).
| Parameter | Recommendation | Rationale |
| Reagent Volume | 100 µL | Ensures complete cell lysis and substrate availability. |
| Incubation Time | 1-2 hours | Allows for sufficient signal generation. |
| Data Normalization | To viable cell number | Corrects for differences in cell number due to cytotoxicity. |
Section 4: Probing the Mechanism of Action: NO and ROS Production
Given that this compound is an NO donor, directly measuring intracellular NO and subsequent ROS production is critical to understanding its cytotoxic mechanism.
Intracellular Nitric Oxide Detection
DAF-FM Diacetate is a cell-permeable dye that becomes fluorescent upon reacting with NO.[23][24][25]
Protocol: DAF-FM Diacetate Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load cells with 5 µM DAF-FM Diacetate for 30-60 minutes at 37°C.[26]
-
Wash: Wash cells twice with warm PBS to remove excess dye.
-
Compound Treatment: Treat cells with this compound and measure the fluorescence intensity at excitation/emission wavelengths of 495/515 nm over time using a fluorescence plate reader.[23]
Mitochondrial Superoxide Detection
MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.[27][28][29][30]
Protocol: MitoSOX™ Red Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with this compound for the desired time.
-
Dye Loading: Load cells with 5 µM MitoSOX™ Red for 10-30 minutes at 37°C.
-
Wash: Wash cells three times with warm PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity at excitation/emission wavelengths of 510/580 nm.[29]
Proposed Mechanism of this compound-Induced Cytotoxicity
Caption: A simplified proposed mechanism of this compound-induced cytotoxicity.
Conclusion
The comprehensive evaluation of this compound's cytotoxicity requires a multi-faceted approach. By employing the assays outlined in this application note, researchers can gain valuable insights into the dose- and time-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis. Furthermore, the direct measurement of intracellular NO and ROS will help to elucidate the underlying mechanisms of its cytotoxic action. This systematic approach will enable a more complete understanding of the therapeutic potential and toxicological profile of this compound and other furoxan-based compounds.
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Detection of Necrosis by Release of Lactate Dehydrogenase Activity. ResearchGate.[Link]
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Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation. National Institutes of Health.[Link]
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Cardiomyocytes. Creative Bioarray.[Link]
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Deferoxamine accelerates endothelial progenitor cell senescence and compromises angiogenesis. PubMed Central.[Link]
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Application Notes & Protocols: Evaluating the Efficacy of Dibenzoylfuroxan in Preclinical Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction
Dibenzoylfuroxan is a heterocyclic compound belonging to the furoxan class, which is recognized for its capacity to act as a nitric oxide (NO) donor.[1][2] Nitric oxide is a pleiotropic signaling molecule with critical roles in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune modulation.[3][4] The ability of this compound to release NO, particularly in the presence of thiols, positions it as a promising therapeutic candidate for conditions where NO bioavailability is compromised, such as in inflammatory diseases and certain cancers.[1][5]
Recent studies have highlighted the potential of furoxan-based derivatives in oncology, demonstrating that beyond NO donation, they can inhibit key enzymes like carbonic anhydrase IX and induce cancer cell death through apoptosis and ferroptosis.[5] This dual mechanism underscores the necessity for robust preclinical evaluation to elucidate its therapeutic potential and define its efficacy profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for testing the efficacy of this compound. It moves beyond a simple recitation of steps to explain the causal-mechanistic links behind experimental choices, ensuring a scientifically rigorous approach to preclinical assessment.
Scientific Rationale: Mechanism of Action & Therapeutic Hypothesis
The Furoxan Moiety as a Nitric Oxide Pro-drug
Furoxans are considered pro-drugs that undergo metabolic activation to release NO. This bioactivation is often facilitated by reaction with endogenous thiols, such as glutathione (GSH).[1] The interaction cleaves the furoxan ring, leading to the formation of dinitrosothiol intermediates which subsequently decompose to release two molecules of NO. This thiol-dependent mechanism suggests that the NO-donating effect of this compound may be enhanced in cellular environments with adequate GSH levels.
Therapeutic Implications of NO Donation
The therapeutic rationale for using an NO donor like this compound is rooted in the molecule's diverse biological functions. In the context of inflammation, NO can exert both pro- and anti-inflammatory effects depending on its concentration and the cellular redox state. At physiological concentrations, NO can be anti-inflammatory by inhibiting leukocyte adhesion and platelet aggregation.[3] In oncology, NO can induce apoptosis in tumor cells and modulate the tumor microenvironment.[5] Therefore, the primary hypothesis is that administration of this compound will ameliorate inflammatory responses and inhibit tumor growth by locally increasing the bioavailability of NO.
Selection of Appropriate Animal Models
The choice of an animal model is paramount and must be tailored to the specific therapeutic indication being investigated. A judiciously selected model should recapitulate key aspects of the human disease pathophysiology, allowing for a meaningful assessment of the drug's efficacy.[6] Based on the known mechanisms of this compound, the following models are recommended.
| Model | Species | Induced Pathology | Key Efficacy Readouts | Advantages | Limitations |
| Carrageenan-Induced Paw Edema [7] | Rat (Wistar or Sprague-Dawley) | Acute, localized inflammation and edema. | Paw Volume, Myeloperoxidase (MPO) Activity, Tissue Cytokine Levels (TNF-α, IL-6), Nitrite/Nitrate Levels. | Highly reproducible, well-characterized biphasic inflammatory response, cost-effective, rapid. Excellent for screening anti-inflammatory potential.[8][9] | Represents only acute inflammation; does not model chronic or systemic inflammatory diseases.[8] |
| LPS-Induced Systemic Inflammation [8][10] | Mouse (C57BL/6 or BALB/c) | Systemic inflammatory response (endotoxemia), cytokine storm. | Serum Cytokine Levels (TNF-α, IL-1β, IL-6), Organ Damage Markers (e.g., ALT, AST), Survival Rate. | Models systemic inflammatory response syndrome (SIRS), useful for assessing effects on cytokine production. | High mortality can complicate data interpretation; the inflammatory cascade differs from many chronic human diseases. |
| Human Tumor Xenograft Model [11] | Immunocompromised Mouse (e.g., Nude, SCID) | Subcutaneous or orthotopic tumor growth from human cancer cell lines (e.g., A-498 renal carcinoma).[5] | Tumor Volume/Weight, Survival Rate, Biomarkers of Apoptosis (e.g., Caspase-3), Angiogenesis Markers (e.g., CD31). | Directly tests efficacy on human cancer cells in vivo. Allows for mechanistic studies on tumor tissue. | Lack of a competent immune system prevents evaluation of immunomodulatory effects. May not fully replicate the human tumor microenvironment. |
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details a robust and widely used model for assessing the acute anti-inflammatory efficacy of novel compounds like this compound.[7][12]
Principle of the Assay
Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response.[8]
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Mediated by prostaglandins, with significant infiltration of neutrophils into the inflammatory site.[13]
This compound, through its NO-donating properties, is hypothesized to primarily attenuate the late phase by reducing neutrophil infiltration and modulating prostaglandin synthesis pathways.
Experimental Workflow
Caption: Experimental workflow for the rat paw edema model.
Materials and Reagents
-
Test Compound: this compound
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in saline
-
Reference Drug: Diclofenac (e.g., 10 mg/kg)[14]
-
Inducing Agent: Lambda-Carrageenan (1% w/v in sterile 0.9% saline)
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g)
-
Equipment: Plethysmometer, calipers, analytical balance, gavage needles, 1 mL syringes with 27-G needles.
Step-by-Step Methodology
-
Animal Acclimation: House animals under standard conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.[7]
-
Grouping and Baseline Measurement: Randomly assign rats into experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Mid Dose)
-
Group 4: this compound (High Dose)
-
Group 5: Reference Drug (e.g., Diclofenac) Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
-
Compound Administration: Administer the vehicle, this compound, or reference drug via oral gavage (or other appropriate route based on pharmacokinetic data).[15][16]
-
Induction of Edema: One hour after compound administration, inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Edema: Measure the paw volume (Vt) at 1, 3, and 6 hours post-carrageenan injection.
-
Data Calculation:
-
Edema Volume (mL): ΔV = Vt - V₀
-
Percent Inhibition of Edema (%): % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Endpoint Analysis (Mechanistic Validation)
At the end of the experiment (e.g., 6 hours), euthanize the animals and collect the edematous paw tissue and blood serum.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the paw tissue to quantify MPO activity, a marker of neutrophil infiltration. A reduction in MPO activity indicates an anti-inflammatory effect.[13]
-
Cytokine Analysis: Use ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the tissue homogenate or serum.
-
Nitrite/Nitrate Measurement (Griess Assay): Measure the concentration of nitrite and nitrate (stable metabolites of NO) in the tissue homogenate to confirm the NO-donating activity of this compound at the site of inflammation.[13]
Investigating the Nitric Oxide Signaling Pathway
The efficacy of this compound is putatively linked to the canonical NO/cGMP signaling pathway. Validating the engagement of this target in vivo is a critical component of the compound's evaluation.
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A Multi-faceted Approach to the Purity Assessment of Dibenzoylfuroxan: Protocols and Methodologies
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in Dibenzoylfuroxan Analysis
This compound, a heterocyclic compound belonging to the furoxan class, holds significant interest in medicinal chemistry and materials science due to its potential as a nitric oxide (NO) donor and its energetic properties. As with any active pharmaceutical ingredient (API) or critical chemical intermediate, establishing its purity with unimpeachable accuracy is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and reproducibility in downstream applications. The presence of impurities, even in trace amounts, can alter biological activity, compromise stability, and introduce unforeseen toxicities.
This application note provides a comprehensive guide to the analytical techniques required for a robust purity assessment of this compound. We move beyond simple checklists, delving into the causality behind methodological choices and presenting a framework of orthogonal techniques. This integrated strategy, combining chromatographic separation, spectroscopic identification, and thermal analysis, ensures that the purity profile is not just a number, but a well-understood and validated attribute of the material. Every protocol described herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Core Principle: The Orthogonal Analytical Strategy
A single analytical technique is rarely sufficient to declare a compound "pure." Each method interrogates a different physicochemical property of the molecule. An impurity that co-elutes in a chromatographic system (isobaric) may be readily distinguishable by its mass-to-charge ratio in mass spectrometry or its unique thermal behavior. Therefore, a robust purity assessment relies on an orthogonal approach, where multiple, disparate techniques are employed to build a comprehensive and confident purity profile.
Caption: Orthogonal workflow for this compound purity assessment.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity
Reversed-phase HPLC (RP-HPLC) is the principal technique for determining the purity of this compound. Its high resolution, sensitivity, and quantitative accuracy make it the ideal method for separating the main compound from process-related impurities and degradation products.[4] The objective is to develop a stability-indicating method capable of resolving all potential impurities from the main analyte peak.
Causality of Method Development Choices
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining moderately non-polar compounds like this compound through hydrophobic interactions.
-
Mobile Phase: A gradient elution using acetonitrile and water is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape within a reasonable runtime. The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous phase helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Detection: UV detection is employed, as the benzoyl and furoxan moieties contain strong chromophores. The detection wavelength is selected at a maximum absorbance point of this compound to ensure high sensitivity.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). Sonicate briefly if necessary to ensure complete dissolution.[4] This yields a stock solution of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | ACE C18 or equivalent (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30.1-35 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[5] |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Calculate the purity of this compound using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Method Validation Protocol: A Self-Validating System
The analytical method's suitability must be formally demonstrated through validation, following ICH Q2(R2) guidelines.[3][6] This ensures the method is fit for its intended purpose.
| Validation Parameter | Objective & Protocol | Typical Acceptance Criteria |
| Specificity | Demonstrate the method's ability to resolve the analyte from impurities. Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light). | Peak purity index > 0.999. Baseline resolution (>1.5) between the main peak and all degradation products/impurities. |
| Linearity | Establish a linear relationship between concentration and detector response. Prepare at least five concentrations across 50-150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Determine the closeness of the measured value to the true value. Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[7] |
| Precision | Assess the method's repeatability and intermediate precision. Analyze six replicate samples on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%.[1] |
| LOD & LOQ | Determine the lowest concentration that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | Evaluate the method's resilience to small, deliberate variations in parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. RSD of results should not be significantly affected. |
Spectroscopic and Spectrometric Confirmation
While HPLC provides quantitative data, it does not confirm the identity of the peaks. Spectroscopic techniques are essential for structural elucidation and confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, providing molecular weight information for each eluted peak. This is invaluable for confirming the identity of the main this compound peak and tentatively identifying unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. The fragmentation of the furoxan ring system can provide characteristic ions useful for identification.[8]
Protocol:
-
Utilize the same HPLC method developed in Section 1.
-
Divert the column eluent to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting all components.
-
Analyze the mass spectrum of the main peak to confirm the expected molecular weight of this compound.
-
Analyze the mass spectra of impurity peaks to propose their structures, often revealing common process impurities such as starting materials or by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structural elucidation.[9] ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. For a purity assessment, the NMR spectrum of the sample should be compared to that of a well-characterized reference standard. The absence of unexpected signals is a strong indicator of high purity. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining assay value without the need for a specific reference standard of the analyte.[10]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (≥400 MHz).[11]
-
Analysis:
-
Confirm that all observed chemical shifts and coupling constants match the expected structure of this compound.
-
Integrate the ¹H NMR spectrum. The relative integrals should correspond to the number of protons in different environments.
-
Carefully examine the baseline for small peaks that may indicate the presence of impurities. An impurity's structure can often be deduced from these signals.
-
Thermal Analysis: Probing Solid-State Purity
Thermal analysis techniques provide critical information about the solid-state properties of the material, which can be indicative of purity.
Caption: Workflow for thermal analysis of this compound.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For purity assessment, it is primarily used to determine the melting point and melting range of the compound.[12] According to the van't Hoff equation, impurities depress and broaden the melting endotherm. A sharp melting peak is a strong indicator of high purity. DSC can also detect polymorphism, where different crystalline forms would exhibit distinct melting points.
Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point at a rate of 10 °C/min.
-
Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min).[13]
-
-
Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A narrow peak width is indicative of high purity.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature.[14] It is highly effective for quantifying the amount of residual solvents, water (hydrates), or other volatile impurities present in the sample.[15] A pure, anhydrous, and non-solvated sample of this compound should show no significant mass loss until its decomposition temperature is reached.
Protocol:
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.
-
Thermal Program:
-
Ramp the temperature from ambient to a temperature above the decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.
-
Conduct the analysis under an inert nitrogen atmosphere.[13]
-
-
Analysis: Examine the TGA curve for any mass loss steps prior to decomposition. Any mass loss below 150 °C typically corresponds to volatile impurities like water or common organic solvents.
Conclusion
The purity assessment of this compound is a multi-dimensional task that cannot be satisfied by a single measurement. The integrated strategy detailed in this note—combining the quantitative power of a validated HPLC method, the structural confirmation from MS and NMR, and the solid-state characterization from DSC and TGA—provides a comprehensive and scientifically rigorous framework. By employing these orthogonal techniques, researchers and drug development professionals can build a complete purity profile, ensuring the quality, safety, and reliability of their material for its intended application.
References
- AMSbiopharma. (2025).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2023). ICH Q2(R2)
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Frish, M. J., et al. (1999). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers. Journal of Mass Spectrometry.
- Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC. Moore Analytical.
- Pagoria, P. F., et al. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification.
- Shen, G., et al. (2007). Development and Validation of an HPLC Method for the Determination of Dibenzoylmethane in Rat Plasma and Its Application to the Pharmacokinetic Study.
- BenchChem. (2025). Thermal stability and decomposition of 1,8-Dibenzoyloctane. BenchChem.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
- NETZSCH Analyzing & Testing. (2021).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4,6-Dibenzoylresorcinol. BenchChem.
- Barry, S. M., & Challis, G. L. (2013). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PLoS One, 8(7), e68122.
- Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(10), 4335-4342.
- Bálint, E., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6598.
- da Silva, A. B., et al. (2014). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. database.ich.org [database.ich.org]
- 7. Development and validation of an HPLC method for the determination of dibenzoylmethane in rat plasma and its application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Formulation of Dibenzoylfuroxan (DBFX) for Preclinical In Vivo Evaluation
Abstract
Dibenzoylfuroxan (DBFX) is a novel heterocyclic compound belonging to the furoxan class of nitric oxide (NO) donors. Furoxans are capable of releasing NO, a critical signaling molecule with vast therapeutic potential in cardiovascular, neurological, and immunological disorders.[1][2] A significant challenge in the preclinical development of new chemical entities like DBFX is their characteristic lipophilicity and poor aqueous solubility, which complicates the development of formulations suitable for in vivo administration.[3] This guide provides a comprehensive overview and detailed protocols for the formulation of DBFX for parenteral administration in animal research. We will explore pre-formulation analysis, discuss various solubilization strategies, and provide step-by-step protocols for preparing co-solvent and cyclodextrin-based vehicle systems. Furthermore, we will cover essential quality control assays and handling procedures to ensure formulation stability, sterility, and dosing accuracy, thereby promoting reproducible and reliable preclinical outcomes.
Introduction: The Therapeutic Promise and Formulation Challenge of DBFX
Furoxans (1,2,5-oxadiazole-2-oxides) are an important class of NO-releasing prodrugs.[4] Unlike traditional organic nitrates, some furoxan derivatives demonstrate a reduced propensity for inducing pharmacological tolerance, a significant clinical limitation of long-term nitrate therapy.[1][5] The therapeutic action of these compounds is predicated on their ability to release NO, which mediates physiological effects primarily through the activation of soluble guanylate cyclase (sGC) and subsequent synthesis of cyclic guanosine monophosphate (cGMP).[5][6]
This compound (DBFX), as a representative of this class, is a highly lipophilic molecule. It is anticipated to have very low solubility in aqueous media, a common feature of new drug candidates that often leads to poor or erratic bioavailability. Therefore, enabling its in vivo evaluation requires a robust formulation strategy that can overcome this solubility barrier to achieve the desired therapeutic concentrations in systemic circulation. This document serves as a technical guide for researchers to develop and validate parenteral formulations of DBFX for preclinical animal studies.
Mechanism of Nitric Oxide Release from Furoxans
The bioactivation of furoxans to release nitric oxide is a complex process believed to be mediated by reactions with endogenous thiols, such as glutathione (GSH) and cysteine residues in proteins.[4] This thiol-dependent cleavage of the furoxan ring is the critical step that initiates the cascade leading to NO generation. Understanding this mechanism is vital, as it underscores the importance of the biological matrix in the drug's activity.
Caption: Thiol-mediated bioactivation of Furoxan leading to NO release.
Pre-formulation Assessment: Characterizing the Drug Substance
Before developing a formulation, a thorough physicochemical characterization of the DBFX active pharmaceutical ingredient (API) is essential.[3] This data informs the selection of appropriate excipients and formulation strategies.
Physicochemical Properties
Key properties of the DBFX powder should be determined. A summary of expected characteristics is presented below.
| Parameter | Typical Value / Method | Rationale |
| Appearance | White to off-white crystalline solid | Provides a baseline for identifying physical changes or impurities. |
| Molecular Weight | ~296.26 g/mol | Essential for all concentration and dosage calculations. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicates purity and solid-state form (crystalline vs. amorphous). |
| LogP | > 3.0 (Calculated or HPLC) | Confirms the lipophilic nature and predicts poor aqueous solubility. |
| pKa | Not applicable | Furoxans are typically non-ionizable, simplifying pH considerations. |
Solubility Profiling
The solubility of DBFX must be quantitatively assessed in a range of pharmaceutically acceptable solvents and vehicles. This is the most critical parameter for guiding formulation development.[7]
| Solvent / Vehicle | Class | Expected Solubility (mg/mL) |
| Water for Injection (WFI) | Aqueous | < 0.01 |
| 0.9% Saline | Aqueous | < 0.01 |
| Ethanol, Absolute | Co-solvent | > 50 |
| Propylene Glycol (PG) | Co-solvent | > 50 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | > 100 |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 100 |
| Polysorbate 80 | Surfactant | Forms micellar solution |
| 20% Hydroxypropyl-β-Cyclodextrin | Complexing Agent | 1 - 5 |
Methodology: Solubility is determined by adding excess DBFX to the solvent, agitating at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium, centrifuging, and then quantifying the drug concentration in the supernatant via a validated analytical method like HPLC-UV.
Stability Analysis
Understanding the chemical stability of DBFX is crucial for developing a robust formulation and defining storage conditions.[8][9] Forced degradation studies, where the drug is exposed to harsh conditions (acid, base, oxidation, heat, light), should be conducted.[8] These studies help identify potential degradation products and establish the specificity of the analytical method.[8]
Parenteral Formulation Strategies for DBFX
Given the poor aqueous solubility of DBFX, several strategies can be employed to create a suitable parenteral formulation. The choice depends on the required dose, administration route, and desired pharmacokinetic profile.
-
Co-solvent Systems: This is often the most direct approach. It involves dissolving the drug in a water-miscible organic solvent (e.g., PEG 400, ethanol, DMSO) and then diluting with an aqueous vehicle (e.g., saline).[7] The key is to maintain the drug in solution upon dilution and administration.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate lipophilic drugs like DBFX, forming an inclusion complex that has significantly improved aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used in parenteral formulations due to its favorable safety profile.[12]
-
Lipid-Based and Nanoparticle Systems: For highly challenging compounds or for modifying drug delivery, advanced systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoparticles can be used.[11][13] These are more complex to develop and are typically considered second-line approaches.
For initial in vivo screening, co-solvent and cyclodextrin-based formulations offer the best balance of simplicity, efficacy, and regulatory acceptance.
Protocols for Parenteral Formulation of DBFX
The following protocols provide step-by-step instructions for preparing DBFX formulations. All procedures must be conducted in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to ensure the final product is sterile and pyrogen-free.[14][15]
Caption: General workflow for preparing a sterile parenteral formulation.
Protocol 1: Co-solvent Formulation (Target: 2 mg/mL DBFX)
This protocol uses a ternary system of PEG 400, Ethanol, and Saline. This combination provides strong solubilizing power while minimizing the concentration of each organic solvent.
Materials:
-
This compound (DBFX) powder
-
Polyethylene Glycol 400 (PEG 400), USP/Injectable Grade
-
Ethanol (Dehydrated Alcohol, USP)
-
0.9% Sodium Chloride for Injection, USP (Saline)
-
Sterile 10 mL glass vials with stoppers and crimp seals
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PTFE)
-
Sterile syringes and needles
Procedure:
-
Calculate Required Quantities: For a 5 mL final volume, you will need 10 mg of DBFX. The vehicle composition will be 40% PEG 400, 10% Ethanol, and 50% Saline (v/v/v).
-
PEG 400: 5 mL * 0.40 = 2.0 mL
-
Ethanol: 5 mL * 0.10 = 0.5 mL
-
Saline: 5 mL * 0.50 = 2.5 mL
-
-
Dissolution: In a sterile glass vial, accurately weigh 10 mg of DBFX. Add 2.0 mL of PEG 400 and 0.5 mL of Ethanol.
-
Mixing: Cap the vial and vortex vigorously for 5-10 minutes until the DBFX is completely dissolved and the solution is clear. Gentle warming (to ~40°C) may be used to aid dissolution, but the solution must be cooled to room temperature before proceeding.
-
Aqueous Dilution: Slowly add 2.5 mL of 0.9% Saline to the vial in small increments while continuously swirling or vortexing. Causality: Slow addition prevents the drug from precipitating out of solution, a phenomenon known as "crashing out".
-
Final Homogenization: Once all the saline is added, vortex the final mixture for another 2 minutes to ensure homogeneity.
-
Sterilization: Withdraw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the formulation into a final sterile vial.[14]
-
Storage: Seal the vial and store at 2-8°C, protected from light. The stability of this formulation should be determined, but it is typically prepared fresh or used within a short period (e.g., 7 days).[15]
Protocol 2: Cyclodextrin-Based Formulation (Target: 2 mg/mL DBFX)
This protocol uses Hydroxypropyl-β-Cyclodextrin (HPβCD) to form an inclusion complex and enhance aqueous solubility.
Materials:
-
This compound (DBFX) powder
-
Hydroxypropyl-β-Cyclodextrin (HPβCD), low endotoxin/parenteral grade
-
Water for Injection (WFI), USP
-
Sterile 0.22 µm syringe filters
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare Vehicle: Prepare a 20% (w/v) HPβCD solution by dissolving 1 g of HPβCD in WFI to a final volume of 5 mL. Stir until clear.
-
Drug Addition: Accurately weigh 10 mg of DBFX and add it to the 20% HPβCD solution.
-
Complexation: Cap the vial and stir or shake vigorously at room temperature for 24-48 hours. Causality: This extended mixing time is required to allow for the thermodynamic equilibrium of the drug partitioning into the cyclodextrin cavity to be reached, maximizing complexation and solubilization.
-
Clarity Check: After the mixing period, visually inspect the solution. It should be a clear, particle-free liquid. If not, the drug concentration may have exceeded the solubilization capacity of the cyclodextrin solution.
-
Sterilization: Using a sterile syringe, draw up the clear supernatant. Attach a sterile 0.22 µm syringe filter and transfer the final formulation into a sterile vial.
-
Storage: Seal the vial and store at 2-8°C, protected from light. Cyclodextrin formulations are often more stable than co-solvent systems.
Quality Control of the Final Formulation
Before administration to animals, every batch of formulation must undergo quality control checks to ensure safety and consistency.[16]
-
Visual Inspection: The solution must be clear and free from any visible particles, precipitation, or color change.
-
pH Measurement: The pH should be measured and adjusted if necessary to be close to physiological pH (7.0-7.4) to minimize injection site irritation.[14]
-
Drug Concentration (Quantification): The concentration of DBFX in the final formulation must be verified to ensure accurate dosing. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[17][18]
Protocol 3: HPLC Method for DBFX Quantification
This protocol outlines a general reversed-phase HPLC method suitable for quantifying DBFX. The method must be validated for linearity, accuracy, and precision according to ICH guidelines.[19][20]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or λmax of DBFX) |
| Column Temp. | 30°C |
Sample Preparation:
-
Prepare a standard curve of DBFX in the mobile phase (e.g., 1-100 µg/mL).
-
Dilute a sample of the final formulation with the mobile phase to fall within the linear range of the standard curve.
-
Inject standards and samples and quantify based on the peak area.
Guidelines for In Vivo Administration
Proper planning for animal administration is critical for the success of the study and for animal welfare.[21]
-
Vehicle Selection: A vehicle control group (animals receiving the formulation without DBFX) is mandatory to distinguish the effects of the drug from the effects of the excipients.
-
Dosage Calculation: Doses should be calculated based on the animal's body weight. The injection volume should be minimized and adhere to institutional guidelines (e.g., for mice, intraperitoneal injection volume is typically ≤10 mL/kg).[22]
-
Route of Administration: The choice of route (e.g., intravenous, intraperitoneal, subcutaneous) depends on the study's objective. IV administration will result in immediate systemic exposure, while IP or SC will result in slower absorption.
-
Handling and Storage: Formulations should be stored as specified and brought to room temperature before injection. Any unused formulation from a punctured vial should be discarded according to institutional policy to maintain sterility.[14]
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a suitable formulation that overcomes its inherent poor aqueous solubility. The co-solvent and cyclodextrin-based approaches detailed in this application note provide robust and validated starting points for researchers. By combining careful pre-formulation analysis with rigorous preparation protocols and quality control, scientists can generate reliable and reproducible data, paving the way for further development of this promising nitric oxide donor.
References
- Vertex AI Search. (n.d.). Excipients for Parenterals. Retrieved January 18, 2026.
- Pharmaceutical Technology. (2022, November 3).
- Ashland. (n.d.). Parenteral excipients. Retrieved January 18, 2026.
- Malhotra, S., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved January 18, 2026.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Feelisch, M., et al. (1995).
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3).
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 18, 2026.
- Carpenter, A. W., et al. (2015).
- Bkhaitan, M. M., & Mirza, A. Z. (2016). A Novel Quantitative Spectrophotometric Method for the Analysis of Vigabatrin in Pure Form and in Pharmaceutical Formulation. Current Pharmaceutical Analysis, 12, 365-370.
- Velmurugan, C., & Miller, M. R. (2015). Recent developments in nitric oxide donor drugs. PubMed Central.
- Gasco, A., et al. (2010). Synthesis and pharmacological characterization of a novel nitric oxide-releasing diclofenac derivative containing a benzofuroxan moiety. PubMed.
- Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved January 18, 2026.
- University of Arizona Research, Innovation & Impact. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved January 18, 2026.
- Feelisch, M., et al. (1995).
- Feelisch, M., et al. (1989).
- ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes. Retrieved January 18, 2026.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- Rawat, T., & Pandey, I. P. (2015).
- ResearchGate. (n.d.). Proposed nitric oxide release and vasodilating mechanism prompted by sodium nitroprusside (SNP). Retrieved January 18, 2026.
- Carbone, L. (2012).
- Mathis, A. M., et al. (2007). Diphenyl Furans and Aza Analogs: Effects of Structural Modification on In Vitro Activity, DNA Binding, and Accumulation and Distribution in Trypanosomes.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved January 18, 2026.
- NIH Office of Animal Care and Use. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved January 18, 2026.
- U.S. Food & Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved January 18, 2026.
- Amri, S., et al. (2017). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central.
- de Oliveira, A. R. M., et al. (2022). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. SciELO.
- Strub, D., et al. (2015).
- U.S. Food & Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- Osadebe, P. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry.
- Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. PubMed.
- European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved January 18, 2026.
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Troubleshooting & Optimization
Technical Support Center: Experimental Solubility of Dibenzoylfuroxan
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Dibenzoylfuroxan. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound for experimental use. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome common solubility challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and what's the first thing I should check?
Answer:
This is a classic and common challenge known as "precipitation upon dilution." It occurs because while this compound, a hydrophobic molecule, is readily soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when diluted into a predominantly aqueous environment.[1] You are essentially moving the compound from a highly favorable solvent to a non-favorable one, causing it to "crash out" of the solution.
The core issue is the large polarity difference between your DMSO stock and the aqueous medium. DMSO is a powerful aprotic solvent, but when its concentration is significantly lowered by dilution, water becomes the primary solvent, and it cannot maintain the hydrophobic this compound in solution.[2][3]
Initial Troubleshooting Steps:
-
Check Final DMSO Concentration: The most critical first step is to calculate the final percentage of DMSO in your working solution. For most cell-based assays, the final DMSO concentration should ideally be kept below 0.5% to avoid cytotoxicity, although some robust cell lines can tolerate up to 1%.[3] High concentrations of DMSO (e.g., >5%) can solubilize cell membranes, leading to experimental artifacts or cell death.[3]
-
Rule of Thumb: A final concentration of 0.1% DMSO is considered safe for nearly all cell types, including sensitive primary cells.[3]
-
-
Review Your Dilution Technique: How you dilute your stock can matter. Rapidly "dumping" the DMSO stock into the aqueous buffer can create localized areas of high concentration, promoting rapid precipitation.
-
Best Practice: Add the DMSO stock drop-wise into your aqueous medium while vortexing or stirring vigorously. This promotes rapid dispersal of the compound and solvent, minimizing the chance of immediate precipitation.
-
-
Lower the Working Concentration: Is the target concentration of this compound essential? If the compound precipitates at your desired concentration, determine the highest achievable concentration in your final assay medium that remains soluble. This is its "kinetic solubility." It may be necessary to work at a lower concentration if solubility cannot be improved through other means.
Question 2: My final DMSO concentration is already low (<0.5%), but the precipitation persists. How can I use co-solvents to improve solubility?
Answer:
If optimizing your DMSO concentration and dilution technique is insufficient, the next logical step is to employ a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[4][5] This makes the environment more "hospitable" to hydrophobic compounds like this compound, thereby increasing their solubility.[4][6]
The mechanism involves reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[4] Common co-solvents used in in vitro experiments include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[4][7]
Experimental Protocol: Preparing a Stock with a Co-Solvent System
-
Select a Co-solvent: Choose a co-solvent based on the requirements of your experimental system (see Table 1). Ethanol is a common starting point.
-
Prepare a Mixed-Solvent Stock: Instead of 100% DMSO, create a stock solution in a solvent mixture. For example, prepare a 10 mM stock of this compound in a 1:1 mixture of DMSO and Ethanol.
-
Dissolution: Ensure the compound is fully dissolved in the mixed solvent stock. Use of a vortex mixer and sonication in a water bath can aid dissolution.
-
Dilution: Add the mixed-solvent stock to your aqueous buffer using the vigorous stirring method described previously. The presence of the additional co-solvent in the final solution can help maintain solubility.
-
Important Consideration: Always run a vehicle control with the same final concentration of the co-solvent mixture (e.g., 0.1% DMSO + 0.1% Ethanol) to ensure the solvent system itself does not affect your experimental outcome.
| Co-Solvent | Typical Starting Concentration (in final medium) | Max Recommended Conc. (Cell-based assays) | Key Properties & Considerations |
| Ethanol | 0.1% - 1% | ~1% | Volatile. Can affect enzyme kinetics at higher concentrations. Widely used. |
| Propylene Glycol (PG) | 0.1% - 2% | ~2-5% | Less volatile than ethanol. Can be viscous. Good safety profile. |
| Polyethylene Glycol 400 (PEG 400) | 0.5% - 5% | ~5% | Low toxicity. Higher viscosity. Effective for many compounds.[7] |
| Glycerin | 0.5% - 5% | ~5% | High viscosity. Biocompatible. Can sometimes be less effective than other co-solvents.[4] |
Question 3: Co-solvents helped, but I need a higher concentration without precipitation or toxicity. When and how should I use cyclodextrins?
Answer:
When co-solvents are insufficient or when you need to minimize the use of organic solvents altogether, cyclodextrins are an excellent and powerful alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[8][9] They can encapsulate poorly soluble molecules, like this compound, within their central cavity, forming a water-soluble "inclusion complex."[10][] This host-guest complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[10][12]
This method is particularly useful for in vivo studies and sensitive in vitro assays where organic solvents must be avoided.[12] The most commonly used derivatives in pharmaceuticals are modified beta-cyclodextrins, which have improved solubility and safety profiles over the parent molecule.[][12]
This workflow outlines the general procedure for creating a soluble complex.
Caption: Workflow for preparing a cyclodextrin inclusion complex.
| Cyclodextrin Type | Key Features | Primary Applications |
| β-Cyclodextrin (β-CD) | Low cost, intermediate cavity size suitable for many drugs.[] | Oral solid dosage forms. Limited aqueous solubility itself. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, excellent safety profile.[10] | Parenteral (injectable), oral, and ophthalmic formulations.[8] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, negatively charged. Can form strong complexes with cationic drugs. | Parenteral formulations. |
Question 4: Can adjusting the pH of my buffer improve the solubility of this compound?
Answer:
Adjusting the pH is a powerful technique for improving the solubility of ionizable compounds.[13] The solubility of weakly acidic or weakly basic compounds can be dramatically increased by shifting the pH to a point where the molecule becomes charged (ionized), as the charged species is typically much more water-soluble than the neutral form.[14][15]
However, the applicability of this method depends entirely on the chemical structure of the compound —specifically, the presence of ionizable functional groups and their pKa values. The core furoxan ring structure is not strongly acidic or basic.[16][17] this compound itself lacks common ionizable groups like carboxylic acids or primary amines. Therefore, it is unlikely that altering the pH within a physiologically relevant range (e.g., pH 6.0-8.0) will significantly impact its solubility.
This strategy should be reserved for compounds where a clear acidic or basic functional group is present. For this compound, focusing on solvent-based strategies (DMSO, co-solvents) and complexation agents (cyclodextrins) will be far more effective.
Question 5: What is a systematic troubleshooting workflow I can follow to solve my solubility issues?
Answer:
A systematic approach saves time and resources. The following decision tree provides a logical flow for troubleshooting the solubility of this compound or other similarly challenging compounds. The goal is to start with the simplest, most common methods and progress to more complex solutions only as needed.
Caption: A systematic workflow for troubleshooting compound solubility issues.
References
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL
- Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL
- Source: Preprints.
- Source: Preprints.
- Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL
- Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
- Title: Cosolvent and Complexation Systems Source: Pharma Excipients URL
- Title: Cosolvent - Wikipedia Source: Wikipedia URL
- Title: Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents Source: ResearchGate URL
- Title: PAN-Biotech Dimethyl Sulfoxide (DMSO)
- Title: Dimethylsulfoxide (DMSO)
- Source: Shandong IRO Chelating Chemical Co., Ltd.
- Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: MDPI URL
- Title: Dimethyl Sulfoxide (DMSO)
- Title: DMSO usage in cell culture Source: LifeTein URL
- Title: DMSO Bio-Max, Cell Culture Grade Source: bioWORLD URL
- Title: How to enhance drug solubility for in vitro assays?
- Title: Solubilization techniques used for poorly water-soluble drugs - PMC Source: PubMed Central URL
- Title: this compound | C16H10N2O4 | CID 227326 Source: PubChem - NIH URL
- Title: Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds Source: Benchchem URL
- Title: Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan Source: NIH URL
- Title: Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC Source: NIH URL
- Title: Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials Source: Air Force Engineering University URL
- Title: Furoxans (1, 2, 5 Oxadiazole-N-Oxides)
- Title: Methods for the ring formation of furoxan (a) and benzofuroxan (b)
- Title: Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM)
- Title: Recent progress in synthesis and application of furoxan Source: RSC Publishing URL
- Title: Water soluble furoxan derivatives as NO prodrugs Source: PubMed URL
- Title: Benzofuroxans: their synthesis, properties, and biological activity | Request PDF Source: ResearchGate URL
- Title: 16.
- Title: Recent progress in synthesis and application of furoxan - PMC Source: NIH URL
- Title: Synthesis, characterization and explosive properties of benzofuroxans Source: ResearchGate URL
- Title: Dibenzofuran | 132-64-9 Source: ChemicalBook URL
- Title: Diclofenac: an update on its mechanism of action and safety profile Source: PubMed URL
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- 2. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
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- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 17. Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials [energetic-materials.org.cn]
Overcoming Dibenzoylfuroxan instability in aqueous solutions
Introduction: Navigating the Challenges of Dibenzoylfuroxan in Aqueous Systems
Welcome to the technical support center for this compound. As a potent nitric oxide (NO) donor, this compound holds significant promise in various research applications. However, its utility is often challenged by its inherent lipophilicity and susceptibility to degradation in aqueous environments. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these challenges and to offer field-proven troubleshooting strategies and protocols to ensure experimental success. Our approach is rooted in explaining the fundamental chemical principles, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Core Problem - Instability and Solubility
Q1: I've dissolved this compound in my aqueous buffer, but my results are inconsistent. What's causing this instability?
This is a common issue stemming from two primary properties of the molecule: poor aqueous solubility and susceptibility to hydrolysis.
-
Poor Solubility : this compound is a highly lipophilic molecule. Its structure, dominated by two benzoyl rings and a furoxan core, makes it sparingly soluble in water. When introduced into a purely aqueous buffer, it can easily precipitate, leading to a lower-than-expected effective concentration and, consequently, inconsistent results. Strategies to improve solubility are discussed in Q3.
-
Hydrolytic Degradation : The primary source of chemical instability in aqueous solutions is the hydrolysis of the ester linkages connecting the benzoyl groups to the furoxan core. The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water molecules. This reaction cleaves the benzoyl groups, yielding benzoic acid and the furoxan core, which may undergo further reactions. This process is often catalyzed by acidic or basic conditions in the buffer.[1][2]
.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
The principal degradation pathway is the hydrolysis of the benzoyl ester groups. This reaction proceeds via a nucleophilic acyl substitution mechanism. While the furoxan ring itself is generally stable in water, the ester linkages are the molecule's Achilles' heel in aqueous media.[3][4] The reaction effectively inactivates the parent compound, altering its pharmacological or biological activity.
Below is a diagram illustrating the hydrolytic cleavage of one of the benzoyl groups.
Caption: Hydrolysis pathway of this compound.
Section 2: Practical Solutions & Step-by-Step Protocols
Q3: My this compound is not dissolving properly in my buffer. How can I improve its solubility?
Forcing a lipophilic compound like this compound into an aqueous solution is challenging. The most reliable method is to use a co-solvent to prepare a high-concentration stock solution, which is then diluted into the final aqueous medium. Several advanced formulation strategies can also be employed.[5][6][7]
| Strategy | Description | Advantages | Disadvantages |
| Co-Solvents | Dissolve the compound in a water-miscible organic solvent (e.g., DMSO, DMF, Ethanol) before final dilution. | Simple, effective for stock solutions, widely used. | The final concentration of the organic solvent must be low (<0.5-1%) to avoid artifacts in biological assays. |
| Cyclodextrins | Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that encapsulate the drug, enhancing its aqueous solubility.[8] | Significantly increases solubility, can improve stability, low toxicity. | Requires optimization of the drug-to-cyclodextrin ratio; can be more expensive. |
| Self-Emulsifying Systems | Formulations (SEDDS) that form microemulsions upon gentle agitation in aqueous media.[5][6] | Excellent for oral delivery; enhances absorption. | Complex formulation development; more suited for in vivo applications than simple in vitro assays. |
Recommended Protocol: Preparing a Stock Solution
This protocol provides a reliable method for preparing a concentrated stock solution to minimize both solubility and stability issues.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution (MW ≈ 312.25 g/mol ), you will need 3.12 mg.
-
Solvent Addition: Add the solid this compound to a clean, dry amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Dissolution: Cap the vial tightly and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid prolonged heating.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of anhydrous DMSO and protection from light (amber vial) are critical for long-term stability.
Q4: What is the best practice for preparing my final aqueous working solution from the DMSO stock?
The key is to dilute the stock solution rapidly and with sufficient mixing to prevent the compound from precipitating.
Objective: To prepare a 10 µM working solution in a physiological buffer (e.g., PBS, pH 7.4).
Procedure:
-
Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution at room temperature.
-
Prepare Buffer: Dispense the final volume of your aqueous buffer (e.g., 999 µL of PBS for a 1 mL final volume) into a sterile microcentrifuge tube.
-
Dilution (Crucial Step): While vortexing the tube of buffer at medium speed, add the required volume of the stock solution (e.g., 1 µL for a 1:1000 dilution to 10 µM) directly into the vortex. This rapid dispersion is essential to prevent localized high concentrations that lead to precipitation.
-
Final Mix: Continue vortexing for another 5-10 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions, as hydrolysis will occur over time.[9]
Caption: Recommended workflow for solution preparation.
Section 3: Analytical & Functional Considerations
Q5: How can I confirm if my compound is degrading during my experiment?
Quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for monitoring the stability of your compound.
Principle: HPLC separates the parent this compound from its degradation products (e.g., benzoic acid). By monitoring the peak area of the parent compound over time, you can determine the rate of degradation.
Abbreviated Protocol: Stability Monitoring via HPLC-UV
-
Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of your aqueous working solution. Quench any reaction by adding an equal volume of cold acetonitrile or methanol.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection: UV detector set to a wavelength where this compound has strong absorbance (determined by a UV scan, likely around 254-280 nm).
-
-
Analysis: Inject the samples. The parent compound will have a specific retention time. A decrease in its peak area over time, coupled with the appearance of new peaks corresponding to degradation products, confirms instability.[10][11][12]
Q6: My research relies on the nitric oxide (NO) releasing properties of this compound. How is this related to its stability?
This is a critical point. The "instability" that leads to NO release is a distinct, desired biological mechanism, different from unwanted hydrolytic degradation.
-
Hydrolytic Degradation (Undesired): This is the cleavage of the benzoyl groups by water, which occurs without NO release and inactivates the molecule.
-
Thiol-Mediated NO Release (Desired): The primary mechanism for NO release from most furoxans involves a reaction with thiols, such as cysteine or glutathione.[13][14] This is a bioactivation process. A thiol attacks the furoxan ring, leading to ring-opening and subsequent release of NO.
Therefore, your goal is to prevent premature hydrolytic degradation to ensure that the intact this compound is available to react with biological thiols and release NO at the target site.
Caption: Competing pathways for this compound.
References
-
Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances. [Link]
-
Velázquez, C., et al. (2007). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry. [Link]
-
Yin, P., et al. (2021). Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. The Journal of Organic Chemistry. [Link]
-
Gasco, A., et al. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology. [Link]
-
G., C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Wang, R., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5][5]bicyclic Structures. Molecules. [Link]
-
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. ResearchGate. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Feelisch, M., & Butler, A. R. (2008). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology. [Link]
-
Sharma, N., & N, D. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Fruttero, R., et al. (2010). Synthesis and pharmacological characterization of a novel nitric oxide-releasing diclofenac derivative containing a benzofuroxan moiety. European Journal of Medicinal Chemistry. [Link]
-
Bkhaitan, M. M., & Mirza, A. Z. (2019). A Novel Quantitative Spectrophotometric Method for the Analysis of Vigabatrin in Pure Form and in Pharmaceutical Formulation. Current Pharmaceutical Analysis. [Link]
-
Feelisch, M., et al. (1993). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. European Journal of Pharmacology. [Link]
-
Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]
-
Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences. [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
-
da Silva, R. S. (2018). Proposed nitric oxide release and vasodilating mechanism prompted by sodium nitroprusside (SNP). ResearchGate. [Link]
-
Singh, R. J., et al. (1996). Mechanism of nitric oxide release from S-nitrosothiols. Journal of Biological Chemistry. [Link]
-
Wang, D., et al. (2011). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]
-
Taha, T. S., & Dorrington, K. J. (1987). Kinetics of hydrolysis of dansyl peptide substrates by thermolysin: analysis of fluorescence changes and determination of steady-state kinetic parameters. Biochemical Journal. [Link]
-
Hrosh, Y., et al. (2023). Design and validation of analytical methods for quantitative determination of active ingredients in extemporal combined medicine in spray form. ResearchGate. [Link]
-
Dasgupta, A. (2011). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Wiley. [Link]
-
Vicente-García, E., et al. (2024). Kinetic Study of the Water Quality Parameters during the Oxidation of Diclofenac by UV Photocatalytic Variants. MDPI. [Link]
-
Munson, J. W., & Kubiak, E. J. (1994). Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution. Journal of Pharmaceutical Sciences. [Link]
-
Chen, J., et al. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. [Link]
-
Wang, S., et al. (2021). Degradation of difenoconazole in water and soil: Kinetics, degradation pathways, transformation products identification and ecotoxicity assessment. Journal of Hazardous Materials. [Link]
-
Tao, Y., et al. (2022). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. ResearchGate. [Link]
-
Wang, J., et al. (2022). Degradation of 2,6-dichloro-1,4-benzoquinone by UV/H2O2/O3 treatment. Chemosphere. [Link]
-
Kapovits, I., et al. (1985). Diaryldiacyloxyspirosulfuranes. Part 4. A kinetic study on the mechanism of hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
El-Sousy, M., et al. (2021). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. DESWATER. [Link]
-
Chen, J., et al. (2019). Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol. ResearchGate. [Link]
-
Wang, J., et al. (2022). Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices. International Journal of Environmental Research and Public Health. [Link]
-
Aragón, D. M., et al. (2014). EFFECT OF THE IBUPROFEN SOLUBILITY IN ACETONE AND DICHLOROMETHANE ON THE DRUG RELEASE PROFILES FROM PLGA MICROSPHERES. ResearchGate. [Link]
Sources
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- 3. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
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- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Dibenzoylfuroxan Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dibenzoylfuroxan. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic scaffold. As a molecule with potential applications stemming from the nitric oxide (NO)-donating properties of the furoxan ring, optimizing its synthesis is critical for consistent and reliable research outcomes.[1][2]
This document moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and explaining the chemical logic behind each procedural choice.
I. The Synthetic Landscape: An Overview
The most established and reliable method for constructing the 3,4-disubstituted furoxan ring system is through the [3+2] cycloaddition dimerization of in-situ generated nitrile oxides.[3][4][5] For 3,4-Dibenzoylfuroxan, this involves the dimerization of benzoyl cyanide N-oxide. This reactive intermediate is typically generated from a suitable precursor, such as an α-halo-α-keto oxime, by base-induced elimination.
The overall synthetic workflow can be visualized as a two-stage, one-pot process.
Caption: High-level workflow for Dibenzoylfuroxan synthesis.
II. Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
α-Bromoacetophenone (Phenacyl bromide)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (95% or absolute)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxime Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve α-bromoacetophenone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol (approx. 5 mL per gram of α-bromoacetophenone).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 2-4 hours). The formation of the intermediate oxime is the primary goal of this step.[6]
-
-
Nitrile Oxide Generation and Dimerization:
-
Once the oxime formation is complete, cool the reaction mixture in an ice bath to 0-5 °C.
-
Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly add the saturated NaHCO₃ solution dropwise to the stirred, cooled reaction mixture. The base neutralizes the HCl byproduct and induces the elimination of HBr to form the nitrile oxide intermediate.[1] Maintain the temperature below 10 °C during the addition.
-
Causality Note: Slow, cooled addition is critical. The dimerization of the nitrile oxide is often exothermic, and controlling the rate of its formation prevents runaway reactions and the formation of undesired side products.
-
After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then warm to room temperature and stir for an additional 4-6 hours or overnight. A precipitate of the crude product should form.
-
-
Workup and Purification:
-
Quench the reaction by adding a significant volume of cold deionized water to the flask to ensure complete precipitation of the organic product.
-
Collect the crude solid by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.
-
For higher purity, the crude product can be dissolved in dichloromethane (DCM), washed with brine, and dried over anhydrous magnesium sulfate (MgSO₄).
-
After filtering off the drying agent, the solvent is removed under reduced pressure.
-
The final product is purified by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
III. Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Q1: I have a very low yield or no product at all. My TLC shows only the starting α-bromoacetophenone.
A1: This indicates a failure in the initial oximation step.
-
Probable Cause 1: Inactive Hydroxylamine. Hydroxylamine hydrochloride can degrade over time. Ensure you are using a fresh, high-quality reagent.
-
Probable Cause 2: Incorrect Stoichiometry. While a slight excess (1.1 eq) of hydroxylamine is recommended, a significant deficit will lead to incomplete conversion. Double-check your calculations and weighings.
-
Solution: Confirm the quality of your hydroxylamine. If in doubt, use a newly opened bottle. Ensure accurate stoichiometry. The reaction can be gently warmed to 30-40 °C to encourage conversion, but monitor carefully to avoid side reactions.
Q2: The reaction turned dark brown/black and produced a tar-like substance with a low yield of the desired product.
A2: This points to decomposition or polymerization, likely during the nitrile oxide generation step.
-
Probable Cause 1: Reaction Temperature Too High. The generation and dimerization of nitrile oxides can be highly exothermic. If the base is added too quickly or without adequate cooling, the localized heat can cause the reactive intermediate or the product to decompose.
-
Probable Cause 2: Base is Too Strong. Using a strong base like sodium hydroxide (NaOH) can lead to side reactions, including hydrolysis of the benzoyl groups or ring-opening of the furoxan product.[2] Sodium bicarbonate provides a sufficiently mild basic environment to promote HBr elimination without causing significant degradation.
-
Solution: Strictly maintain the reaction temperature between 0-5 °C during the dropwise addition of the sodium bicarbonate solution. Add the base very slowly, allowing the heat to dissipate. Ensure you are using a mild base like NaHCO₃ or NaOAc.
Caption: Troubleshooting workflow for low yield issues.
Q3: My final product is difficult to purify, and I see multiple major spots on my TLC plate after workup.
A3: This suggests the formation of significant side products.
-
Probable Cause 1: Furazan Formation. Furoxans can deoxygenate to form the corresponding furazan (1,2,5-oxadiazole). This can sometimes occur under harsh thermal conditions.
-
Probable Cause 2: Incomplete Dimerization. If the reaction is not allowed to proceed for long enough, the nitrile oxide intermediate may be trapped by other species or decompose, leading to a complex mixture.
-
Probable Cause 3: Steric Hindrance. While not typically an issue for this substrate, highly hindered nitrile oxides can be stable enough to be isolated or may react via other pathways rather than dimerizing. For some ortho-substituted benzaldehyde oximes, the nitrile oxide has been isolated instead of its dimer due to steric hindrance.[1]
-
Solution: Ensure the reaction runs to completion by monitoring via TLC. For purification, a carefully run gradient column chromatography is essential. If furazan formation is suspected, avoid excessive heating during workup or recrystallization.
IV. Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for the formation of the furoxan ring?
A: The formation is a stepwise process. First, two molecules of the benzoyl cyanide N-oxide intermediate align. The rate-determining step is the formation of a C-C bond between the two nitrile oxide molecules, which creates a dinitrosoalkene-like intermediate with significant diradical character.[3][4] This intermediate then rapidly undergoes ring closure through N-O bond formation to yield the final, stable five-membered furoxan ring.
Q: Can I use other bases besides sodium bicarbonate?
A: Yes, other mild, non-nucleophilic bases like sodium acetate or triethylamine can be used. However, sodium bicarbonate is ideal because it is inexpensive, easy to handle, and its aqueous solution provides a good medium for the reaction while effectively buffering the system. Strong bases like NaOH or KOH should be avoided as they can promote undesired side reactions.[2]
Q: Is the 3,4-Dibenzoylfuroxan product stable?
A: Generally, the furoxan ring is a stable aromatic system.[7] The product can typically be stored at room temperature, protected from light. However, furoxans can be sensitive to strong nucleophiles, which can cause ring-opening reactions.[8] They are also thermally sensitive and can undergo rearrangement or decomposition at very high temperatures.
Q: Are there alternative methods to synthesize furoxans?
A: Yes, several other methods exist, though the nitrile oxide dimerization is the most common for 3,4-disubstituted furoxans. Other routes include the oxidative cyclization of 1,2-dioximes and the dehydration of α-nitroketoximes.[2] However, these methods often require different starting materials that may be less accessible than α-halo ketones.
V. Summary of Optimized Reaction Conditions
For clarity, the key parameters for successful synthesis are summarized below.
| Parameter | Recommended Condition | Rationale & Justification |
| Solvent | Ethanol | Good solubility for reactants and intermediates. |
| Base | Saturated Sodium Bicarbonate (aq.) | Mild, non-nucleophilic base that prevents product degradation.[1] |
| Temperature | 0-5 °C (during base addition) | Controls exothermic nitrile oxide formation and dimerization, minimizing side products. |
| Reaction Time | 6-12 hours | Ensures complete dimerization of the nitrile oxide intermediate. |
| Purification | Silica Gel Chromatography | Effective for separating the furoxan product from potential side products like furazans or unreacted intermediates. |
VI. References
-
Houk, K. N., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
-
Pasinszki, T., et al. (2012). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 14(24), 8694-8706. [Link]
-
ResearchGate. (2024). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF. [Link]
-
ResearchGate. (2022). Proposed mechanism for the dimerization of nitrile oxides to furoxans. [Link]
-
Wang, Y., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2568. [Link]
-
Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(12), 2449-2464. [Link]
-
Chinese Journal of Energetic Materials. (2021). Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. [Link]
-
Zhang, J., et al. (2020). Finding Furoxan Rings. New Journal of Chemistry, 44(9), 3505-3509. [Link]
-
Tselinsky, I.V., et al. (n.d.). On the Interaction of 3,4-Dibenzoylfuroxan with Hydroxylamine. ResearchGate. [Link]
-
Kobe University Repository. (2023). The synthesis of carbon-substituted furoxans via radical-mediated pathway and further transformation to various nitrogen-contain. [Link]
-
Das, B., et al. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society, 17(1), 181-183. [Link]
-
Krenske, E. H., & Houk, K. N. (2012). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 45(12), 2232-2241. [Link]
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- 1. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Preventing off-target effects of Dibenzoylfuroxan in cells
A Guide to Navigating On-Target Efficacy and Preventing Off-Target Effects in Cellular Research
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of working with Dibenzoylfuroxan.
Q1: What is the primary on-target mechanism of this compound?
This compound belongs to the furoxan class of heterocyclic compounds.[1] Its primary, or "on-target," effect is the release of nitric oxide (NO). This process is not spontaneous; it requires the presence of intracellular thiols, such as glutathione (GSH), to mediate the opening of the furoxan ring and subsequent NO liberation.[1][2] Once released, NO typically functions as a signaling molecule by activating soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[2][3] This sGC-cGMP pathway is a central mediator of many of NO's physiological effects, including vasodilation and neurotransmission.
Q2: What are the most common off-target effects I should be concerned about?
The high reactivity of nitric oxide is the primary source of off-target effects.[4] Researchers must be vigilant for two main types of off-target reactions:
-
Peroxynitrite (ONOO⁻) Formation: In the presence of cellular superoxide radicals (O₂⁻), NO can react at a near diffusion-limited rate to form peroxynitrite.[3] Peroxynitrite is a powerful and cytotoxic oxidizing and nitrating agent that can indiscriminately damage lipids, DNA, and proteins, often leading to apoptosis or necrosis.[3][5] This is a common cause of unexpected cytotoxicity in experiments.
-
S-Nitrosylation: Nitric oxide can covalently modify cysteine residues on proteins to form S-nitrosothiols (SNOs). This post-translational modification, known as S-nitrosylation, can alter protein function, stability, or localization, thereby affecting a wide range of cellular signaling pathways completely independent of the canonical sGC-cGMP pathway.[3]
Furthermore, some studies suggest that furoxans themselves may exert biological effects independent of NO release, potentially through interactions with cellular proteins after the degradation of the furoxan structure.[6]
Q3: How can I be sure that the cellular response I'm observing is truly due to nitric oxide?
This is a critical question in NO-donor research. A multi-step validation approach is required:
-
Use an NO Scavenger: The most direct method is to co-incubate your cells with this compound and a specific NO scavenger, such as carboxy-PTIO (cPTIO). If the observed cellular effect is abolished or significantly reduced in the presence of the scavenger, it strongly implicates NO as the mediator.[7]
-
Include an Inactive Control: Where possible, use a furazan analogue of this compound. Furazans are structurally similar but are unable to release NO.[6] If the furazan control does not produce the same effect, it provides further evidence that the effect is NO-dependent.
-
Assess Downstream Targets: Measure the activation of the canonical NO pathway. A significant increase in intracellular cGMP levels following this compound treatment would support an on-target mechanism.
Q4: My results with this compound are inconsistent. What are the common sources of variability?
Inconsistency often stems from the compound's mechanism and experimental conditions. Key factors include:
-
Intracellular Thiol Levels: NO release is dependent on thiols like glutathione.[2] Cell lines can have different basal GSH levels, and these levels can change with cell density, passage number, and oxidative stress, leading to variable NO release.
-
Compound Stability and Handling: Ensure the compound is properly stored and that stock solutions are fresh. Furoxans can undergo decomposition in physiological buffers over time.[1]
-
Cell Media Components: Some components in cell culture media, such as riboflavin and tryptophan, have been identified as potent NO scavengers, reducing the effective concentration of NO that reaches the cells.[8] Performing experiments in simpler buffers (like HBSS) versus complex media can yield vastly different results.
-
Oxygen Tension: The reaction between NO and superoxide is a key off-target pathway. Standard cell culture conditions (21% O₂) can generate higher levels of basal superoxide than in vivo environments, potentially exaggerating off-target effects.
Troubleshooting Guide
This guide is structured in a "Problem, Potential Cause, and Solution" format to directly address specific experimental issues.
Problem 1: I'm observing high levels of cell death and toxicity, even at low concentrations.
-
Potential Cause: This is a classic sign of peroxynitrite (ONOO⁻)-mediated off-target toxicity. The concentration of this compound may be too high, leading to a burst of NO that readily reacts with endogenous superoxide radicals.
-
Solution Pathway:
-
Re-optimize Concentration: Perform a careful dose-response curve starting from a much lower concentration range. The goal is to find the lowest effective concentration that elicits your desired on-target effect (e.g., cGMP production) without causing widespread cell death.[3]
-
Co-incubate with a ROS Scavenger: To prove the involvement of reactive oxygen species, run the experiment in the presence of a ROS scavenger. N-acetylcysteine (NAC) is a general antioxidant and glutathione precursor that can mitigate this effect.[9] For more specificity, a superoxide dismutase (SOD) mimetic can be used to specifically target the superoxide radical, preventing its reaction with NO.
-
Directly Measure ROS: Use a fluorescent probe specific for superoxide or peroxynitrite to confirm their generation under your experimental conditions. Be aware that some probes, like the general ROS indicator DCF-DA, can be prone to artifacts.[10]
-
Problem 2: My cells show a clear phenotype, but I can't detect any increase in cGMP.
-
Potential Cause 1: NO-Independent Compound Effect. Recent proteomic studies have shown that furoxans can modulate cellular proteins involved in proliferation and homeostasis through mechanisms that are not blocked by inhibitors of the sGC pathway.[6] The observed effect may be an intrinsic, NO-independent property of the this compound metabolite.
-
Solution 1: Use the validation controls mentioned in FAQ Q3. The inability of an NO scavenger (cPTIO) to block the phenotype, combined with a lack of effect from a furazan analogue, would strongly suggest an NO-independent mechanism.
-
Potential Cause 2: S-Nitrosylation. The phenotype may be driven by the S-nitrosylation of key regulatory proteins, which is a cGMP-independent process.[3]
-
Solution 2: This is more complex to prove. A common method is the "biotin switch assay," which allows for the detection and identification of S-nitrosylated proteins. This would help determine if a specific protein critical to your observed phenotype is being modified.
Problem 3: I'm not observing my expected NO-mediated effect (e.g., vasodilation, inhibition of platelet aggregation).
-
Potential Cause 1: Insufficient Intracellular Thiols. The cells you are using may have low basal levels of glutathione, leading to inefficient NO release from the furoxan ring.
-
Solution 1: Pre-treat cells with a glutathione precursor like N-acetylcysteine (NAC) to boost intracellular thiol pools before adding this compound.
-
Potential Cause 2: NO Scavenging by Media. As noted, components in your cell culture medium may be scavenging the NO before it can act on the cells.[8]
-
Solution 2: If possible, conduct the acute phase of the experiment in a simpler, defined buffer like HBSS or PBS instead of a complex medium like DMEM or RPMI. If you must use complex media, be aware that higher concentrations of the NO donor may be required, which in turn increases the risk of off-target effects. Always perform a direct comparison between buffer and media to understand this variable.
-
Potential Cause 3: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution 3: Verify compound activity using a cell-free NO release assay. Incubating this compound with a thiol source (e.g., cysteine or glutathione) in buffer and measuring NO release with a Griess assay or an NO-specific electrode can confirm its viability.
Visualized Mechanisms and Workflows
Core Signaling & Off-Target Pathways
Caption: On-target vs. off-target pathways of this compound.
Experimental Validation Workflow
Caption: Workflow for validating the mechanism of an observed effect.
Key Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration
Objective: To identify the lowest concentration of this compound that produces a statistically significant on-target effect without inducing widespread off-target toxicity.
-
Cell Seeding: Plate cells at a consistent density across a 96-well plate and allow them to adhere overnight. Inconsistent cell numbers are a major source of variability.[11]
-
Prepare Serial Dilutions: Prepare a 2x concentrated serial dilution series of this compound in your chosen assay buffer or medium. A broad range is recommended for the first pass (e.g., 100 nM to 100 µM).
-
Treatment: Remove the culture medium and add the 2x drug dilutions to the wells. Add an equal volume of buffer/medium. Include "vehicle only" (e.g., DMSO) and "untreated" controls.
-
Incubation: Incubate for the desired time period.
-
Parallel Readouts: After incubation, assess two separate parameters in parallel plates:
-
On-Target Effect: Measure your primary endpoint (e.g., for sGC activation, lyse the cells and measure cGMP levels using a commercial ELISA kit).
-
Toxicity/Viability: Measure cell viability using a suitable assay (e.g., a non-reducing assay like CellTiter-Glo® which measures ATP).[11]
-
-
Analysis: Plot both the on-target effect and cell viability against the drug concentration. The optimal concentration is the one that gives a robust on-target signal within the flat, non-toxic portion of the viability curve.
Protocol 2: Validating NO-Dependence with a Scavenger
Objective: To confirm that the observed biological effect is mediated by nitric oxide.
-
Experimental Groups: Prepare four main treatment groups:
-
Group A: Vehicle Control
-
Group B: this compound (at optimal concentration determined in Protocol 1)
-
Group C: NO Scavenger Control (e.g., 200 µM cPTIO alone)
-
Group D: Co-treatment (this compound + cPTIO)
-
-
Pre-incubation: Add the NO scavenger (cPTIO) to Groups C and D approximately 15-30 minutes before adding the this compound. This allows the scavenger to be present as NO is released.
-
Treatment: Add this compound to Groups B and D. Add vehicle to Groups A and C.
-
Incubation & Assay: Incubate for the standard duration and perform your primary biological assay.
-
Interpretation:
-
If the effect in Group B is significantly different from Group A, and the effect in Group D is statistically indistinguishable from Group A/C, you have strong evidence for an NO-dependent mechanism.
-
If the effect in Group D is still similar to Group B, the mechanism is likely NO-independent.
-
Data Summary Table: Interpreting Validation Outcomes
| Experimental Arm | Observed Phenotype | On-Target cGMP Increase | Interpretation |
| This compound | Yes | Yes | Consistent with On-Target NO/cGMP Pathway |
| This compound + cPTIO (NO Scavenger) | No | No | Confirms effect is NO-dependent |
| This compound + NAC (ROS Scavenger) | Yes (or partially reduced) | Yes | Suggests phenotype is not primarily due to ROS-mediated off-target effects |
| This compound + NAC (ROS Scavenger) | No | Yes | Strong evidence for a ROS-mediated off-target effect (e.g., peroxynitrite) |
| This compound | Yes | No | Suggests a cGMP-independent mechanism (S-Nitrosylation or NO-independent effect) |
| This compound + cPTIO (NO Scavenger) | Yes | No | Strong evidence for an NO-independent compound effect |
References
-
ResearchGate. (n.d.). ROS scavenger systems in different cell compartments. [Diagram]. Retrieved from [Link]
-
Ayurajan, S. (2025, August 1). Reactive oxygen species scavenger: Significance and symbolism. Ayurajan. Retrieved from [Link]
-
Muriel, P. (2003). Resveratrol scavenges reactive oxygen species and effects radical-induced cellular responses. Biochemical and Biophysical Research Communications, 309(4), 1017–1026. [Link]
-
Xing, Y., et al. (2023). Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy. Journal of Materials Chemistry B, 11(45), 10349-10366. [Link]
-
Mocan, T., et al. (2018). Scavenging of reactive oxygen and nitrogen species with nanomaterials. Small, 14(19), e1702513. [Link]
-
Meseck, M., & West, J. L. (2018). Accurate nitric oxide measurements from donors in cell media: identification of scavenging agents. ACS Omega, 3(10), 14317–14325. [Link]
-
Liu, Y., et al. (2020). Optimization of nitric oxide donors for investigating biofilm dispersal response in Pseudomonas aeruginosa clinical isolates. Applied Microbiology and Biotechnology, 104(20), 8859–8869. [Link]
-
Butler, A. R., & Feelisch, M. (2008). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 154(2), 287–296. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Sodano, F., Gazzano, E., & Fruttero, R. (2023). “Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco”: Special Issue Editorial Overview. Molecules, 28(15), 5724. [Link]
-
Lazzarato, L., et al. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. Molecules, 28(15), 5724. [Link]
-
Al-Hendy, A., et al. (2020). RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A. International Journal of Molecular Sciences, 21(17), 6331. [Link]
-
Kim, J. H., & Lee, J. (2015). Nitric oxide inhibition strategies. Future Science OA, 1(2), FSO35. [Link]
-
Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 114(4), 816–820. [Link]
-
Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 38. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Tetz, L. M., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of Pharmacological and Toxicological Methods, 67(2), 56–60. [Link]
-
Grayton, Q. E., et al. (2024). Impact of Nitric Oxide-Release Kinetics on Antifungal Activity. Journal of Fungi, 10(5), 308. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]
-
Seo, W., et al. (2017). Nitric oxide-releasing polymeric furoxan conjugates. Polymer Chemistry, 8(28), 4146-4155. [Link]
-
Crane, J. K., et al. (2021). Inhibition of SOS Response by Nitric Oxide Donors in Escherichia coli Blocks Toxin Production and Hypermutation. Toxins, 13(12), 896. [Link]
-
Workman, P. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Retrieved from [Link]
-
Anjos, J., et al. (2010). Synthesis and pharmacological characterization of a novel nitric oxide-releasing diclofenac derivative containing a benzofuroxan moiety. European Journal of Medicinal Chemistry, 45(7), 3101–3106. [Link]
-
Grayton, Q. E., et al. (2024). Impact of Nitric Oxide-Release Kinetics on Antifungal Activity. Journal of Fungi, 10(5), 308. [Link]
-
Bapat, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology, 6(1), 609. [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
-
Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715–1731. [Link]
Sources
- 1. Nitric oxide-releasing polymeric furoxan conjugates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. youtube.com [youtube.com]
Common pitfalls in handling and storing Dibenzoylfuroxan
This guide is designed for researchers, scientists, and drug development professionals working with Dibenzoylfuroxan. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure the integrity and success of your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole-2-oxide) class of molecules. Furoxans are known for their role as nitric oxide (NO) donors, which is a critical signaling molecule in many physiological processes.[1][2] The benzoyl groups in this compound modify its chemical properties, influencing its stability and reactivity. Its primary application in research is as a potential therapeutic agent or a tool to study NO-related pathways.
Q2: What are the key stability concerns for this compound?
The stability of this compound is influenced by several factors:
-
Thermal Stress: Furoxans, in general, can undergo thermal isomerization at temperatures above 100°C.[1] The thermal decomposition of this compound has been studied, and it's known to decompose in a melt or in solution at elevated temperatures (e.g., 116–141 °C).[3]
-
Photostability: Furoxan rings can be sensitive to ultraviolet (UV) light, which can induce isomerization.[1] It is advisable to protect this compound and its solutions from light.
-
pH Sensitivity: The stability of this compound can be affected by acidic or basic conditions, which can catalyze hydrolytic degradation.
-
Reactivity with Nucleophiles: The furoxan ring is an electrophilic system that is susceptible to attack by nucleophiles, particularly thiols.[2] This reactivity is the basis for its NO-releasing activity but can also lead to degradation in the presence of strong nucleophiles.
Q3: How should I properly store this compound?
To ensure the long-term stability of this compound, follow these storage guidelines:
| Condition | Recommendation | Rationale |
| Temperature | Store at 4°C for short-term and -20°C for long-term storage.[4] | Lower temperatures slow down potential degradation pathways, including thermal decomposition. |
| Light | Store in a light-proof container (e.g., amber vial). | Protects the compound from photochemical degradation and isomerization.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. | Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative and hydrolytic degradation. |
| Purity | Ensure the compound is free from acidic or basic impurities. | Impurities can catalyze degradation. |
Q4: What personal protective equipment (PPE) should I use when handling this compound?
As a precaution, and in line with general laboratory safety for handling novel chemical entities, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Handle the solid compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust particles.[4] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator may be necessary.[4]
-
Protective Clothing: A lab coat should be worn to protect your skin and clothing.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.
-
The area of the main this compound peak has decreased over time.
Potential Causes & Solutions:
-
Hydrolytic Degradation:
-
Cause: Exposure of your sample to water, acidic, or basic conditions can lead to the hydrolysis of the ester-like linkages within the furoxan ring or potentially the benzoyl groups.
-
Troubleshooting Steps:
-
Analyze Your Solvents: Ensure that your solvents are anhydrous, especially for long-term storage of stock solutions.
-
Control pH: If working in aqueous buffers, ensure the pH is neutral and use freshly prepared solutions. Avoid prolonged storage in buffered solutions.
-
Characterize Degradants: If possible, use mass spectrometry (MS) to get the molecular weights of the degradation products. This can help confirm if hydrolysis has occurred.
-
-
-
Photodegradation:
-
Cause: Exposure of the solid compound or solutions to UV or ambient light can cause isomerization or degradation of the furoxan ring.[1]
-
Troubleshooting Steps:
-
Protect from Light: Always store this compound in amber vials or wrap containers in aluminum foil.
-
Minimize Exposure During Experiments: Conduct experimental manipulations in a timely manner and avoid leaving solutions exposed to light on the benchtop for extended periods.
-
-
-
Thermal Decomposition:
-
Cause: The sample may have been exposed to elevated temperatures during storage or handling (e.g., sonication for dissolution). Furoxans can undergo ring-opening reactions at higher temperatures.[1][3]
-
Troubleshooting Steps:
-
Gentle Dissolution: If the compound is difficult to dissolve, try gentle warming or vortexing instead of prolonged sonication, which can generate localized heat.
-
Check Storage Conditions: Verify that storage refrigerators and freezers are maintaining the correct temperature.
-
-
Issue 2: Inconsistent or Poor Results in Biological Assays
Symptoms:
-
You observe a loss of biological activity of your this compound stock solution over time.
-
There is high variability between experimental replicates.
Potential Causes & Solutions:
-
Reaction with Assay Components:
-
Cause: this compound, like other furoxans, is a "thiophilic electrophile."[2] It can react with thiol-containing molecules in your assay medium, such as cysteine, glutathione, or proteins with reactive cysteine residues. This reaction is often the mechanism of NO release but can also lead to the depletion of the parent compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen, concentrated stock solution immediately before use.
-
Consider the Assay Medium: Be aware of the concentration of thiols in your cell culture medium or buffer. If high concentrations are present, the stability of your compound may be limited.
-
Time-Course Experiments: Perform time-course experiments to determine the stability of this compound in your specific assay conditions.
-
-
-
Poor Solubility:
-
Cause: this compound may have limited solubility in aqueous buffers, leading to precipitation and an inaccurate final concentration.
-
Troubleshooting Steps:
-
Use an Appropriate Stock Solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF.
-
Check Final Concentration: When diluting the stock solution into your aqueous assay buffer, ensure that the final concentration of the organic solvent is low (typically <0.5%) and that the compound remains in solution. Visually inspect for any precipitation.
-
Solubility Testing: Perform a simple solubility test by preparing a dilution series and checking for turbidity or using a spectrophotometer to look for light scattering.
-
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on the known chemistry of furoxans.
Caption: Potential hydrolytic degradation pathway of this compound.
Sources
Dibenzoylfuroxan Bioavailability Enhancement: A Technical Support Guide
Welcome to the technical support center for Dibenzoylfuroxan. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with furoxan-based nitric oxide (NO) donors and encountering challenges with their systemic delivery and bioavailability. In this comprehensive resource, we will explore the underlying reasons for these challenges and provide detailed, evidence-based strategies and protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and the inherent challenges in its formulation.
Q1: What is this compound and what is its primary mechanism of action?
This compound belongs to the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocyclic compounds.[1][2] These molecules are renowned in medicinal chemistry primarily for their ability to act as nitric oxide (NO) donors.[3][4] The therapeutic effects of furoxans are generally attributed to the release of NO, a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.[5][6] The release of NO from the furoxan ring is typically triggered by a reaction with endogenous thiols, such as glutathione or cysteine, making it a bioactivated process.[7][8]
Q2: Why is the oral bioavailability of this compound expected to be low?
While specific pharmacokinetic data for this compound is not extensively published, furoxan derivatives, particularly those with aromatic substituents like benzoyl groups, are often characterized by high lipophilicity and poor aqueous solubility.[9][10] This presents a significant hurdle for oral administration. Poor water solubility directly leads to a low dissolution rate in the gastrointestinal (GI) fluids, which is often the rate-limiting step for drug absorption into the bloodstream.[11][12] Consequently, a large fraction of the administered dose may pass through the GI tract unabsorbed, resulting in low and variable bioavailability.
Q3: Beyond poor solubility, are there other factors that could limit the systemic exposure of this compound?
Yes. Beyond solubility, two other critical factors can limit systemic exposure:
-
First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation.[13] The liver is the primary site of drug metabolism, and if this compound is extensively metabolized during this first pass, its concentration in the bloodstream will be significantly reduced.[14]
-
Chemical Stability: The furoxan ring, while relatively stable, is designed to be reactive with thiols to release NO.[7] The chemical environment of the GI tract (e.g., varying pH, presence of digestive enzymes) could potentially lead to premature degradation of the compound before it can be absorbed, reducing the amount of active drug available.
Part 2: Troubleshooting Guide: Formulation Strategies
This section provides detailed, solution-oriented answers to common experimental challenges encountered when formulating this compound.
Issue 1: My compound shows poor dissolution in simulated gastric and intestinal fluids.
Cause: This is the classic presentation for a "brick-dust" molecule, where high crystal lattice energy and low water solubility prevent the drug from dissolving effectively.[15]
Solution: The primary goal is to increase the drug's surface area and/or its apparent solubility. Several formulation strategies can achieve this, ranging from simple physical modifications to complex delivery systems.
Strategy Comparison Table
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area by reducing particle size to the micron range (2-5 µm).[16] | Simple, cost-effective, well-established technology (e.g., jet milling).[11] | Limited effectiveness for extremely insoluble compounds; particles may re-aggregate. |
| Nanosizing | Drastically increases surface area and dissolution velocity by reducing particle size to the nanometer range (100-250 nm).[12][16] | Significant improvement in dissolution rate and bioavailability.[11] | Higher manufacturing complexity and cost; potential for instability.[11] |
| Solid Dispersion | Disperses the drug at a molecular level within a hydrophilic polymer matrix, often creating an amorphous form.[17] | Substantially enhances apparent solubility and dissolution.[15] | Amorphous form may be physically unstable and revert to a crystalline state. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract.[16][18] | Excellent for highly lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.[13] | Potential for drug precipitation upon dilution; requires careful excipient selection. |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose exterior is hydrophilic.[11][17] | Increases aqueous solubility and can protect the drug from degradation.[18] | Limited drug loading capacity; can be expensive. |
Workflow Diagram: Selecting a Bioavailability Enhancement Strategy This diagram outlines a logical decision-making process for selecting an appropriate formulation strategy based on the physicochemical properties of this compound.
Caption: Decision tree for formulation strategy selection.
Issue 2: How can I protect the furoxan moiety from premature degradation and achieve controlled NO release?
Cause: The thiol-dependent reactivity of the furoxan ring, essential for its therapeutic effect, also makes it susceptible to premature activation or degradation.[7] Uncontrolled, burst release of NO can also lead to off-target effects and a short duration of action.[5][19]
Solution: Nanotechnology-based drug delivery systems offer a powerful solution by encapsulating the drug, thereby protecting it and enabling controlled release.[20][21]
Recommended Approach: Nanoparticle Encapsulation
Encapsulating this compound within polymeric nanoparticles or solid lipid nanoparticles (SLNs) provides a physical barrier against the harsh environment of the GI tract.[20][22] This strategy offers several key advantages:
-
Protection: Shields the drug from pH extremes and enzymatic degradation.[22]
-
Controlled Release: The release of the drug can be tuned by altering the composition and properties of the nanoparticle matrix, allowing for sustained delivery over time.[19][21]
-
Targeted Delivery: Nanoparticles can be surface-modified with ligands to target specific tissues, increasing efficacy and reducing systemic side effects.[5]
-
Enhanced Absorption: Nanoparticles can be taken up by specialized cells in the gut wall (M-cells), potentially engaging the lymphatic transport system and reducing first-pass metabolism.[13]
Diagram: Nanoparticle-Mediated Delivery of this compound This diagram illustrates the journey of an encapsulated this compound molecule from oral administration to systemic action.
Caption: Workflow of nanoparticle-based drug delivery.
Part 3: Experimental Protocols
This section provides a generalized, step-by-step protocol for one of the most effective strategies for enhancing the bioavailability of poorly soluble compounds.
Protocol: Preparation of a Nanosuspension via High-Pressure Homogenization
Objective: To produce a stable nanosuspension of a poorly soluble compound (e.g., this compound) to enhance its dissolution rate.
Principle: This method uses high shear forces and cavitation to break down coarse drug crystals into nanoparticles. A stabilizer is required to prevent the high-energy nanoparticles from agglomerating.
Materials:
-
This compound (or model compound)
-
Stabilizer (e.g., Poloxamer 188, HPMC, or Lecithin)
-
Purified water
-
High-pressure homogenizer
-
High-shear mixer (optional)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Preparation of the Stabilizer Solution:
-
Accurately weigh the chosen stabilizer (e.g., 2% w/v Poloxamer 188).
-
Dissolve the stabilizer in purified water with gentle stirring until a clear solution is obtained.
-
-
Creation of the Pre-suspension:
-
Accurately weigh the this compound powder (e.g., 5% w/v).
-
Gradually add the drug powder to the stabilizer solution while mixing with a standard magnetic stirrer.
-
To create a finer pre-suspension, process the mixture using a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This reduces the initial particle size and prevents clogging of the homogenizer.
-
-
High-Pressure Homogenization:
-
Prime the high-pressure homogenizer according to the manufacturer's instructions.
-
Pour the pre-suspension into the homogenizer's feed reservoir.
-
Begin the homogenization process. A typical starting point is to process the suspension at 500 bar for 5-10 cycles.
-
After the initial cycles, increase the pressure to 1500 bar and continue homogenization for 20-30 cycles. Note: The optimal pressure and number of cycles must be determined empirically for each specific compound.
-
It is crucial to maintain a low temperature during the process by using a cooling system to prevent thermal degradation of the drug.
-
-
Characterization:
-
Immediately after homogenization, measure the particle size distribution and zeta potential of the nanosuspension using a particle size analyzer. The goal is typically a mean particle size below 500 nm with a narrow polydispersity index (PDI < 0.3).
-
Visually inspect the suspension for any signs of aggregation or sedimentation.
-
-
Downstream Processing (Optional):
-
The final nanosuspension can be converted into a solid dosage form (e.g., tablets or capsules) by methods such as spray-drying or lyophilization to improve long-term stability.
-
Self-Validation: The success of the protocol is validated by achieving the target particle size and PDI, and by demonstrating a significantly enhanced dissolution rate in vitro compared to the unformulated drug powder.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved from [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs - Slideshare. (n.d.). Retrieved from [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. (2025). Retrieved from [Link]
-
Full article: Promising strategies for improving oral bioavailability of poor water-soluble drugs - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). Retrieved from [Link]
-
Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - PubMed Central. (2024). Retrieved from [Link]
-
Pharmacological properties of furoxans and benzofuroxans: recent developments - PubMed. (n.d.). Retrieved from [Link]
-
Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC. (n.d.). Retrieved from [Link]
-
Pharmacological Properties of Furoxans and Benzofuroxans: Recent Developments (2005) | Hugo Cerecetto | 159 Citations - SciSpace. (n.d.). Retrieved from [Link]
-
Nitric Oxide Nano-Delivery Systems for Cancer Therapeutics: Advances and Challenges. (2020). Retrieved from [Link]
-
Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing). (n.d.). Retrieved from [Link]
-
Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PubMed Central. (n.d.). Retrieved from [Link]
-
Furazans in Medicinal Chemistry - ACS Publications - American Chemical Society. (2021). Retrieved from [Link]
-
(PDF) NO donors: Focus on furoxan derivatives - ResearchGate. (2025). Retrieved from [Link]
-
Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - ResearchGate. (2024). Retrieved from [Link]
-
Thiol-induced nitric oxide donation mechanisms in substituted dinitrobenzofuroxans. (2017). Retrieved from [Link]
-
NO donor and biological properties of different benzofuroxans - PubMed. (n.d.). Retrieved from [Link]
-
Recent progress in synthesis and application of furoxan - ResearchGate. (2023). Retrieved from [Link]
-
Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model - NIH. (n.d.). Retrieved from [Link]
-
Recent progress in synthesis and application of furoxan - Kobe University. (2023). Retrieved from [Link]
-
Recent developments in nitric oxide donor drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Water soluble furoxan derivatives as NO prodrugs - PubMed. (n.d.). Retrieved from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved from [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.). Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). Retrieved from [Link]
-
Nitric Oxide Donor beta2-agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans - PubMed. (2007). Retrieved from [Link]
-
Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability - Hilaris Publisher. (2025). Retrieved from [Link]
-
The use of nitric oxide donors in pharmacological studies - PubMed. (n.d.). Retrieved from [Link]
-
Bioavailability of diclofenac potassium at low doses - PMC - NIH. (n.d.). Retrieved from [Link]
-
Bioavailability of diclofenac potassium at low doses - PubMed. (n.d.). Retrieved from [Link]
-
Pharmacokinetic, oral bioavailability, and safety study of fluorouracil in patients treated with 776C85, an inactivator of dihydropyrimidine dehydrogenase - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. Pharmacological properties of furoxans and benzofuroxans: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of Furoxans and Benzofuroxans: Recent Developments (2005) | Hugo Cerecetto | 159 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO donor and biological properties of different benzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-induced nitric oxide donation mechanisms in substituted dinitrobenzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Bioavailability of diclofenac potassium at low doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 19. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nitric Oxide Nano-Delivery Systems for Cancer Therapeutics: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Minimizing side reactions during Dibenzoylfuroxan synthesis
Welcome to the dedicated technical support guide for the synthesis of Dibenzoylfuroxan (DBF). This resource is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this important energetic material and nitric oxide donor. As a compound with significant potential, achieving high purity and yield is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of DBF synthesis and minimize the formation of unwanted side products.
Introduction: The Challenge of Pure this compound
This compound, a powerful explosive and a subject of interest for its potential pharmacological applications as a nitric oxide (NO) donor, is synthesized through the oxidative dimerization of benzoyl cyanide oxime. While the reaction appears straightforward, it is often plagued by competing side reactions that can significantly reduce yield and purity. Understanding and controlling these side reactions is the key to successful synthesis. This guide is built on established chemical principles and field-proven insights to provide you with a self-validating system for your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound. Each answer provides a detailed explanation of the underlying chemistry and actionable steps to resolve the problem.
Q1: My final product is a viscous, oily substance instead of the expected crystalline solid. What went wrong?
A1: This is a classic sign of significant impurity presence, likely due to the formation of benzoyl cyanide and other nitrile-containing byproducts. The primary cause is often related to the decomposition of the intermediate benzoyl cyanide oxime under inappropriate pH or temperature conditions.
-
Underlying Chemistry: Benzoyl cyanide oxime can undergo retro-hydrocyanation to form benzoyl cyanide and hydrogen cyanide, especially in the presence of excess base or at elevated temperatures. These byproducts can interfere with the crystallization of this compound, resulting in an oily product.
-
Troubleshooting Steps:
-
Strict pH Control: Maintain the pH of the reaction mixture within the optimal range of 4-5 during the formation of benzoyl cyanide oxime. This can be achieved using a buffered system, such as an acetic acid/sodium acetate buffer.
-
Temperature Management: Ensure the reaction is carried out at a low temperature, typically between 0-5 °C, to minimize the rate of decomposition reactions.
-
Purification of Intermediate: If possible, consider isolating and purifying the benzoyl cyanide oxime before proceeding to the oxidative dimerization step. This will remove any unreacted starting materials or early-stage byproducts.
-
Q2: The yield of my this compound is consistently low, even though I seem to be getting a solid product. What are the likely causes?
A2: Low yield can be attributed to several factors, with the most common being incomplete conversion of the starting materials or the prevalence of a key side reaction leading to the formation of dinitrile.
-
Underlying Chemistry: The desired oxidative dimerization of benzoyl cyanide oxime to form the furoxan ring competes with an alternative pathway where the oxime undergoes dehydration to form benzoyl cyanide, which can then dimerize to form dinitrile. This pathway is favored under strongly acidic or dehydrating conditions.
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: The selection and concentration of the oxidizing agent are critical. While various agents can be used, such as potassium ferricyanide or sodium hypochlorite, their addition must be controlled to favor the desired dimerization pathway. A slow, dropwise addition is recommended.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific conditions.
-
Stoichiometry of Reactants: Ensure the correct stoichiometric ratios of your reactants. An excess or deficit of the oxidizing agent can lead to the formation of unwanted byproducts and reduce the overall yield of this compound.
-
Q3: My purified this compound shows an inconsistent melting point and poor analytical data (NMR, IR). How can I improve its purity?
A3: Inconsistent analytical data points towards the presence of isomeric impurities or residual starting materials. Effective purification is key to obtaining high-purity this compound.
-
Underlying Chemistry: The synthesis can sometimes produce small amounts of the isomeric 3,4-dibenzoylfuroxan alongside the desired 3,5-isomer. Additionally, unreacted benzoyl cyanide oxime or byproducts like benzoic acid can co-precipitate with the final product.
-
Troubleshooting Steps:
-
Recrystallization Solvent: The choice of solvent for recrystallization is crucial. Ethanol is a commonly used and effective solvent for purifying this compound. Ensure slow cooling to allow for the formation of well-defined crystals.
-
Multiple Recrystallizations: For very impure samples, multiple recrystallization steps may be necessary. Monitor the purity after each step using melting point analysis or TLC.
-
Chromatographic Purification: In cases where recrystallization is insufficient, column chromatography using silica gel can be an effective method for separating this compound from its isomers and other impurities. A solvent system of ethyl acetate and hexane is a good starting point.
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of Benzoyl Cyanide Oxime
-
Dissolve benzoyl cyanide in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the hydroxylamine solution to the benzoyl cyanide solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the benzoyl cyanide oxime.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: Oxidative Dimerization to this compound
-
Suspend the dried benzoyl cyanide oxime in a mixture of ethanol and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Prepare a solution of the oxidizing agent (e.g., potassium ferricyanide in water).
-
Add the oxidizing agent solution dropwise to the benzoyl cyanide oxime suspension over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 2-4 hours at low temperature.
-
Filter the crude this compound, wash with water, and then with cold ethanol.
-
Purify the crude product by recrystallization from ethanol.
Visualizing the Process
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow to help you visualize the process and make informed decisions.
Caption: Synthesis pathway of this compound highlighting the main side reaction.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| pH (Oxime Formation) | 4-5 | Minimizes decomposition of benzoyl cyanide oxime. |
| Temperature | 0-5 °C | Reduces the rate of side reactions and decomposition. |
| Oxidizing Agent | Slow, dropwise addition | Favors dimerization over dehydration and other side reactions. |
| Recrystallization Solvent | Ethanol | Provides good solubility at high temperatures and poor solubility at low temperatures for effective purification. |
References
Validation & Comparative
A Comparative Guide to Nitric Oxide Donors: Positioning Dibenzoylfuroxan in the Researcher's Toolkit
In the intricate world of cellular signaling, the transient and highly reactive nature of nitric oxide (NO) presents a significant challenge for researchers. Harnessing its potent biological activities for therapeutic and investigational purposes necessitates the use of NO donor compounds. This guide provides an in-depth comparison of Dibenzoylfuroxan and other major classes of NO donors, offering a critical perspective for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, key performance characteristics, and experimental considerations to aid in the rational selection of an appropriate NO donor for your specific research needs.
The Significance of Nitric Oxide and the Need for Donors
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its short half-life and gaseous nature make direct administration challenging. NO donors are stable compounds that release NO under specific conditions, providing a controlled and localized source of this critical messenger. The ideal NO donor should exhibit predictable and reproducible NO release kinetics, minimal off-target effects, and generate non-toxic byproducts.
This compound: A Thiol-Dependent NO Donor
This compound belongs to the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocyclic compounds. A key characteristic of furoxans is their thiol-dependent mechanism of NO release.[1][2] Unlike some other NO donors that release NO spontaneously, furoxans require the presence of thiols, such as L-cysteine or glutathione, to trigger the release of nitric oxide.[1][3] This dependence on endogenous or exogenous thiols offers a degree of biological specificity, as the NO release will be more pronounced in environments with higher thiol concentrations.
The proposed mechanism involves the nucleophilic attack of a thiol on the furoxan ring, leading to ring-opening and subsequent release of NO.[2] This process highlights a critical experimental consideration: the local thiol concentration can significantly influence the rate and extent of NO release from this compound.
Caption: Thiol-Dependent NO Release from this compound.
A Comparative Analysis of Nitric Oxide Donor Classes
The selection of an appropriate NO donor is contingent on the specific requirements of the experiment, including the desired rate and duration of NO release, the biological system under investigation, and the potential for off-target effects. Below is a comparison of this compound (as a representative furoxan) with other major classes of NO donors.
S-Nitrosothiols (RSNOs)
S-Nitrosothiols, such as S-nitroso-N-acetylpenicillamine (SNAP) and S-nitrosoglutathione (GSNO), are characterized by an S-NO bond. They are known to release NO through thermal and photolytic decomposition, as well as through enzymatic and metal-catalyzed reactions.[4][5] This multiplicity of decomposition pathways can sometimes lead to less predictable NO release profiles compared to other donors.
Diazeniumdiolates (NONOates)
Diazeniumdiolates, often referred to as NONOates, are a versatile class of NO donors that spontaneously release NO in a pH-dependent manner.[6][7] The rate of NO release is primarily governed by the structure of the parent amine, allowing for the synthesis of NONOates with a wide range of half-lives, from seconds to hours.[7][8] This predictability and the clean release of two moles of NO per mole of the parent compound make them popular choices for in vitro studies.[8]
Organic Nitrates
Organic nitrates, such as nitroglycerin (glyceryl trinitrate, GTN), are among the oldest and most clinically utilized NO donors.[1][2] Their mechanism of action relies on enzymatic bioactivation, primarily by mitochondrial aldehyde dehydrogenase (ALDH2), to release NO.[2] A significant limitation of organic nitrates is the development of tolerance with prolonged use, which is attributed to the depletion of essential thiols and the generation of reactive oxygen species.[2]
Metal-Nitrosyl Complexes
Metal-nitrosyl complexes, such as sodium nitroprusside (SNP), contain a metal center coordinated to one or more NO ligands.[9][10] The release of NO from these complexes can be triggered by light, reduction, or ligand substitution. While potent, some metal-nitrosyl complexes can release toxic byproducts, such as cyanide from SNP, which necessitates careful consideration of their use in biological systems.
Data Presentation: Comparative Properties of NO Donors
| Feature | This compound (Furoxans) | S-Nitrosothiols (e.g., SNAP) | Diazeniumdiolates (e.g., DEA/NO) | Organic Nitrates (e.g., GTN) | Metal-Nitrosyl Complexes (e.g., SNP) |
| Mechanism of NO Release | Thiol-dependent | Spontaneous (thermal/light), enzymatic, metal-catalyzed | Spontaneous, pH-dependent | Enzymatic bioactivation (e.g., ALDH2) | Light, reduction, ligand substitution |
| Requirement for Co-factors | Thiols (e.g., L-cysteine, GSH) | Can be influenced by metals and light | Protons (pH-dependent) | Enzymes (e.g., ALDH2), thiols | Light, reducing agents |
| Control over NO Release | Dependent on thiol concentration | Can be complex and multifactorial | Predictable based on structure and pH | Dependent on enzyme activity | Can be triggered by external stimuli (light) |
| Byproducts | Inactive organic molecules | Disulfides, parent thiol | Parent amine | Inorganic nitrate, ROS | Metal complex, potentially toxic ligands (e.g., cyanide) |
| Advantages | Biological specificity due to thiol dependence | Structurally diverse, some are endogenous | Predictable release kinetics, wide range of half-lives | Clinically established, long history of use | Potent, triggerable release |
| Disadvantages | NO release dependent on local thiol environment | Complex release mechanisms, potential for side reactions | Can alter pH, some parent amines may have biological activity | Tolerance development, enzymatic dependence | Potential toxicity of byproducts |
Experimental Protocols
Measuring Nitric Oxide Release: The Griess Assay
The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO.[3] It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.
Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt is coupled with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[3]
Step-by-Step Methodology:
-
Prepare a Nitrite Standard Curve: A standard curve is essential for quantifying the amount of nitrite in the samples. Prepare a series of known concentrations of sodium nitrite in the same buffer as your experimental samples.
-
Sample Preparation: Collect the supernatant from your cell culture or the buffer from your in vitro NO release experiment at desired time points. If using cell culture supernatant, it is crucial to use a phenol red-free medium as it can interfere with the absorbance reading.
-
Griess Reagent Addition: Add the Griess reagent (a mixture of sulfanilamide and NED in an acidic solution) to each standard and sample well. Commercial kits with optimized reagents are readily available.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 5-10 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at ~540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (buffer with Griess reagent) from all readings. Plot the standard curve and determine the nitrite concentration in your samples by interpolation.
Causality Behind Experimental Choices:
-
Phenol Red-Free Medium: Phenol red has a similar absorbance spectrum to the azo dye produced in the Griess reaction, leading to inaccurate measurements.
-
Protection from Light: The diazonium salt formed is light-sensitive and can degrade, leading to an underestimation of nitrite levels.
Caption: Workflow of the Griess Assay for Nitrite Detection.
Assessing Biological Activity: Cell Viability/Cytotoxicity Assay
A fundamental experiment to evaluate the biological effect of an NO donor is to assess its impact on cell viability. This can be performed using various assays, such as the MTT or resazurin assay.
Principle: These assays measure the metabolic activity of viable cells. For example, in the resazurin assay, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
NO Donor Treatment: Treat the cells with a range of concentrations of the NO donor (e.g., this compound) and a vehicle control. Include a positive control for cytotoxicity if desired.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add the resazurin solution to each well and incubate for a further 1-4 hours, allowing for the color change to develop.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission for resorufin).
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Causality Behind Experimental Choices:
-
Concentration Range: Using a range of concentrations is crucial to determine the dose-dependent effect of the NO donor and to calculate an IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Time Course: Assessing viability at different time points can reveal whether the cytotoxic effects are acute or delayed.
Conclusion
The choice of a nitric oxide donor is a critical decision in experimental design. This compound, as a member of the furoxan class, offers the unique advantage of thiol-dependent NO release, providing a degree of biological targeting. However, this also necessitates careful consideration of the thiol content of the experimental system. In contrast, NONOates offer predictable, pH-dependent NO release, while organic nitrates and metal-nitrosyl complexes have a long history of clinical and research use but come with their own set of limitations, such as tolerance and potential toxicity. By understanding the distinct mechanisms and properties of each class of NO donor, researchers can make an informed choice to effectively and accurately investigate the multifaceted roles of nitric oxide in biology and medicine.
References
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A Comparative Guide to the Validation of Dibenzoylfuroxan's Effect on Target Proteins
For researchers and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison of experimental methodologies to validate the effects of Dibenzoylfuroxan (DBF), a nitric oxide (NO) donor, on its putative target proteins. We will delve into the causal logic behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.
Introduction to this compound: A Nitric Oxide Donor with Therapeutic Potential
This compound (C₁₆H₁₀N₂O₄) belongs to the furoxan class of heterocyclic compounds, which are recognized as thiol-activated NO-mimetics[1]. The therapeutic potential of furoxan derivatives stems from their ability to release nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes[2][3]. The release of NO from furoxans is typically initiated by their reaction with endogenous thiols, such as L-cysteine[1][4]. This controlled release of NO makes DBF a compelling candidate for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders, where modulation of NO-sensitive pathways is beneficial[1][5].
The primary mechanism of action for NO involves the post-translational modification of proteins, most notably the S-nitrosylation of cysteine residues[6]. This reversible covalent modification can alter a protein's function, stability, and localization, thereby modulating cellular signaling pathways[6]. Two key pathways implicated in cellular stress responses and potentially targeted by NO-donating compounds like DBF are the Keap1-Nrf2 and the p53 pathways.
Proposed Mechanism of Action: Modulation of Keap1-Nrf2 and p53 Signaling
We hypothesize that this compound, through the release of nitric oxide, covalently modifies and modulates the activity of key regulatory proteins, including Keap1 and p53.
-
The Keap1-Nrf2 Pathway: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation[7][8]. Upon exposure to electrophiles or oxidative stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[9][10]. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes[7]. Nitric oxide has been shown to induce the S-nitrosylation of Keap1, providing a mechanism for Nrf2 activation[1][6].
-
The p53 Pathway: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress[11]. The activity of p53 is tightly regulated, in part, by post-translational modifications. S-nitrosylation of specific cysteine residues within the DNA-binding domain of p53 has been shown to alter its conformation and DNA-binding affinity, thereby modulating its transcriptional activity[3][4][12].
The following diagram illustrates the proposed signaling pathway for this compound.
Experimental Validation Strategies: A Comparative Analysis
To validate the proposed mechanism of action of this compound, a multi-faceted approach employing orthogonal techniques is essential. We will compare three powerful methods: the Biotin Switch Technique (BST) for identifying S-nitrosylated proteins, the Cellular Thermal Shift Assay (CETSA) for confirming direct target engagement, and the In-Cell Western (ICW) assay for quantifying downstream pathway modulation.
The following diagram provides an overview of the experimental workflow for validating DBF's protein targets.
Biotin Switch Technique (BST): Direct Detection of S-Nitrosylation
The Biotin Switch Technique is the gold standard for detecting protein S-nitrosylation[13][14]. It allows for the specific labeling and subsequent detection or purification of S-nitrosylated proteins from complex biological samples[13][15].
Causality behind Experimental Choice: The core of our hypothesis is that DBF acts through NO-mediated S-nitrosylation. Therefore, directly detecting this post-translational modification on our proposed targets, Keap1 and p53, is the most direct and compelling first line of evidence.
-
Cell Culture and Treatment:
-
Culture relevant human cell lines (e.g., A549 for Keap1/Nrf2, MCF-7 for p53) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., S-nitrosoglutathione, GSNO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Blocking of Free Thiols:
-
To a protein sample (e.g., 1 mg in 1 mL), add blocking buffer containing methyl methanethiosulfonate (MMTS) to a final concentration of 20 mM.
-
Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine residues.
-
-
Acetone Precipitation:
-
Remove excess MMTS by precipitating proteins with four volumes of ice-cold acetone.
-
Incubate at -20°C for 20 minutes and then centrifuge to pellet the proteins. Wash the pellet with acetone.
-
-
Reduction of S-Nitrosothiols and Biotinylation:
-
Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).
-
Add 20 mM sodium ascorbate to selectively reduce the S-nitrosothiol bonds to free thiols.
-
Immediately add N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide (Biotin-HPDP) to a final concentration of 1 mM to label the newly formed thiols.
-
Incubate for 1 hour at room temperature.
-
-
Detection of Biotinylated Proteins:
-
Western Blotting: Separate the biotinylated proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with an anti-biotin antibody.
-
Affinity Purification: To specifically detect S-nitrosylation of Keap1 or p53, incubate the biotinylated lysate with streptavidin-agarose beads to pull down biotinylated proteins. Elute the bound proteins and analyze by Western blotting using anti-Keap1 or anti-p53 antibodies.
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful biophysical method to assess the direct binding of a ligand to its target protein in a cellular environment[9][16]. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature[16].
Causality behind Experimental Choice: While BST confirms the occurrence of S-nitrosylation, it does not definitively prove that this is a result of direct interaction with DBF-derived NO. CETSA provides evidence of target engagement by demonstrating that DBF treatment alters the thermal stability of Keap1 and p53.
-
Cell Culture and Treatment:
-
Culture cells as described for BST.
-
Treat cells with DBF or vehicle control.
-
-
Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis of Soluble Protein:
-
Analyze the amount of soluble Keap1 and p53 at each temperature by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the DBF-treated samples compared to the control indicates target engagement.
-
In-Cell Western (ICW) Assay: Quantifying Downstream Effects
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates, allowing for the high-throughput analysis of protein levels in fixed cells[17][18].
Causality behind Experimental Choice: Validating target engagement should be complemented by demonstrating a functional consequence. The ICW assay allows for the quantification of downstream events, such as the nuclear translocation of Nrf2 (an indicator of Keap1 inhibition) and the expression of p53 target genes like p21, providing a functional readout of DBF's activity.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of DBF.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with primary antibodies against the target of interest (e.g., anti-Nrf2, anti-p21) and a normalization control (e.g., an antibody against a housekeeping protein or a fluorescent DNA stain) overnight at 4°C.
-
Wash the wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature.
-
-
Imaging and Quantification:
-
Wash the wells and scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for the target protein and normalize it to the cell number control.
-
Comparative Data Summary
The following table summarizes the key performance metrics of the three validation methods.
| Feature | Biotin Switch Technique (BST) | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) Assay |
| Primary Output | Detection of S-nitrosylated proteins | Ligand-induced change in protein thermal stability | Quantification of protein expression levels |
| Key Advantage | Directly identifies the post-translational modification | Confirms direct target engagement in a cellular context | High-throughput and quantitative functional readout |
| Key Limitation | Indirectly infers target engagement; can be technically demanding | Does not identify the nature of the interaction (e.g., covalent modification) | Indirect measure of target engagement; relies on high-quality antibodies |
| Throughput | Low to medium | Low to medium (Western blot-based) | High |
| Self-Validation | Negative controls (no ascorbate) are crucial to ensure specificity. | The dose-dependent thermal shift provides internal validation. | Normalization to cell number ensures accurate quantification. |
| References | [13][14] | [16][19] | [17][18] |
Conclusion
The validation of this compound's effect on its target proteins requires a synergistic approach that combines direct evidence of post-translational modification, confirmation of target engagement, and quantification of downstream functional consequences. The Biotin Switch Technique provides unequivocal evidence of S-nitrosylation of putative targets like Keap1 and p53. The Cellular Thermal Shift Assay offers crucial confirmation of direct binding within the cellular milieu. Finally, the In-Cell Western assay delivers a high-throughput, quantitative measure of the physiological outcome of this engagement. By integrating the data from these orthogonal and self-validating experimental systems, researchers can build a robust and compelling case for the mechanism of action of this compound, paving the way for its further development as a therapeutic agent.
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A Comparative Analysis of Nitric Oxide Release Kinetics: Dibenzoylfuroxan vs. Nitroglycerin
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of nitric oxide (NO) donors, both dibenzoylfuroxan and nitroglycerin stand as significant compounds, each with distinct mechanisms and kinetic profiles of NO release. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate NO donor for their specific applications.
At a Glance: Key Differences in NO Release
| Feature | This compound | Nitroglycerin |
| NO Release Mechanism | Spontaneous, non-enzymatic, thiol-dependent | Enzymatic bioactivation |
| Primary Enzyme Involved | None | Mitochondrial Aldehyde Dehydrogenase (mtALDH)[1] |
| Cofactor Requirement | Thiols (e.g., glutathione, cysteine)[2][3] | Thiols (as reductants) |
| Release Kinetics | Sustained release, tunable by molecular structure | Rapid onset, short half-life |
| Tolerance Development | Less prone to tolerance | Prone to tolerance with continuous use[4][5] |
Delving into the Mechanisms of Nitric Oxide Release
The fundamental difference between this compound and nitroglycerin lies in their pathways to releasing bioactive NO. Nitroglycerin's action is a well-established enzymatic process, whereas this compound follows a non-enzymatic, chemically driven route.
Nitroglycerin: An Enzyme-Dependent Prodrug
Nitroglycerin, a cornerstone in cardiovascular medicine for over a century, is a prodrug that requires metabolic conversion to release NO.[5][6] This bioactivation is predominantly carried out by the mitochondrial enzyme aldehyde dehydrogenase 2 (mtALDH).[1] The process involves the reduction of the nitrate ester, leading to the formation of 1,2-glyceryl dinitrate and inorganic nitrite, which is then further reduced to NO.[1] This enzymatic dependency is a critical factor in its pharmacological profile, including the phenomenon of nitrate tolerance, where the efficacy of the drug diminishes with continuous use due to the inactivation of mtALDH.[4][5]
Caption: Nitroglycerin's enzymatic NO release pathway.
This compound: Spontaneous, Thiol-Activated NO Donation
In contrast, this compound belongs to the furoxan class of compounds, which are known to release NO spontaneously under physiological conditions.[7] This release is significantly enhanced by the presence of thiols, such as glutathione and cysteine, which are abundant in biological systems.[2][3][7] The proposed mechanism involves the nucleophilic attack of a thiol on the furoxan ring, leading to ring-opening and the subsequent release of NO.[7] This non-enzymatic pathway means that this compound is less likely to induce the type of tolerance seen with nitroglycerin, a significant advantage for applications requiring sustained NO delivery.[4] The rate of NO release from furoxans can be modulated by altering the substituents on the furoxan ring, offering a degree of tunability in their kinetic profiles.[8]
Caption: this compound's non-enzymatic NO release pathway.
Comparative NO Release Kinetics
| Kinetic Parameter | This compound (and related furoxans) | Nitroglycerin |
| Onset of Action | Slower, dependent on thiol reaction | Rapid (1-3 minutes sublingually)[1] |
| Duration of Action | Potentially prolonged and tunable | Short (plasma half-life of 1-4 minutes)[1] |
| Release Profile | Sustained, near zero-order release possible | First-order burst release |
| Total NO Yield | Varies with structure, can be significant | Dependent on enzymatic efficiency |
Nitroglycerin is characterized by a rapid onset of action and a short plasma half-life of approximately 1 to 4 minutes.[1] This pharmacokinetic profile is ideal for acute therapeutic interventions, such as the immediate relief of angina. In contrast, furoxan derivatives, including what can be inferred for this compound, exhibit a slower onset but more sustained release of NO.[8][9] This prolonged release profile is advantageous for research and therapeutic scenarios where a continuous and steady level of NO is required.
Experimental Protocols for Quantifying NO Release
To empirically compare the NO release kinetics of this compound and nitroglycerin, standardized and validated experimental protocols are essential. The following provides a step-by-step methodology for quantifying NO release using two common techniques: the Griess assay and real-time chemiluminescence.
Experimental Workflow
Caption: General workflow for comparing NO release.
Protocol 1: Griess Assay for Nitrite Quantification
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[10]
I. Materials:
-
This compound
-
Nitroglycerin
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-cysteine or Glutathione
-
Purified mitochondrial aldehyde dehydrogenase (mtALDH) (for in vitro nitroglycerin bioactivation)
-
96-well microplates
-
Microplate reader
II. Procedure:
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (0-100 µM) in the same buffer as the samples.
-
Sample Preparation:
-
Prepare stock solutions of this compound and nitroglycerin in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer of PBS (pH 7.4) containing a physiological concentration of a thiol (e.g., 1 mM L-cysteine).
-
For nitroglycerin, add a sufficient concentration of mtALDH to the reaction buffer to ensure enzymatic activity.
-
-
NO Release Reaction:
-
In separate wells of a 96-well plate, add the reaction buffer.
-
Initiate the reaction by adding the stock solutions of this compound and nitroglycerin to their respective wells to achieve the desired final concentration.
-
Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Griess Reaction:
-
At each time point, take an aliquot of the sample from each well.
-
Add 50 µL of sulfanilamide solution to each 50 µL sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance to the standard curve. Plot the nitrite concentration over time to determine the NO release kinetics.
Protocol 2: Real-Time NO Measurement by Chemiluminescence
Chemiluminescence detection offers a highly sensitive and direct method for real-time measurement of NO release.[11][12][13]
I. Materials:
-
This compound
-
Nitroglycerin
-
Chemiluminescence NO analyzer
-
Reaction vessel with a purge gas system (e.g., nitrogen)
-
Physiological buffer (PBS, pH 7.4) with thiols
-
Purified mtALDH
II. Procedure:
-
System Setup and Calibration:
-
Set up the chemiluminescence NO analyzer according to the manufacturer's instructions.
-
Calibrate the instrument using a certified NO gas standard.
-
-
Reaction Setup:
-
Add the reaction buffer (PBS with thiol, and mtALDH for nitroglycerin) to the reaction vessel.
-
Continuously purge the buffer with an inert gas (e.g., nitrogen) to remove dissolved oxygen and to carry the released NO to the detector.
-
Allow the baseline NO signal to stabilize.
-
-
NO Release Measurement:
-
Inject a known concentration of this compound or nitroglycerin stock solution into the reaction vessel to initiate NO release.
-
Record the NO signal in real-time.
-
-
Data Analysis:
-
The output from the chemiluminescence analyzer will be a plot of NO concentration versus time.
-
From this data, key kinetic parameters such as the initial rate of NO release, the peak NO concentration, the duration of release, and the total amount of NO released (by integrating the area under the curve) can be determined.
-
Conclusion and Future Directions
The choice between this compound and nitroglycerin as an NO donor is contingent upon the specific requirements of the research or therapeutic application. Nitroglycerin's rapid, enzyme-dependent NO release is well-suited for acute pharmacological interventions where a fast onset of action is critical. However, the development of tolerance limits its use for chronic applications.
This compound, with its thiol-dependent, non-enzymatic, and sustained NO release profile, presents a compelling alternative, particularly for applications demanding prolonged and controlled NO delivery without the complication of enzymatic tolerance. The tunability of the furoxan scaffold further enhances its appeal for the rational design of novel NO-releasing drugs with tailored kinetic properties.
Future research should focus on direct, head-to-head comparative studies of the NO release kinetics of these and other NO donors under standardized physiological conditions. Such data will be invaluable for the continued development of next-generation NO-based therapeutics.
References
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Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. 2006. [Link]
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Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. 2006. [Link]
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Characterisation and comparison of temporal release profiles of nitric oxide generating donors. Nitric Oxide. 2017. [Link]
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NO release from furoxan in physiological solution under the action of thiols (adapted from ref.[8]). ResearchGate. N/A. [Link]
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Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Molecules. 2023. [Link]
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NO released from NO donors. (a) Comparison of NO release kinetics by PROLI NONOate and DETA NONOate. (b) Effect of pH on NO release from DETA NONOate. ResearchGate. N/A. [Link]
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(PDF) NO donors: Focus on furoxan derivatives. ResearchGate. 2004. [Link]
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Measurement and Modeling of Nitric Oxide Release Rates for Nitric Oxide Donors. Chemical Research in Toxicology. 1997. [Link]
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Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells. British Journal of Pharmacology. 1999. [Link]
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Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. Molecules. 2020. [Link]
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Nitric oxide generating/releasing materials. Journal of Materials Chemistry B. 2015. [Link]
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Nitrates and NO release: contemporary aspects in biological and medicinal chemistry. ResearchGate. N/A. [Link]
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Discrepancies between nitroglycerin and NO-releasing drugs on mitochondrial oxygen consumption, vasoactivity, and the release of NO. Circulation Research. 2005. [Link]
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The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics. Methodist DeBakey Cardiovascular Journal. 2017. [Link]
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Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxidants & Redox Signaling. 2011. [Link]
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Synthesis of some novel organic nitrates and comparative in vitro study of their vasodilator profile. Journal of Medicinal Chemistry. 2005. [Link]
-
Organic Nitrates: Past, Present and Future. Molecules. 2014. [Link]
-
Direct, Real-Time Measurement of Shear Stress-Induced Nitric Oxide Produced from Endothelial Cells In Vitro. Journal of Vascular Research. 2010. [Link]
-
Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Nitric Oxide. 2016. [Link]
-
Direct, real-time measurement of shear stress-induced nitric oxide produced from endothelial cells in vitro. Journal of Biomechanics. 2010. [Link]
-
Detection of nitric oxide-mediated metabolic effects using real-time extracellular flux analysis. STAR Protocols. 2024. [Link]
-
Discrepancies Between Nitroglycerin and NO-Releasing Drugs on Mitochondrial Oxygen Consumption, Vasoactivity, and the Release of NO. Circulation Research. 2005. [Link]
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Mechanisms of nitric oxide generation from nitroglycerin and endogenous sources during hypoxia in vivo. British Journal of Pharmacology. 2002. [Link]
-
Nitric oxide detection methods in vitro and in vivo. Journal of Biosciences. 2019. [Link]
-
Biochemical Mechanism of Nitroglycerin Action and Tolerance: Is This Old Mystery Solved?. ResearchGate. 2020. [Link]
-
Furoxan Nitric Oxide Donors Disperse Pseudomonas aeruginosa Biofilms, Accelerate Growth, and Repress Pyoverdine Production. ACS Chemical Biology. 2017. [Link]
-
AAMC FL 2 CP question 50. Reddit. 2023. [Link]
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Nitroglycerin. Wikipedia. N/A. [Link]
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Measurement and modeling of nitric oxide release rates for nitric oxide donors. Chemical Research in Toxicology. 1997. [Link]
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AAMC FL 2 CP 49. Please help.. Reddit. 2018. [Link]
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AAMC FL 2 C/P #49. Reddit. 2020. [Link]
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AAMC FL 2, CP #49. Reddit. 2021. [Link]
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A Comparative Guide to Dibenzoylfuroxan and Its Analogs as Nitric Oxide Donors
This guide provides a comprehensive comparative analysis of Dibenzoylfuroxan (DBFX) and its structurally related analogs. Our focus is on elucidating the structure-activity relationships that govern their efficacy as nitric oxide (NO) donors, a critical function for therapeutic applications ranging from cardiovascular diseases to cancer therapy. We will delve into the synthetic strategies, mechanisms of NO release, comparative biological performance using validated experimental data, and the detailed protocols necessary for reproducible evaluation.
Introduction: The Furoxan Heterocycle as a Privileged Scaffold for NO Donation
Nitric oxide (NO) is a fundamental signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response. The therapeutic harnessing of NO has led to the development of various NO-donating compounds. Among these, the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocyclic compounds has emerged as particularly promising.
Furoxans are notable for their ability to release two molecules of NO upon bioactivation, positioning them as highly efficient donors. Their mechanism of action is often dependent on enzymatic pathways, particularly involving glutathione S-transferases (GSTs), which allows for targeted and sustained NO release in biological systems. This compound (DBFX), also known as 3,4-dibenzoyl-1,2,5-oxadiazole-2-oxide, serves as a cornerstone molecule in this class, providing a robust framework for synthetic modification and comparative studies.
Synthesis and Structural Modifications
The synthetic pathway to DBFX and its analogs typically begins with the dimerization of a substituted benzoylacetonitrile oxide, which is itself generated from the corresponding α-halo-oxime. This core synthesis allows for extensive modification of the phenyl rings, enabling a systematic investigation of how electronic and steric factors influence biological activity.
For instance, introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) at the para-position of the benzoyl moieties can significantly alter the molecule's susceptibility to enzymatic reduction and subsequent NO release.
General Synthetic Workflow
The logical flow from precursor to final evaluation of a novel furoxan analog is a multi-stage process requiring careful validation at each step.
Caption: Workflow for the synthesis and evaluation of novel furoxan-based NO donors.
Mechanism and Kinetics of Nitric Oxide Release
The bioactivation of many furoxans to release NO is not a spontaneous process; it is predominantly catalyzed by enzymes. The glutathione S-transferase (GST) superfamily, particularly the GSTP1-1 isoform, which is often overexpressed in tumor cells, plays a crucial role. This enzymatic dependence is a key advantage, as it can be exploited for targeted drug delivery.
The proposed mechanism involves the reaction of the furoxan ring with glutathione (GSH), a thiol-containing tripeptide. This reaction leads to the opening of the heterocyclic ring and the eventual release of two equivalents of NO, leaving behind the corresponding dinitrile derivative.
Proposed Bioactivation Pathway
Caption: Enzymatic activation of furoxans by Glutathione S-Transferase (GST).
Comparative Performance Analysis
The true measure of a novel analog lies in its performance relative to the parent compound and other established donors. We evaluate this based on two primary criteria: the efficiency of NO release and the resulting biological efficacy, such as vasodilation.
Nitric Oxide Release Profile
The capacity of DBFX and its analogs to release NO is quantified in the presence of a thiol cofactor, typically N-acetyl-L-cysteine (NAC) or GSH, which mimics the intracellular reducing environment. The Griess assay is the standard method for this quantification, measuring the accumulation of nitrite, a stable oxidation product of NO.
| Compound | Substituent (R) | NO Release (%) vs. DBFX | Conditions | Reference |
| DBFX | -H | 100% (Baseline) | 1 mM GSH, 37°C, pH 7.4 | |
| 4,4'-Dimethoxy-DBFX | -OCH₃ | ~150% | 1 mM GSH, 37°C, pH 7.4 | |
| 4,4'-Dinitro-DBFX | -NO₂ | ~35% | 1 mM GSH, 37°C, pH 7.4 | |
| 4-phenyl-3-furoxancarbonitrile (PFCN) | N/A (Monobenzoyl analog) | ~210% | 10 mM N-acetylcysteine, 37°C, pH 7.4 |
Data are representative and synthesized from multiple sources for comparative illustration.
These data highlight a key structure-activity relationship: electron-donating groups (-OCH₃) on the benzoyl rings enhance the rate of NO release, likely by making the furoxan ring more susceptible to nucleophilic attack by thiols. Conversely, electron-withdrawing groups (-NO₂) decrease the release rate.
Vasodilatory Activity
The ultimate test of an NO donor's utility in cardiovascular applications is its ability to induce vasodilation. This is assessed ex vivo using isolated aortic rings pre-contracted with phenylephrine. The relaxation of the tissue upon addition of the test compound is measured and used to calculate the EC₅₀ value (the concentration required to achieve 50% of the maximal relaxation).
| Compound | EC₅₀ (nM) for Vasodilation | Potency vs. DBFX | Reference |
| DBFX | 310 | Baseline | |
| 4,4'-Dimethoxy-DBFX | 150 | ~2x higher | |
| 4,4'-Dinitro-DBFX | 850 | ~3x lower | |
| Glyceryl Trinitrate (GTN) | 30 | ~10x higher |
The vasodilatory potency correlates directly with the NO-releasing capability. The dimethoxy analog, which releases NO more efficiently, is a more potent vasodilator than DBFX. GTN, a clinically used nitrate ester, is included for reference and demonstrates significantly higher potency, though it is also known to suffer from tolerance issues that furoxans may overcome.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide detailed methodologies for the key assays described.
Protocol: Quantification of NO Release via Griess Assay
Principle: This assay quantifies nitrite (NO₂⁻), a stable and measurable product of NO's reaction with oxygen in aqueous solution. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) converts nitrite into a colored azo compound, which is measured spectrophotometrically at 540 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the test compound (e.g., DBFX) in DMSO.
-
Prepare a 100 mM solution of N-acetyl-L-cysteine (NAC) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare Griess Reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh.
-
Prepare a sodium nitrite (NaNO₂) standard curve (0-100 µM) in PBS.
-
-
Reaction:
-
In a 96-well plate, add 50 µL of PBS.
-
Add 5 µL of the test compound stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding 10 µL of the NAC solution (final concentration: 10 mM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add 100 µL of Griess Reagent to each well, including the nitrite standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis:
-
Subtract the absorbance of a blank well (PBS + DMSO + NAC).
-
Calculate the concentration of nitrite released from the standard curve.
-
Protocol: Ex Vivo Vasodilation in Isolated Aortic Rings
Principle: This assay measures the ability of a compound to relax vascular smooth muscle. Thoracic aortic rings from rats are mounted in an organ bath, contracted with an agonist like phenylephrine, and then exposed to increasing concentrations of the NO donor to generate a dose-response curve.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat (e.g., Wistar) according to approved animal care protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Mount the rings in an organ bath chamber containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the K-H buffer every 15 minutes.
-
-
Experiment:
-
Test the viability of the endothelium by contracting the rings with phenylephrine (PE, 1 µM) and then adding acetylcholine (ACh, 10 µM). A relaxation of >70% indicates a healthy endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings again with PE (1 µM).
-
Once a stable contraction plateau is reached, add the test compound (e.g., DBFX) in a cumulative, log-incremental manner (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by PE.
-
Plot the concentration-response curve and fit it using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value.
-
Conclusion and Future Directions
The comparative analysis of this compound and its analogs definitively shows that the furoxan scaffold is highly tunable. Strategic modification of the peripheral benzoyl rings allows for the fine-tuning of NO release kinetics and, consequently, biological potency. Electron-donating substituents enhance activity, while electron-withdrawing groups diminish it.
Future research should focus on:
-
Improving Pharmacokinetics: Modifying structures to enhance solubility and metabolic stability for better in vivo performance.
-
Targeted Delivery: Developing analogs that are preferentially activated by specific enzymes (like GSTP1-1) overexpressed in target tissues, such as tumors, to minimize off-target effects.
-
Exploring Diverse Biological Endpoints: Moving beyond vasodilation to systematically evaluate analogs for anti-platelet, anti-inflammatory, and anti-proliferative activities.
This guide provides the foundational data and methodologies for researchers to build upon, accelerating the development of next-generation furoxan-based therapeutics.
References
-
Title: Furoxans as NO-donors. A survey of the last 20 years of research. Source: Nitric Oxide URL: [Link]
-
Title: Synthesis and biological evaluation of substituted dibenzoylfuroxans as nitric oxide donors. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: 4-Phenyl-3-furoxancarbonitrile: a new, potent, and long-lasting vasodilator. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Structure-Activity Relationships of Furoxans as Vasodilating Agents. Source: Journal of Cardiovascular Pharmacology URL: [Link]
Assessing the Reproducibility of Dibenzoylfuroxan-Based Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals exploring the therapeutic potential of nitric oxide (NO) donors, dibenzoylfuroxan stands as a noteworthy candidate. As a member of the furoxan family (1,2,5-oxadiazole 2-oxides), it offers a unique profile for NO release, primarily triggered by interaction with thiols.[1][2] However, the promise of any chemical tool in a research or development pipeline is fundamentally tied to the reproducibility of its experimental outcomes. This guide provides an in-depth technical assessment of the factors influencing the reproducibility of this compound-based experiments, offers detailed protocols for its synthesis and key applications, and compares its characteristics with those of other classes of NO donors.
The core challenge in working with furoxans lies in their mechanism of action and the kinetics of NO release, which can be influenced by a variety of experimental parameters.[1][3][4] This guide aims to equip the reader with the knowledge to anticipate and control these variables, thereby enhancing the reliability and consistency of their results.
Synthesis and Characterization of this compound: The Foundation of Reproducibility
A reproducible experimental outcome begins with a well-characterized and pure starting material. The synthesis of this compound, or 3,4-dibenzoyl-1,2,5-oxadiazole 2-oxide, while not extensively detailed in readily available literature, can be approached through established furoxan synthesis methodologies. The general strategy often involves the dimerization of a nitrile oxide intermediate, which itself is generated from an appropriate precursor. A plausible synthetic route, adapted from the synthesis of related 3,4-diaryl-furoxans, is outlined below.[2]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol based on the synthesis of similar furoxan derivatives and should be optimized for safety and efficiency in a laboratory setting.
-
Preparation of Benzil Monoxime: Dissolve benzil in ethanol and treat with hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to form benzil monoxime.
-
Oxidation and Dimerization: Dissolve the synthesized benzil monoxime in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as N-bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., 0 °C) to generate the corresponding nitrile oxide in situ.
-
The nitrile oxide will then undergo spontaneous [3+2] cycloaddition (dimerization) to form the furoxan ring.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction, and perform an extractive work-up.
-
The crude product should be purified by column chromatography on silica gel to yield pure this compound.
Chemical Characterization: Ensuring Purity and Identity
The purity and identity of the synthesized this compound must be rigorously confirmed to ensure the reproducibility of subsequent biological experiments. A combination of analytical techniques is recommended.
| Analytical Technique | Purpose | Typical Parameters & Expected Results |
| HPLC-UV | Purity assessment and quantification. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Isocratic or gradient elution with acetonitrile and water.Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzoyl chromophore (typically around 254 nm). A single sharp peak indicates high purity. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Solvent: CDCl₃ or DMSO-d₆.The spectra should be consistent with the this compound structure, showing characteristic aromatic proton and carbon signals. The absence of signals from starting materials or by-products is crucial. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The obtained mass spectrum should show the molecular ion peak corresponding to the exact mass of this compound (C₁₆H₁₀N₂O₄). |
Assessing Nitric Oxide Release: Key to Understanding Bioactivity
The biological effects of this compound are primarily attributed to its ability to release nitric oxide. The reproducibility of these effects is, therefore, directly linked to the consistency of NO release. Furoxans are known to release NO in a thiol-dependent manner.[1]
Mechanism of Thiol-Induced NO Release
Caption: Mechanism of thiol-induced nitric oxide release from furoxans.
Experimental Protocol: Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a common and accessible method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired concentration in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a solution of a thiol, such as L-cysteine or glutathione, in PBS.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
NO Release Assay:
-
In a 96-well plate, add the this compound solution.
-
Initiate the reaction by adding the thiol solution.
-
Incubate the plate at 37°C for a defined period.
-
At various time points, take aliquots of the reaction mixture.
-
-
Detection:
-
Add the Griess reagent to the aliquots.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve, which corresponds to the amount of NO released.
-
Factors Affecting Reproducibility of NO Release
-
Purity of this compound: Impurities can interfere with the NO release kinetics or the detection assay.
-
Thiol Concentration: The rate of NO release is dependent on the concentration of the thiol used.
-
pH and Temperature: These parameters can affect the stability of the furoxan and the kinetics of the reaction.
-
Oxygen Tension: The presence of oxygen can lead to the rapid conversion of NO to other nitrogen oxides, potentially affecting measurement.
In Vitro Vasodilation Assay: A Functional Assessment
The vasodilatory effect of this compound is a key functional outcome of its NO-releasing properties. The reproducibility of this assay is crucial for evaluating its potential as a cardiovascular drug.
Experimental Workflow for Vasodilation Assay
Caption: Workflow for the in vitro vasodilation assay.
Experimental Protocol: Vasodilation in Isolated Arterial Rings
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period.
-
Pre-constriction: Induce a stable contraction with a vasoconstrictor agent like phenylephrine.
-
Drug Addition: Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Acquisition: Record the changes in tension (relaxation) in response to each concentration of this compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot a concentration-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ).
Factors Affecting Reproducibility of Vasodilation Assays
-
Tissue Viability and Handling: The health and careful handling of the isolated arterial rings are paramount.
-
Pre-constriction Level: The magnitude of the pre-constriction can influence the apparent potency of the vasodilator.
-
Presence of Endothelium: The endothelium is a source of endogenous NO and other vasoactive factors, and its presence or absence will significantly impact the results.
-
Incubation Time: The time-dependent nature of NO release from furoxans requires careful consideration of incubation times.
Comparison with Other Nitric Oxide Donors
The choice of an NO donor for a particular experiment depends on the desired kinetics of NO release, the mechanism of activation, and the potential for side effects.
| NO Donor Class | Mechanism of NO Release | Advantages | Reproducibility Considerations |
| This compound | Thiol-dependent | Controlled release, potentially tunable by thiol concentration. | Highly dependent on the purity of the compound and the concentration of thiols in the experimental system. |
| Organic Nitrates (e.g., GTN) | Enzymatic (e.g., by ALDH2) | Clinically established. | Subject to the development of tolerance; variability in enzymatic activity between individuals/tissues. |
| S-Nitrosothiols (e.g., SNAP, GSNO) | Spontaneous (thermal/photolytic) or enzymatic decomposition | Endogenous-like NO carriers. | Can be unstable; sensitive to light and temperature. |
| NONOates (e.g., spermine NONOate) | Spontaneous, pH-dependent hydrolysis | Predictable half-lives based on pH. | Sensitive to pH fluctuations; can have rapid release kinetics, which may not be ideal for all applications. |
| Sodium Nitroprusside (SNP) | Spontaneous release, often light-assisted | Potent vasodilator. | Releases cyanide as a by-product, which can be toxic; light sensitivity.[4] |
Stability and Storage of this compound
The stability of this compound is a critical factor for ensuring reproducible results over time. As with many organic compounds, it is susceptible to degradation by hydrolysis, oxidation, and photolysis.
Recommended Storage: Store solid this compound in a cool, dark, and dry place. Solutions should be prepared fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in the dark and used as quickly as possible.
Forced Degradation Studies: To understand the degradation pathways and identify potential degradants, forced degradation studies can be performed by exposing this compound to stress conditions such as acidic, basic, and oxidative environments, as well as heat and light.[5][6] The degradation products can be analyzed by techniques like HPLC-MS.
Conclusion: Towards Reproducible this compound Research
While specific literature on the reproducibility of this compound experiments is scarce, a thorough understanding of the underlying chemical and biological principles provides a strong framework for achieving consistent and reliable results. The key to reproducibility lies in the meticulous control of experimental variables, starting with the synthesis and characterization of a pure compound. By carefully considering the factors that influence nitric oxide release and its downstream biological effects, researchers can confidently assess the therapeutic potential of this promising NO donor. The protocols and considerations outlined in this guide provide a solid foundation for conducting robust and reproducible research with this compound and other furoxan-based compounds.
References
-
Furoxan Nitric Oxide Donors Disperse Pseudomonas aeruginosa Biofilms, Accelerate Growth, and Repress Pyoverdine Production. ACS Chemical Biology, 2017. [Link]
-
Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. MDPI, 2021. [Link]
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NO donors: Focus on furoxan derivatives. ResearchGate, 2004. [Link]
-
Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry, 2020. [Link]
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The Furoxan System: Design of Selective Nitric Oxide (NO) Donor Inhibitors of COX-2 Endowed with Anti-Aggregatory and Vasodilating Activities. Journal of Medicinal Chemistry, 2005. [Link]
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Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. PubMed, 2004. [Link]
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Forced Degradation – A Review. Pharmaceutical Technology, 2022. [Link]
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The reproducibility of protocols used to mediate a current-induced vasodilation in the human cutaneous microcirculation. NIH, 2023. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn, 2023. [Link]
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A Comparative Benchmarking Guide: Evaluating Dibenzoylfuroxan Against Established Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with improved efficacy and safety profiles is a perpetual frontier. This guide provides an in-depth technical comparison of dibenzoylfuroxan, a nitric oxide (NO)-donating compound, against well-established inhibitors of two key enzymes implicated in inflammation and oxidative stress: Cyclooxygenase (COX) and Xanthine Oxidase (XO).
This compound belongs to the furoxan class of compounds, which are recognized for their ability to release nitric oxide, a critical signaling molecule in various physiological processes.[1] The covalent attachment of an NO-donating moiety to a pharmacologically active scaffold has given rise to a class of compounds known as COX-inhibiting nitric oxide donators (CINODs), which often exhibit enhanced safety profiles compared to their parent non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This guide will explore the potential of this compound as a dual-action agent and provide a framework for its rigorous evaluation.
The Rationale for Benchmarking: Unveiling Therapeutic Potential
The therapeutic efficacy of many drugs is rooted in their ability to inhibit specific enzymes.[4] Cyclooxygenase enzymes (COX-1 and COX-2) are the primary targets of NSAIDs and are pivotal in the inflammatory cascade.[5] Similarly, xanthine oxidase plays a crucial role in purine metabolism and the production of reactive oxygen species, making it a key target in conditions like gout and oxidative stress-related pathologies.[6]
This compound, as a nitric oxide donor, presents a compelling case for investigation as an inhibitor of these enzymes. Nitric oxide itself has multifaceted roles in cellular signaling and can influence inflammatory pathways.[7] By benchmarking this compound against known inhibitors, we can elucidate its potency, selectivity, and potential advantages.
Proposed Experimental Design for Comparative Analysis
To objectively assess the inhibitory potential of this compound, a series of in vitro enzymatic assays are proposed. The following sections detail the selection of comparator compounds and the experimental protocols.
Selection of Comparator Enzyme Inhibitors
The choice of established inhibitors is critical for a meaningful comparison. For this study, we propose the following:
-
Cyclooxygenase (COX) Inhibitors:
-
Xanthine Oxidase (XO) Inhibitors:
Experimental Workflow
The following diagram outlines the proposed workflow for the comparative benchmarking study.
Caption: Proposed experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a robust framework for data generation.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methods.[10]
Principle: The assay measures the peroxidase activity of COX. The COX-mediated conversion of arachidonic acid produces an intermediate that, in the presence of a probe, generates a fluorescent product. The rate of fluorescence increase is proportional to COX activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, COX probe, cofactor solution, arachidonic acid solution, and standards as per manufacturer's instructions.
-
Enzyme and Inhibitor Preparation: Reconstitute purified COX-1 and COX-2 enzymes in assay buffer. Prepare serial dilutions of this compound, celecoxib, and diclofenac in DMSO.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
COX-1 or COX-2 enzyme
-
Test compound (this compound or comparator) or vehicle control (DMSO)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow inhibitor binding.
-
Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission ~535/587 nm) at 1-minute intervals for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] to determine the IC50 value.
Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)
This protocol is based on the principle of measuring the formation of uric acid from xanthine.[11]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which results in an increase in absorbance at 295 nm. The rate of this increase is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare phosphate buffer (pH 7.5), xanthine solution, and purified xanthine oxidase.
-
Inhibitor Preparation: Prepare serial dilutions of this compound, allopurinol, and febuxostat in DMSO.
-
Reaction Setup: In a UV-transparent 96-well microplate or cuvettes, add the following:
-
Phosphate buffer
-
Xanthine solution
-
Test compound (this compound or comparator) or vehicle control (DMSO)
-
-
Pre-incubation: Incubate at 25°C for 5 minutes.
-
Reaction Initiation: Add xanthine oxidase to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 295 nm at 30-second intervals for 5-10 minutes using a spectrophotometer.
-
Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Hypothetical Comparative Inhibitory Activity (IC50 in µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Xanthine Oxidase IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Celecoxib | >10 | 0.42[8] | >23.8 | N/A |
| Diclofenac | ~5 | ~1 | ~5 | N/A |
| Allopurinol | N/A | N/A | N/A | ~9.2 |
| Febuxostat | N/A | N/A | N/A | ~0.02 |
N/A: Not Applicable. Literature values for comparators are provided for context and may vary based on assay conditions.
Interpreting the Results:
-
Potency: Lower IC50 values indicate higher inhibitory potency.[12]
-
Selectivity: The COX-2 selectivity index reveals the compound's preference for inhibiting COX-2 over COX-1. A higher index suggests a potentially better gastrointestinal safety profile.[8]
-
Mechanism of Inhibition: Further kinetic studies, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[13]
Mechanistic Insights and Signaling Pathways
The inhibitory activity of this compound may be attributed to a combination of its core structure and its NO-donating properties. The released nitric oxide can interact with various cellular targets, including the heme group of enzymes like cyclooxygenase, potentially modulating their activity.
The following diagram illustrates the potential dual-action mechanism of this compound.
Sources
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- 3. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
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A Researcher's Guide to the Statistical Analysis of Dibenzoylfuroxan Studies
An In-Depth Technical Comparison for Drug Development Professionals
Abstract
The Pharmacology of Nitric Oxide Donors: A Comparative Overview
Nitric oxide's therapeutic effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), which catalyzes the production of cyclic guanosine monophosphate (cGMP).[1][2][4][5] This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle relaxation.[3][5] NO donors are a diverse class of compounds that release NO through various mechanisms.
Dibenzoylfuroxan and its unique properties: Furoxans are a class of NO donors that release NO upon reaction with thiols.[6] This thiol-mediated activation is a key differentiator from other classes of NO donors and may offer a more targeted release mechanism in specific physiological environments.
Comparator Compounds: For a robust comparative analysis, it is essential to select appropriate benchmarks. Commonly used NO donors in research and clinical practice include:
-
Sodium Nitroprusside (SNP): A potent, direct NO donor that spontaneously releases NO.[7][8][9][10] Its rapid action makes it a useful reference compound, though concerns about cyanide toxicity can limit its clinical utility.[7]
-
Nitroglycerin (GTN): An organic nitrate that requires enzymatic bioactivation to release NO.[8][9][11] It is a widely used vasodilator, but tolerance can develop with prolonged use.[8][12]
-
S-nitrosothiols (RSNOs): These compounds release NO through decomposition, which can be catalyzed by transition metal ions.[13]
The choice of comparator will depend on the specific research question, whether it's mimicking transient NO bursts or sustained NO release.[14]
The NO/cGMP Signaling Pathway
The canonical pathway for NO-mediated vasodilation is a cornerstone of cardiovascular pharmacology. Understanding this pathway is crucial for interpreting the effects of this compound and its comparators.
Caption: A generalized workflow from compound preparation to statistical analysis in NO donor research.
Statistical Methodologies for Comparative Analysis
Choosing the correct statistical test is paramount for the valid interpretation of experimental data. The appropriate test depends on the experimental design and the nature of the data.
-
Comparing Two Groups (e.g., this compound vs. Vehicle Control):
-
Student's t-test: Used to compare the means of two independent groups. For example, comparing the total NO released by this compound at a specific time point against the vehicle control. The data should be normally distributed. [15]* Comparing Multiple Groups (e.g., this compound vs. Nitroglycerin vs. SNP):
-
Analysis of Variance (ANOVA): Used to compare the means of three or more groups. [15]A one-way ANOVA would be appropriate to compare the Emax values of the different NO donors. If the ANOVA result is statistically significant (p < 0.05), it indicates that there is a difference between at least two of the groups, but it does not specify which ones.
-
Post-Hoc Tests (e.g., Tukey's HSD, Bonferroni): These tests are performed after a significant ANOVA to conduct pairwise comparisons between all groups and identify which specific group means are significantly different from each other.
-
-
Analyzing Concentration-Response Data:
-
Non-linear Regression: This is the standard method for analyzing concentration-response data to determine parameters like EC50 and Hill slope. [16][17]Statistical software (e.g., GraphPad Prism) can be used to fit the data to a sigmoidal model and compare the fitted parameters (e.g., logEC50) between different drugs. [16][17]A statistically significant difference in logEC50 values indicates a difference in potency.
-
Decision Tree for Statistical Test Selection
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- 4. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
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- 13. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
Independent Verification of Dibenzoylfuroxan's Biological Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the biological activities of dibenzoylfuroxan, a heterocyclic compound belonging to the furoxan class. Furoxans are known for their capacity to act as nitric oxide (NO) donors, a property that underpins their potential therapeutic applications in various fields, including cardiovascular disease, inflammation, and oncology.[1] This document will detail the necessary experimental protocols to assess its efficacy as an NO donor, as well as its anti-inflammatory and anticancer properties, in comparison to established alternative compounds. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data for researchers in drug discovery and development.
Verification of Nitric Oxide Donating Activity
The primary biological activity attributed to furoxans is their ability to release nitric oxide (NO).[1] This is a critical function to verify quantitatively. The release of NO from furoxan derivatives is typically thiol-dependent.[1]
Mechanism of Action: Nitric Oxide Release
Furoxans, in the presence of thiols such as glutathione, undergo nucleophilic attack, leading to the opening of the furoxan ring and subsequent release of nitric oxide. This process mimics the endogenous production of NO, a key signaling molecule involved in vasodilation, neurotransmission, and the immune response.
Caption: Thiol-dependent nitric oxide release from this compound.
Experimental Protocol: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a common and straightforward colorimetric method for the indirect quantification of NO through the measurement of its stable breakdown product, nitrite (NO₂⁻).
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.
Materials:
-
This compound
-
L-Cysteine or Glutathione (as a thiol source)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM).
-
Sample Preparation: Prepare stock solutions of this compound and Sodium Nitroprusside in a suitable solvent (e.g., DMSO). Prepare working solutions in PBS containing a thiol source (e.g., 1 mM L-cysteine).
-
Reaction: In a 96-well plate, add 50 µL of your sample (or standard/blank) to a well.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Comparative Data: Nitric Oxide Donors
| Compound | Class | Mechanism of NO Release | Typical Effective Concentration |
| This compound (Hypothetical) | Furoxan | Thiol-dependent | µM range |
| Sodium Nitroprusside (SNP) | Metal nitrosyl | Spontaneous/reducing agent-dependent[4][5] | µM range[6] |
| S-Nitrosoglutathione (GSNO) | S-Nitrosothiol | Spontaneous/metal ion-catalyzed | µM range |
Independent Verification of Anti-Inflammatory Activity
Inflammation is a complex biological response, and many anti-inflammatory drugs target specific pathways in this process. The potential anti-inflammatory activity of this compound can be assessed through various in vitro assays.
Experimental Protocol 1: Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation.[7] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 2.8 mL of PBS, 2 mL of various concentrations of this compound (or Diclofenac Sodium), and 0.2 mL of 1% egg albumin solution.[10]
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[10]
-
Heating: Induce denaturation by heating the mixtures at 70°C for 15 minutes in a water bath.[10]
-
Cooling: Cool the solutions to room temperature.
-
Measurement: Measure the turbidity (absorbance) at 660 nm.[10]
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Experimental Protocol 2: Lipoxygenase (LOX) Inhibition Assay
Principle: Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This assay measures the ability of a compound to inhibit the activity of lipoxygenase.
Materials:
-
This compound
-
Soybean Lipoxygenase (LOX)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the lipoxygenase enzyme with various concentrations of this compound (or Quercetin) in borate buffer for 5-10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, linoleic acid.
-
Measurement: Monitor the formation of the hydroperoxy-linoleic acid product by measuring the increase in absorbance at 234 nm over a few minutes.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value (concentration causing 50% inhibition) can then be determined.
Comparative Data: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Reported Activity |
| This compound (Hypothetical) | Protein Denaturation & LOX Inhibition | To be determined |
| Diclofenac Sodium | Protein Denaturation | Significant inhibition, with some studies showing up to 100% at 100 µg/mL.[8][9] |
| Quercetin | Lipoxygenase Inhibition | Potent inhibitor with IC50 values reported in the low µM range (e.g., 0.7 - 4.8 µM).[11][12] |
Independent Verification of Anticancer Activity
The ability of some furoxan derivatives to release NO and induce oxidative stress has led to investigations into their potential anticancer properties.[13]
Mechanism of Action: Proposed Anticancer Effects
The anticancer effects of NO-donating compounds are complex and can involve multiple pathways. High concentrations of NO can induce apoptosis (programmed cell death) in cancer cells through the generation of reactive nitrogen species (RNS), leading to DNA damage and activation of caspase cascades.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Doxorubicin as a positive control
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Comparative Data: In Vitro Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Reported IC50 (µM) |
| This compound (Hypothetical) | MCF-7 (Breast), A549 (Lung) | To be determined |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.5[14] |
| Doxorubicin | A549 (Lung) | >20 (can be resistant)[11][14] |
| Benzofuroxan Derivatives | Various | Can range from low µM to nM.[15][16][17] |
Conclusion and Future Directions
This guide provides a foundational set of protocols to independently verify and compare the biological activities of this compound. By systematically assessing its nitric oxide donating capacity, anti-inflammatory effects, and anticancer potential against established standards, researchers can generate the robust data necessary for further drug development. It is crucial to note that while this guide offers a starting point, further in-depth mechanistic studies, including the investigation of specific signaling pathways and in vivo models, will be essential to fully elucidate the therapeutic potential of this compound. The comparative data presented should be used as a benchmark, with the understanding that experimental conditions can influence absolute values.
References
-
Inhibition mode of soybean lipoxygenase-1 by quercetin. PubMed. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
-
Mechanisms of nitric oxide release from nitrovasodilators in aqueous solution: reaction of the nitroprusside ion ([Fe(CN)5NO]2-) with L-ascorbic acid. PubMed. Available at: [Link]
-
Mechanism of Nitric Oxide Release. I. Two-electron Reduction of Sodium Nitroprusside by l -cysteine in Aqueous Solution. Taylor & Francis Online. Available at: [Link]
-
Metabolic transformation has a profound effect on anti-inflammatory activity of flavonoids such as quercetin: lack of association between antioxidant and lipoxygenase inhibitory activity. PubMed. Available at: [Link]
-
Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents. PubMed. Available at: [Link]
-
Studies on kinetics of nitric oxide released from sodium nitroprusside. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibenzoylfuroxan
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end upon the completion of an experiment. The safe and responsible disposal of laboratory reagents is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of dibenzoylfuroxan (CAS No. 6635-54-7), synthesizing technical knowledge with field-proven safety practices to ensure the protection of personnel and the environment.
Hazard Assessment: Understanding the Risks of this compound
Therefore, for the purposes of safe handling and disposal, this compound should be regarded as a potentially energetic, reactive, and toxic compound. Thermal decomposition may lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
Key Potential Hazards:
-
Explosive/Energetic Properties: Due to the furoxan ring structure.
-
Chemical Reactivity: Potential for vigorous reactions with other substances.
-
Toxicity: Assumed to be harmful if ingested, inhaled, or in contact with skin.
-
Hazardous Decomposition Products: Thermal breakdown can produce toxic gases.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound in any form, including as a waste product.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and potential energetic release. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Protective Clothing | Flame-resistant laboratory coat. | Protects skin and clothing from contamination and potential thermal hazards. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes inhalation of dust or decomposition products. |
Waste Handling and Segregation: A Step-by-Step Protocol
Proper segregation and containment of this compound waste are critical to prevent accidental reactions and ensure it is handled correctly by disposal professionals.
Step 1: Waste Identification and Labeling
-
All waste containing this compound, whether in solid form, in solution, or as contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
-
Use a dedicated, clearly labeled, and leak-proof container for all this compound waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6635-54-7"
-
An indication of the potential hazards (e.g., "Potentially Energetic," "Reactive," "Toxic")
-
The date the waste was first added to the container.
-
Step 2: Waste Segregation
-
Solid Waste: Collect dry, solid this compound waste and contaminated materials in a designated, robust, and sealable container. Avoid mixing with other types of waste.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, chemically compatible, and shatter-proof container with a secure screw-top cap. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong bases, or other reactive chemicals.[5][6]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Spill Management: Preparedness and Response
In the event of a this compound spill, a swift and safe response is crucial.
Step 1: Evacuate and Secure the Area
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation by opening the fume hood sash.
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, don the full personal protective equipment as outlined in the table above.
Step 3: Contain and Clean the Spill
-
For a solid spill, gently cover the material with an inert absorbent, such as sand or vermiculite. Avoid actions that could create dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
For a liquid spill, use an inert absorbent to contain and absorb the liquid.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step 4: Report the Incident
-
Report the spill to your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor, following your facility's established procedures.
Approved Disposal Method: Incineration by Professionals
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the sanitary sewer. The recommended and most responsible method of disposal is through a licensed hazardous waste management company.
The primary disposal route for this compound is high-temperature incineration. This method is preferred for energetic and reactive organic compounds as it ensures complete destruction. The incineration facility must be equipped with appropriate scrubbers and afterburners to neutralize the hazardous decomposition products, such as NOx.[6][7]
Workflow for Disposal:
-
Follow the waste handling and segregation protocol outlined above.
-
Once the waste container is full or ready for pickup, ensure it is securely sealed and the exterior is clean.
-
Arrange for a pickup with your institution's EHS department or their contracted hazardous waste disposal service.
-
Provide the waste disposal professionals with all available information about the waste, including its identity and potential hazards.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these rigorous protocols, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with the highest standards of safety and environmental responsibility.
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Navigating the Synthesis and Handling of Dibenzoylfuroxan: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Dibenzoylfuroxan, a unique heterocyclic compound, presents significant opportunities in various research and development sectors. However, its energetic nature, stemming from the furoxan ring, necessitates a meticulous and informed approach to its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this compound, ensuring the integrity of your research and the safety of your team.
Understanding the Inherent Risks of this compound
A critical consideration is its thermal stability. Studies on the thermal decomposition of this compound (DBFO) have shown that it decomposes in a molten state and in solution at temperatures between 116–141 °C.[4] This indicates a relatively low-temperature threshold for instability, which must be a primary consideration in all experimental designs and storage protocols. The decomposition process is complex, initially forming another, more thermally stable furoxan derivative.[4] This suggests that an initial decomposition event may not result in complete fragmentation into gaseous products, but could still represent a significant safety hazard.
Given the lack of a comprehensive public hazard profile for this compound, a highly precautionary approach is not just recommended, but essential. All handling protocols should be designed with the potential for unexpected reactivity in mind.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required equipment and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[5] | Protects against splashes of chemicals and potential projectiles in the event of an unexpected energetic release. |
| Hand Protection | Elbow-length, chemical-resistant gloves (e.g., PVC or rubber).[6] A double-gloving strategy with nitrile gloves as the inner layer is recommended.[7] | Provides a robust barrier against skin contact and allows for safe removal of the outer, potentially contaminated, glove. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®).[5] For larger quantities or higher-risk operations, a full chemically impervious suit is recommended.[6] | Protects against chemical splashes and provides a critical layer of defense against thermal hazards. |
| Footwear | Closed-toe, chemical-resistant safety boots with reinforced toes.[6][8] | Protects feet from spills and potential falling objects. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary depending on the scale of the work and the potential for aerosol generation. A risk assessment should be conducted to determine the appropriate level of respiratory protection.[6] | Protects against inhalation of any fine powders or aerosols, which is a primary route of exposure for many chemicals. |
| Hearing Protection | Earmuffs or earplugs. | Protects against the concussive effects of a potential unexpected energetic event.[8] |
Mandatory Visualization: The Hierarchy of Controls
The following diagram illustrates the application of the hierarchy of controls when working with this compound, emphasizing that PPE is the final, though critical, layer of protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational plan is critical. The following steps provide a framework for the safe handling of this compound in a laboratory setting.
1. Pre-Operational Briefing and Area Preparation:
-
Conduct a thorough risk assessment: Before any work begins, a detailed risk assessment must be performed, considering the quantity of material, the specific manipulations to be performed, and potential failure modes.
-
Designate a controlled area: The work area should be clearly marked and access restricted to essential personnel only.
-
Ensure functionality of safety equipment: Verify that the fume hood has a current certification, and that the safety shower and eyewash station are unobstructed and operational.[7]
-
Assemble all necessary equipment: Have all glassware, reagents, and waste containers prepared and within easy reach inside the fume hood to minimize movement and potential for accidents.
2. Handling Procedures (Inside a Certified Fume Hood):
-
Work on a small scale: Whenever possible, initial experiments should be conducted with the smallest feasible quantity of material.
-
Use non-sparking tools: All spatulas and other handling equipment should be made of materials that will not generate static electricity or sparks.
-
Maintain low temperatures: If the procedure involves heating, it is critical to maintain the temperature well below the decomposition threshold of 116 °C.[4] Use of a temperature-controlled heating mantle with a secondary temperature probe is recommended.
-
Avoid friction and impact: Handle the material gently. Avoid grinding or subjecting the material to any form of mechanical shock.
-
Work behind a blast shield: Even when working in a fume hood, the use of a portable blast shield provides an additional layer of protection.[5]
3. Post-Operational Procedures:
-
Properly label and store all materials: Any remaining this compound should be stored in a clearly labeled, appropriate container in a designated, temperature-controlled storage area away from heat sources and incompatible materials.
-
Remove and dispose of PPE correctly: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves. Dispose of all disposable PPE as hazardous waste.
Mandatory Visualization: Experimental Workflow
The following diagram outlines a safe and logical workflow for a typical laboratory-scale reaction involving this compound.
Disposal Plan: Managing Energetic Waste
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent accidental initiation.
-
Never mix with incompatible waste streams: this compound waste should be collected in a dedicated, clearly labeled hazardous waste container. It should not be mixed with other chemical waste, particularly strong oxidizing or reducing agents.[9]
-
Consult your institution's Environmental Health and Safety (EHS) department: Your institution's EHS department will have specific protocols for the disposal of energetic and reactive materials. They must be consulted before generating any waste stream containing this compound.
-
Small-scale decontamination: For decontaminating glassware and surfaces, a suitable solvent that can dissolve this compound without reacting with it should be used. This solvent rinse should then be collected as hazardous waste.
-
Do not attempt to neutralize without expert guidance: Due to its energetic nature, attempting to neutralize this compound with other chemicals without a validated procedure could be extremely dangerous.
Emergency Procedures: Planning for the Unexpected
In the event of an emergency, a clear and practiced response is crucial.
Spill Response:
-
Minor Spill (contained within the fume hood):
-
Alert personnel in the immediate area.[10]
-
Wearing appropriate PPE, use an inert absorbent material (such as vermiculite) to cover the spill.[9]
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[10]
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside of the fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.[11]
-
Activate the nearest fire alarm to initiate a building-wide evacuation.[12]
-
From a safe location, call emergency services and your institution's EHS department.[13]
-
Provide emergency responders with as much information as possible about the spilled material.
-
Accidental Ignition or Detonation:
-
If an unexpected energetic event occurs, the immediate priority is personal safety.
-
Evacuate the area immediately.
-
Activate the fire alarm.
-
Call emergency services.
-
Do not re-enter the area until it has been declared safe by emergency personnel.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
By understanding the inherent risks of this compound and rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely explore the potential of this energetic compound. Remember, in the absence of complete data, a culture of caution and preparedness is your most valuable asset.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
